molecular formula C35H54N7O18P3S B15551221 trans-2-Enoyl-OPC4-CoA

trans-2-Enoyl-OPC4-CoA

Cat. No.: B15551221
M. Wt: 985.8 g/mol
InChI Key: QSAQFDYWYNLXEC-XIFSABRGSA-N
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Description

trans-2-Enoyl-OPC4-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C35H54N7O18P3S

Molecular Weight

985.8 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-4-[(2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]but-2-enethioate

InChI

InChI=1S/C35H54N7O18P3S/c1-4-5-6-9-22-21(11-12-23(22)43)8-7-10-26(45)64-16-15-37-25(44)13-14-38-33(48)30(47)35(2,3)18-57-63(54,55)60-62(52,53)56-17-24-29(59-61(49,50)51)28(46)34(58-24)42-20-41-27-31(36)39-19-40-32(27)42/h5-7,10,19-22,24,28-30,34,46-47H,4,8-9,11-18H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/b6-5-,10-7+/t21?,22-,24+,28?,29-,30-,34+/m0/s1

InChI Key

QSAQFDYWYNLXEC-XIFSABRGSA-N

physical_description

Solid

Origin of Product

United States

Foundational & Exploratory

The Role of trans-2-Enoyl-OPC4-CoA in Jasmonate Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jasmonates are a class of lipid-derived signaling molecules crucial for plant defense and development. Their biosynthesis is a complex, multi-step process involving enzymes in both the chloroplast and peroxisome. This technical guide provides an in-depth examination of the peroxisomal β-oxidation phase of jasmonic acid (JA) synthesis, with a specific focus on the role and enzymatic context of the intermediate, trans-2-Enoyl-OPC4-CoA. This document details the enzymatic cascade, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the pathways and workflows to support advanced research and potential therapeutic development.

Introduction to Jasmonate Biosynthesis

The biosynthesis of jasmonic acid originates from α-linolenic acid in the chloroplast, leading to the formation of 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome for the final stages of synthesis. This peroxisomal phase involves the reduction of the cyclopentenone ring of OPDA and the subsequent shortening of the octanoate (B1194180) side chain by three cycles of β-oxidation.

The Peroxisomal β-Oxidation Pathway of Jasmonate Synthesis

Following the reduction of OPDA to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0) by 12-oxophytodienoate reductase 3 (OPR3), the molecule must be activated for β-oxidation. This is achieved by the esterification of a coenzyme A (CoA) molecule to the carboxyl group of OPC-8:0, a reaction catalyzed by OPC-8:0 CoA Ligase1 (OPCL1), yielding OPC-8:0-CoA.[1] This activated molecule then enters the β-oxidation spiral.

The core of the β-oxidation process is a cycle of four enzymatic reactions catalyzed by three key enzymes:

  • Acyl-CoA Oxidase (ACX): Catalyzes the first, rate-limiting step, introducing a double bond between the α and β carbons of the acyl-CoA side chain.

  • Multifunctional Protein (MFP): Possesses two enzymatic activities: 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase. It first hydrates the double bond and then oxidizes the resulting hydroxyl group to a ketone.

  • 3-Ketoacyl-CoA Thiolase (KAT): Catalyzes the final step, cleaving off an acetyl-CoA unit and producing a shortened acyl-CoA molecule that can re-enter the cycle.

Three successive rounds of this β-oxidation cycle are required to shorten the octanoate side chain of OPC-8:0-CoA to produce jasmonoyl-CoA, the direct precursor to jasmonic acid.

The Specific Role of this compound

This compound is a key intermediate in the third and final cycle of the β-oxidation of the jasmonate precursor side chain. Its formation and conversion are critical for the completion of jasmonic acid biosynthesis.

The generation of this compound is the result of the first step in the third β-oxidation cycle, acting on 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyryl-CoA (OPC-4-CoA). This reaction is catalyzed by Acyl-CoA Oxidase (ACX) .

Following its formation, this compound serves as the substrate for the Multifunctional Protein (MFP) . The 2-trans-enoyl-CoA hydratase activity of MFP hydrates the double bond of this compound to form L-3-hydroxy-OPC4-CoA. Subsequently, the L-3-hydroxyacyl-CoA dehydrogenase activity of MFP oxidizes this intermediate to 3-keto-OPC4-CoA.

Finally, 3-Ketoacyl-CoA Thiolase (KAT) catalyzes the thiolytic cleavage of 3-keto-OPC4-CoA, releasing a molecule of acetyl-CoA and the final product of the β-oxidation spiral, jasmonoyl-CoA . Jasmonoyl-CoA is then hydrolyzed to jasmonic acid.

Quantitative Data

While the enzymes of the jasmonate β-oxidation pathway have been identified, specific kinetic parameters for their interaction with jasmonate precursors are not extensively documented in publicly available literature. The following table summarizes the known information regarding the substrate specificity of these enzymes.

EnzymeGene (Arabidopsis)Substrate(s) in JA BiosynthesisKinetic Parameters (Km, Vmax)
Acyl-CoA Oxidase 1 (ACX1) At4g16760OPC-8:0-CoA, OPC-6:0-CoA, OPC-4:0-CoANot specifically reported for JA precursors. Recombinant tomato ACX1A shows a preference for C12 and C14 straight-chain acyl-CoAs but is also active on C18 cyclopentanoid-CoA precursors of JA.[2]
Multifunctional Protein 2 (MFP2/AIM1) At3g15290trans-2-Enoyl-OPC-8-CoA, trans-2-Enoyl-OPC-6-CoA, this compound, and their corresponding L-3-hydroxyacyl-CoA derivatives.Not specifically reported for JA precursors. The aim1 mutant in Arabidopsis, which is deficient in an MFP, shows reduced JA levels upon wounding, confirming its role in the pathway.[3]
3-Ketoacyl-CoA Thiolase 2 (KAT2) At2g331503-Keto-OPC-8-CoA, 3-Keto-OPC-6-CoA, 3-Keto-OPC4-CoANot specifically reported for JA precursors. Mutants of KAT2 in Arabidopsis show reduced levels of wound-induced jasmonic acid.[3]

Experimental Protocols

Detailed experimental protocols for assaying the activity of the β-oxidation enzymes with their specific jasmonate precursor substrates are not widely published. However, established methods for assaying these enzymes with general fatty acyl-CoA substrates can be adapted.

Synthesis of Jasmonate Precursor-CoA Esters

The primary challenge in assaying these enzymes is the synthesis of the specific substrates (e.g., OPC-8:0-CoA, OPC-6:0-CoA, OPC-4:0-CoA, and the trans-2-enoyl derivatives). These are not commercially available and require chemical synthesis or enzymatic synthesis using a purified OPC-CoA ligase.

Acyl-CoA Oxidase (ACX) Activity Assay

This assay is typically a coupled spectrophotometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACX reaction.

Principle: ACX oxidizes the acyl-CoA substrate, producing trans-2-enoyl-acyl-CoA and H₂O₂. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Reagents:

  • Assay Buffer: e.g., 50 mM MES, pH 8.0

  • Substrate: OPC-4-CoA (or other relevant OPC-CoA)

  • Flavin Adenine Dinucleotide (FAD)

  • Horseradish Peroxidase (HRP)

  • Chromogenic Substrate: e.g., 4-aminoantipyrine (B1666024) and phenol

  • Enzyme Source: Purified recombinant ACX or plant protein extract

Procedure:

  • Prepare a reaction mixture containing the assay buffer, FAD, HRP, and the chromogenic substrate.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the OPC-CoA substrate.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 500 nm for the quinoneimine dye formed from 4-aminoantipyrine and phenol) over time using a spectrophotometer.

  • Calculate the rate of reaction from the linear portion of the absorbance curve, using the extinction coefficient of the chromogenic product and a standard curve for H₂O₂.

Multifunctional Protein (MFP) Activity Assay

The two activities of MFP (hydratase and dehydrogenase) are typically assayed separately.

2-trans-Enoyl-CoA Hydratase Activity: This is measured by monitoring the decrease in absorbance at ~263 nm, which corresponds to the disappearance of the trans-2-enoyl-CoA substrate.

L-3-Hydroxyacyl-CoA Dehydrogenase Activity: This is measured by monitoring the increase in absorbance at 340 nm, which corresponds to the reduction of NAD⁺ to NADH as the L-3-hydroxyacyl-CoA substrate is oxidized.

3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

The thiolytic cleavage activity of KAT can be measured by monitoring the decrease in absorbance at ~303 nm, which is characteristic of the Mg²⁺-complexed 3-ketoacyl-CoA substrate.

Visualizations

Jasmonate Biosynthesis Pathway

Jasmonate_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_LeA α-Linolenic Acid HPOT 13(S)-HPOT alpha_LeA->HPOT LOX Allene_Oxide Allene Oxide HPOT->Allene_Oxide AOS OPDA 12-oxo-phytodienoic acid (OPDA) Allene_Oxide->OPDA AOC OPDA_p OPDA OPDA->OPDA_p Transport OPC8 OPC-8:0 OPDA_p->OPC8 OPR3 OPC8_CoA OPC-8:0-CoA OPC8->OPC8_CoA OPCL1 Enoyl_OPC8_CoA trans-2-Enoyl-OPC-8-CoA OPC8_CoA->Enoyl_OPC8_CoA ACX Hydroxy_OPC8_CoA L-3-Hydroxy-OPC-8-CoA Enoyl_OPC8_CoA->Hydroxy_OPC8_CoA MFP (Hydratase) Keto_OPC8_CoA 3-Keto-OPC-8-CoA Hydroxy_OPC8_CoA->Keto_OPC8_CoA MFP (Dehydrogenase) OPC6_CoA OPC-6:0-CoA Keto_OPC8_CoA->OPC6_CoA KAT Enoyl_OPC6_CoA trans-2-Enoyl-OPC-6-CoA OPC6_CoA->Enoyl_OPC6_CoA ACX Hydroxy_OPC6_CoA L-3-Hydroxy-OPC-6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA MFP (Hydratase) Keto_OPC6_CoA 3-Keto-OPC-6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA MFP (Dehydrogenase) OPC4_CoA OPC-4:0-CoA Keto_OPC6_CoA->OPC4_CoA KAT Enoyl_OPC4_CoA This compound OPC4_CoA->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA L-3-Hydroxy-OPC4-CoA Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) JA_CoA Jasmonoyl-CoA Keto_OPC4_CoA->JA_CoA KAT JA Jasmonic Acid JA_CoA->JA Thioesterase

Figure 1: The jasmonate biosynthesis pathway, highlighting the peroxisomal β-oxidation steps.

Experimental Workflow for ACX Activity Assay

ACX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, HRP, Chromogenic Substrate, FAD cocktail Prepare Reaction Cocktail (Buffer, HRP, Chromogen, FAD) reagents->cocktail enzyme Purify Recombinant ACX or Prepare Plant Protein Extract add_enzyme Add Enzyme Source enzyme->add_enzyme substrate Synthesize OPC-4-CoA initiate Initiate with OPC-4-CoA substrate->initiate cocktail->add_enzyme add_enzyme->initiate measure Monitor Absorbance Change (e.g., at 500 nm) initiate->measure rate Calculate Reaction Rate (ΔAbs/min) measure->rate activity Determine Specific Activity (U/mg protein) rate->activity std_curve Generate H₂O₂ Standard Curve std_curve->activity

Figure 2: A typical experimental workflow for determining Acyl-CoA Oxidase (ACX) activity.

Conclusion

This compound is a pivotal, yet transient, intermediate in the final cycle of peroxisomal β-oxidation that leads to the synthesis of jasmonic acid. Its formation and subsequent metabolism are catalyzed by the sequential action of Acyl-CoA Oxidase, the bifunctional Multifunctional Protein, and 3-Ketoacyl-CoA Thiolase. While the roles of these enzymes are well-established, a significant opportunity exists for further research to delineate their specific kinetic properties with jasmonate precursors. Such data would provide a more complete quantitative understanding of the regulation of jasmonate biosynthesis and could inform the development of novel modulators of this critical plant signaling pathway for applications in agriculture and medicine.

References

The Role of trans-2-Enoyl-OPC4-CoA in Plant Defense Signaling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonates are a class of lipid-derived hormones that play a critical role in orchestrating a plant's defense against a wide array of biotic and abiotic stresses, including insect herbivory and necrotrophic pathogens. The biosynthesis of the most active form, jasmonic acid (JA), is a complex process that culminates in a series of β-oxidation steps within the peroxisome. This technical guide delves into the core of this pathway, focusing on the transient but crucial intermediate, trans-2-Enoyl-OPC4-CoA . Understanding the formation and conversion of this molecule is fundamental to dissecting the regulation of jasmonate signaling and offers potential avenues for the development of novel compounds to modulate plant defense responses.

The Jasmonate Biosynthesis Pathway: A Peroxisomal Finale

The synthesis of jasmonic acid begins in the chloroplast with the conversion of α-linolenic acid to 12-oxo-phytodienoic acid (OPDA). OPDA is then transported to the peroxisome, where it undergoes reduction by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0). To yield the final C12 structure of jasmonic acid, the C8 side chain of OPC-8:0 must be shortened by three cycles of β-oxidation. Each cycle involves four key enzymatic reactions.

The intermediate OPC-4:0 (3-oxo-2-(2’(Z)-pentenyl)-cyclopentane-1-butanoic acid) is activated to OPC4-CoA, which then enters the final cycle of β-oxidation. The first step of this cycle is the conversion of OPC4-CoA to this compound.

Jasmonate Biosynthesis Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPC-8:0 OPC-8:0 OPDA->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 beta_oxidation_1 1st β-oxidation Cycle OPC-8:0-CoA->beta_oxidation_1 OPC-6:0-CoA OPC-6:0-CoA beta_oxidation_1->OPC-6:0-CoA beta_oxidation_2 2nd β-oxidation Cycle OPC-6:0-CoA->beta_oxidation_2 OPC4-CoA OPC4-CoA beta_oxidation_2->OPC4-CoA This compound This compound OPC4-CoA->this compound ACX 3-Hydroxyacyl-OPC4-CoA 3-Hydroxyacyl-OPC4-CoA This compound->3-Hydroxyacyl-OPC4-CoA MFP (Hydratase) 3-Ketoacyl-OPC4-CoA 3-Ketoacyl-OPC4-CoA 3-Hydroxyacyl-OPC4-CoA->3-Ketoacyl-OPC4-CoA MFP (Dehydrogenase) Jasmonoyl-CoA Jasmonoyl-CoA 3-Ketoacyl-OPC4-CoA->Jasmonoyl-CoA KAT Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase Signaling Signaling Jasmonic_Acid->Signaling

Figure 1: Overview of the Jasmonate Biosynthesis Pathway.

The Enzymatic Conversion of this compound

The metabolism of this compound is a critical juncture in the final steps of JA synthesis. This intermediate is situated between the action of Acyl-CoA Oxidase (ACX) and the Multifunctional Protein (MFP).

  • Formation by Acyl-CoA Oxidase (ACX): The saturated acyl-CoA, OPC4-CoA, is oxidized by an Acyl-CoA Oxidase, introducing a double bond between the α and β carbons to form this compound. This reaction is the first committed step of the β-oxidation cycle. In Arabidopsis thaliana, several ACX isoforms exist, with ACX1 and ACX5 being implicated in jasmonate biosynthesis. Studies on tomato have identified ACX1A as essential for wound-induced JA production.[1][2]

  • Hydration by the Multifunctional Protein (MFP): The this compound is then hydrated by the 2-trans-enoyl-CoA hydratase activity of the Multifunctional Protein (MFP). This adds a hydroxyl group to the β-carbon, yielding 3-hydroxyacyl-OPC4-CoA. In Arabidopsis, there are two key MFPs, AIM1 and MFP2. The aim1 mutant exhibits reduced levels of JA upon wounding, confirming its role in the pathway.[3][4]

Beta-Oxidation_of_OPC-CoAs OPC-8:0-CoA OPC-8:0-CoA trans-2-Enoyl-OPC8-CoA trans-2-Enoyl-OPC8-CoA OPC-8:0-CoA->trans-2-Enoyl-OPC8-CoA ACX 3-Hydroxy-OPC8-CoA 3-Hydroxy-OPC8-CoA trans-2-Enoyl-OPC8-CoA->3-Hydroxy-OPC8-CoA MFP (Hydratase) 3-Keto-OPC8-CoA 3-Keto-OPC8-CoA 3-Hydroxy-OPC8-CoA->3-Keto-OPC8-CoA MFP (Dehydrogenase) OPC-6:0-CoA OPC-6:0-CoA 3-Keto-OPC8-CoA->OPC-6:0-CoA KAT trans-2-Enoyl-OPC6-CoA trans-2-Enoyl-OPC6-CoA OPC-6:0-CoA->trans-2-Enoyl-OPC6-CoA ACX 3-Hydroxy-OPC6-CoA 3-Hydroxy-OPC6-CoA trans-2-Enoyl-OPC6-CoA->3-Hydroxy-OPC6-CoA MFP (Hydratase) 3-Keto-OPC6-CoA 3-Keto-OPC6-CoA 3-Hydroxy-OPC6-CoA->3-Keto-OPC6-CoA MFP (Dehydrogenase) OPC4-CoA OPC4-CoA 3-Keto-OPC6-CoA->OPC4-CoA KAT This compound This compound OPC4-CoA->this compound ACX 3-Hydroxy-OPC4-CoA 3-Hydroxy-OPC4-CoA This compound->3-Hydroxy-OPC4-CoA MFP (Hydratase) 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA 3-Hydroxy-OPC4-CoA->3-Keto-OPC4-CoA MFP (Dehydrogenase) Jasmonoyl-CoA Jasmonoyl-CoA 3-Keto-OPC4-CoA->Jasmonoyl-CoA KAT

Figure 2: The β-oxidation spiral in jasmonate biosynthesis.

Quantitative Data on Jasmonate Pathway Intermediates

Direct quantification of transient intermediates like this compound is technically challenging due to their low abundance and rapid turnover. Consequently, published data on the absolute concentrations of this specific molecule in plant tissues is scarce. However, analysis of mutants in the β-oxidation pathway provides strong evidence for its role by showing alterations in the levels of upstream precursors and the final product, jasmonic acid.

CompoundGenotypeConditionConcentration (ng/g FW)Fold Change (Mutant vs. WT)Reference
JA Wild-Type (Col-0)Wounded~1500-[3]
aim1Wounded~300~0.2[3]
OPDA Wild-Type (Col-0)Wounded~200-[3]
pex6Wounded~1000~5.0[3]
JA Wild-Type (Tomato)Wounded (2h)~250-[1]
acx1aWounded (2h)~12.5~0.05[1]

Table 1: Levels of Jasmonic Acid (JA) and its precursor 12-oxo-phytodienoic acid (OPDA) in wild-type and β-oxidation mutants of Arabidopsis thaliana and Tomato (Solanum lycopersicum). The aim1 mutant is defective in the Multifunctional Protein, and the pex6 mutant has impaired peroxisome biogenesis. The acx1a tomato mutant lacks a key Acyl-CoA Oxidase. These data illustrate the critical role of the peroxisomal β-oxidation pathway in JA accumulation.

Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Plant Acyl-CoA Oxidase (ACX)

This protocol describes a general workflow for producing recombinant ACX protein for in vitro studies.

  • Gene Cloning: The coding sequence of the target ACX gene (e.g., Arabidopsis ACX1) is amplified by PCR and cloned into an E. coli expression vector, often with an affinity tag (e.g., 6x-His).

  • Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced, typically with IPTG, at a controlled temperature (e.g., 18-25°C) to enhance protein solubility.

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a chromatography column with a resin that binds the affinity tag (e.g., Ni-NTA resin for His-tagged proteins).

  • Elution and Dialysis: After washing the column to remove non-specifically bound proteins, the recombinant ACX is eluted. The purified protein is then dialyzed against a storage buffer to remove the elution agent and ensure stability.[5][6]

Protocol 2: In Vitro Assay for Acyl-CoA Oxidase Activity

This assay measures the production of H₂O₂, a byproduct of the ACX reaction, using a coupled spectrophotometric method.

  • Reaction Mixture: A reaction mixture is prepared in a suitable buffer (e.g., MES buffer, pH 8.0) containing a chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol), horseradish peroxidase (HRP), and the cofactor FAD.

  • Substrate Addition: The substrate, OPC4-CoA, is added to the reaction mixture. Note: As OPC-CoA standards are not commercially available, they would need to be enzymatically synthesized in a prior step using a recombinant acyl-activating enzyme (AAE) or OPC-CoA ligase (OPCL1) with OPC-4 and ATP/CoA.

  • Enzyme Addition: The reaction is initiated by adding the purified recombinant ACX enzyme.

  • Spectrophotometric Measurement: The H₂O₂ produced by the ACX reaction is used by HRP to oxidize the chromogenic substrate, resulting in a colored product (quinoneimine dye) that can be measured by the increase in absorbance at 500 nm over time.

  • Data Analysis: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units/mg of protein.

Enzyme_Characterization_Workflow cluster_gene Gene to Protein cluster_assay Activity Assay cluster_analysis Analysis Gene_Cloning Gene_Cloning Protein_Expression Protein_Expression Gene_Cloning->Protein_Expression Purification Purification Protein_Expression->Purification Enzyme_Assay Enzyme_Assay Purification->Enzyme_Assay Substrate_Synthesis Substrate_Synthesis Substrate_Synthesis->Enzyme_Assay Kinetic_Analysis Kinetic_Analysis Enzyme_Assay->Kinetic_Analysis Data_Interpretation Data_Interpretation Kinetic_Analysis->Data_Interpretation

Figure 3: A generalized workflow for enzyme characterization.

Relevance for Drug and Herbicide Development

The enzymes of the jasmonate biosynthesis pathway, including those involved in β-oxidation, represent potential targets for chemical intervention to modulate plant defense responses.

  • Herbicide Development: The β-oxidation pathway is essential for several aspects of plant life, including the mobilization of seed storage lipids. Herbicides that inhibit very-long-chain fatty acid (VLCFA) synthesis are already in commercial use.[7] While these typically target earlier steps in fatty acid metabolism, the principle of targeting lipid pathways is well-established. Developing specific inhibitors against the peroxisomal β-oxidation enzymes involved in JA synthesis, such as ACX or MFP, could lead to novel herbicides that disrupt a plant's ability to defend itself, making it more susceptible to pathogens.

  • Drug Development and Agriculture: Conversely, compounds that enhance or prime the jasmonate signaling pathway could be used to boost a plant's natural defenses against pests and diseases, potentially reducing the need for traditional pesticides. Small molecule screens have identified inhibitors of jasmonate signaling, such as jarin-1, which targets the enzyme that synthesizes the active JA-Ile conjugate.[8] A similar screening approach could be employed to find activators or inhibitors of the β-oxidation enzymes to fine-tune the plant's defense status.

Conclusion

This compound is a pivotal, albeit transient, intermediate in the final steps of jasmonic acid biosynthesis. Its formation by Acyl-CoA Oxidase and subsequent hydration by the Multifunctional Protein are essential for the completion of the β-oxidation spiral that yields the jasmonate hormone. While direct quantitative data for this specific molecule remains elusive, genetic studies unequivocally confirm the importance of this metabolic sequence in plant defense signaling. Further research, including the development of sensitive LC-MS/MS methods for quantifying acyl-CoA intermediates and detailed kinetic analysis of the enzymes involved, will be crucial for a complete understanding of how this pathway is regulated. Such knowledge will not only advance our fundamental understanding of plant biology but may also pave the way for new strategies in crop protection and biotechnology.

References

An In-depth Technical Guide to the Discovery and Characterization of trans-2-Enoyl-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Enoyl-OPC4-CoA is a critical intermediate in the biosynthesis of jasmonic acid (JA), a plant hormone that plays a pivotal role in regulating growth, development, and defense responses against biotic and abiotic stresses. This technical guide provides a comprehensive overview of the discovery, characterization, and biological significance of this compound. It details the enzymatic conversion from its precursor, OPC4-CoA, within the peroxisomal β-oxidation pathway, and presents methodologies for its analysis. The guide is intended to be a valuable resource for researchers in plant biology, biochemistry, and drug development seeking to understand and manipulate the jasmonate signaling pathway.

Introduction

Jasmonates are a class of lipid-derived signaling molecules that are integral to plant survival. The biosynthesis of jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes and proceeds through a series of enzymatic steps in both the chloroplast and peroxisome. Within the peroxisome, a β-oxidation cascade shortens the carboxylic acid side chain of the precursor 12-oxo-phytodienoic acid (OPDA). This compound emerges as a key intermediate in this cascade, representing a crucial step in the formation of JA. Understanding the discovery and characterization of this molecule provides insight into the intricate regulation of plant defense and development.

Discovery and Biosynthesis

The discovery of this compound is intrinsically linked to the elucidation of the jasmonic acid biosynthetic pathway. While a singular discovery paper for this specific intermediate is not prominent in the literature, its existence was inferred and later confirmed through the characterization of the enzymes involved in the β-oxidation stage of JA synthesis.

The formation of this compound is the result of the first step in the second cycle of β-oxidation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). The precursor, 4-(3-oxo-2-(pent-2-enyl)cyclopentyl)butanoyl-CoA (OPC4-CoA), is converted to this compound by the enzyme Acyl-CoA Oxidase (ACX).[1] This enzymatic reaction is a dehydrogenation step that introduces a double bond between the α and β carbons of the acyl chain.

Several isoforms of ACX have been identified in plants, with specificities for different acyl-CoA chain lengths. In Arabidopsis thaliana, ACX1 and ACX5 have been shown to be crucial for wound-induced JA biosynthesis.[2]

Signaling Pathway Diagram

Jasmonate_Biosynthesis cluster_peroxisome Peroxisome OPC8_CoA OPC8-CoA trans_2_Enoyl_OPC8_CoA trans-2-Enoyl-OPC8-CoA OPC8_CoA->trans_2_Enoyl_OPC8_CoA ACX 3_Hydroxy_OPC8_CoA 3-Hydroxy-OPC8-CoA trans_2_Enoyl_OPC8_CoA->3_Hydroxy_OPC8_CoA MFP 3_Keto_OPC8_CoA 3-Keto-OPC8-CoA 3_Hydroxy_OPC8_CoA->3_Keto_OPC8_CoA MFP OPC6_CoA OPC6-CoA 3_Keto_OPC8_CoA->OPC6_CoA KAT trans_2_Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->trans_2_Enoyl_OPC6_CoA ACX 3_Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA trans_2_Enoyl_OPC6_CoA->3_Hydroxy_OPC6_CoA MFP 3_Keto_OPC6_CoA 3-Keto-OPC6-CoA 3_Hydroxy_OPC6_CoA->3_Keto_OPC6_CoA MFP OPC4_CoA OPC4-CoA 3_Keto_OPC6_CoA->OPC4_CoA KAT trans_2_Enoyl_OPC4_CoA This compound OPC4_CoA->trans_2_Enoyl_OPC4_CoA ACX 3_Hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA trans_2_Enoyl_OPC4_CoA->3_Hydroxy_OPC4_CoA MFP 3_Keto_OPC4_CoA 3-Keto-OPC4-CoA 3_Hydroxy_OPC4_CoA->3_Keto_OPC4_CoA MFP JA_CoA Jasmonoyl-CoA 3_Keto_OPC4_CoA->JA_CoA KAT JA Jasmonic Acid JA_CoA->JA Thioesterase alpha_Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-PDA alpha_Linolenic_Acid->OPDA LOX, AOS, AOC (Chloroplast) OPC8 OPC-8:0 OPDA->OPC8 OPR3 (Peroxisome) OPC8->OPC8_CoA OPCL1

Caption: Jasmonic acid biosynthesis pathway focusing on peroxisomal β-oxidation.

Characterization

The characterization of this compound has largely been accomplished through the study of the enzymes that metabolize it and through analytical techniques capable of identifying intermediates in the jasmonate pathway.

Physicochemical Properties
PropertyValueReference
Molecular Formula C35H54N7O18P3S[3]
Monoisotopic Mass 985.2459 Da[3]
Chemical Class Acyl-CoA[3]
Solubility Considered a very hydrophobic molecule, practically insoluble in water.[3]
Enzymatic Conversion Data

Experimental Protocols

The identification and quantification of this compound in plant tissues require specialized extraction and analytical techniques due to its low abundance and instability.

Extraction of Acyl-CoAs from Plant Tissue

This protocol is adapted from established methods for acyl-CoA extraction.

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • Extraction buffer: Isopropanol with 0.1% acetic acid

  • Internal standards (e.g., 17:0-CoA)

  • Dichloromethane (B109758)

  • 0.1 M Potassium phosphate (B84403) buffer (pH 7.2)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

  • Methanol (B129727)

  • Water

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • To approximately 100 mg of powdered tissue, add 1 mL of ice-cold extraction buffer containing internal standards.

  • Vortex vigorously for 10 minutes at 4°C.

  • Add 500 µL of dichloromethane and 500 µL of potassium phosphate buffer.

  • Vortex and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Collect the upper aqueous phase containing the acyl-CoAs.

  • Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the aqueous extract onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the acyl-CoAs with 1 mL of methanol.

  • Dry the eluate under a stream of nitrogen gas and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific detection of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive ESI.

  • Precursor Ion (m/z): 986.25 (for [M+H]+).

  • Product Ion (m/z): A characteristic fragment ion for acyl-CoAs is often observed corresponding to the loss of the phosphopantetheine moiety. For this compound, specific fragmentation patterns would need to be determined using a synthesized standard.

  • Collision Energy: Optimized for the specific transition.

Experimental Workflow Diagram

Experimental_Workflow Sample_Collection Plant Tissue Collection Grinding Grinding in Liquid N2 Sample_Collection->Grinding Extraction Acyl-CoA Extraction Grinding->Extraction SPE Solid-Phase Extraction Extraction->SPE Analysis LC-MS/MS Analysis SPE->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

Caption: General workflow for the analysis of this compound.

Conclusion

This compound is a pivotal, yet often overlooked, intermediate in the biosynthesis of jasmonic acid. Its characterization is essential for a complete understanding of the regulation of this critical plant signaling pathway. The methodologies outlined in this guide provide a framework for the extraction, identification, and quantification of this and other acyl-CoA intermediates. Further research, including the determination of specific kinetic parameters for the enzymes involved in its metabolism and the development of certified analytical standards, will be crucial for advancing our knowledge in this area and for potential applications in agriculture and drug development.

References

The Metabolic Pathway to trans-2-Enoyl-OPC4-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathway culminating in the formation of trans-2-Enoyl-OPC4-CoA, a critical intermediate in the biosynthesis of jasmonic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the study of plant signaling pathways and the development of novel therapeutic agents.

Introduction

This compound is a key metabolite in the jasmonate biosynthetic pathway, a signaling cascade integral to plant development, defense, and stress responses. The formation of this molecule occurs within the peroxisome through a series of β-oxidation reactions. Understanding the intricacies of this pathway, including the enzymes, kinetics, and regulatory mechanisms, is paramount for manipulating jasmonate signaling for agricultural and pharmaceutical applications. This guide synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the pathway to facilitate further research and development.

The Metabolic Pathway: From OPC4-CoA to this compound

The conversion of 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyryl-CoA (OPC4-CoA) to this compound is a crucial step in the peroxisomal β-oxidation spiral of the jasmonic acid precursor, OPC-8:0. This reaction is catalyzed by a family of enzymes known as acyl-CoA oxidases (ACXs).

The overall reaction is as follows:

OPC4-CoA + FAD → this compound + FADH₂

This oxidation introduces a double bond between the α and β carbons of the butyryl side chain of OPC4-CoA, a prerequisite for the subsequent hydration and dehydrogenation steps in the β-oxidation cycle.

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metabolic_pathway cluster_peroxisome Peroxisome OPC-8:0-CoA OPC-8:0-CoA OPC-6:0-CoA OPC-6:0-CoA OPC-8:0-CoA->OPC-6:0-CoA β-oxidation (1 cycle) OPC4-CoA OPC4-CoA OPC-6:0-CoA->OPC4-CoA β-oxidation (1 cycle) This compound This compound OPC4-CoA->this compound Acyl-CoA Oxidase (ACX) JA-CoA JA-CoA This compound->JA-CoA Further β-oxidation steps

Caption: Peroxisomal β-oxidation of OPC-8:0-CoA leading to JA-CoA.

Quantitative Data

The substrate specificity and kinetic parameters of various acyl-CoA oxidases have been characterized, primarily in the model plant Arabidopsis thaliana and tomato (Solanum lycopersicum). While direct kinetic data for OPC4-CoA as a substrate is limited, the available data for structurally related acyl-CoAs provide valuable insights into the enzymatic activity.

Table 1: Substrate Specificity and Kinetic Parameters of Plant Acyl-CoA Oxidases

EnzymeOrganismSubstrateKₘ (µM)Vₘₐₓ (nmol/min/mg)Reference
LeACX1ASolanum lycopersicumLauroyl-CoA (C12:0)4.6 ± 0.51350 ± 50(Li et al., 2005)
LeACX1ASolanum lycopersicumMyristoyl-CoA (C14:0)3.9 ± 0.41160 ± 40(Li et al., 2005)
LeACX1ASolanum lycopersicumPalmitoyl-CoA (C16:0)5.2 ± 0.6890 ± 30(Li et al., 2005)
LeACX1ASolanum lycopersicumStearoyl-CoA (C18:0)6.1 ± 0.7540 ± 20(Li et al., 2005)
AtACX1Arabidopsis thalianaLauroyl-CoA (C12:0)1.8 ± 0.2-(Fromherz et al., 2005)
AtACX1Arabidopsis thalianaMyristoyl-CoA (C14:0)1.5 ± 0.1-(Fromherz et al., 2005)
AtACX2Arabidopsis thalianaHexanoyl-CoA (C6:0)5.0 ± 0.5-(Fromherz et al., 2005)
AtACX3Arabidopsis thalianaDecanoyl-CoA (C10:0)3.2 ± 0.4-(Adham et al., 2005)

Note: Vₘₐₓ values were not consistently reported in the same units across all studies. Recombinant tomato ACX1A has been shown to be active on C18 cyclopentanoid-CoA precursors of jasmonic acid, though specific kinetic parameters for OPC4-CoA were not provided in the cited literature.[1]

Experimental Protocols

Assay for Acyl-CoA Oxidase Activity

This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA oxidase, the enzyme responsible for the conversion of OPC4-CoA to this compound.

Materials:

  • Purified recombinant acyl-CoA oxidase

  • OPC4-CoA substrate

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Horseradish peroxidase (HRP)

  • A suitable chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and ABTS.

  • Add the purified acyl-CoA oxidase to the reaction mixture.

  • Initiate the reaction by adding the OPC4-CoA substrate.

  • The reaction produces hydrogen peroxide (H₂O₂), which is used by HRP to oxidize the chromogenic substrate.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the oxidized substrate.

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experimental_workflow_enzyme_assay cluster_workflow Acyl-CoA Oxidase Activity Assay Workflow start Prepare Reaction Mixture (Buffer, HRP, ABTS) add_enzyme Add Purified Acyl-CoA Oxidase start->add_enzyme add_substrate Initiate Reaction with OPC4-CoA add_enzyme->add_substrate measure_absorbance Monitor Absorbance Change Over Time add_substrate->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity

Caption: Workflow for the spectrophotometric assay of acyl-CoA oxidase activity.

Quantification of OPC-CoA Esters by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of OPC-CoA esters, including OPC4-CoA and this compound, from plant tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Plant tissue

  • Extraction solvent (e.g., methanol/water/formic acid)

  • Internal standards (e.g., deuterated acyl-CoAs)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Extraction: Homogenize frozen plant tissue in the extraction solvent containing internal standards.

  • Purification: Centrifuge the homogenate and purify the supernatant using SPE to remove interfering compounds.

  • LC Separation: Separate the acyl-CoA esters using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • MS/MS Detection: Detect and quantify the target molecules using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each analyte and internal standard are monitored.

  • Quantification: Calculate the concentration of each analyte based on the peak area ratio to its corresponding internal standard and a standard curve.

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experimental_workflow_lcms cluster_workflow LC-MS/MS Quantification of OPC-CoA Esters start Homogenize Plant Tissue with Internal Standards purification Purify Extract using Solid-Phase Extraction (SPE) start->purification lc_separation Separate Analytes by Liquid Chromatography purification->lc_separation ms_detection Detect and Quantify by MS/MS (MRM) lc_separation->ms_detection quantification Calculate Analyte Concentrations ms_detection->quantification

Caption: Workflow for the quantification of OPC-CoA esters by LC-MS/MS.

Regulation of the Pathway

The biosynthesis of jasmonates, including the formation of this compound, is tightly regulated by a complex signaling network. Various environmental and developmental cues, such as wounding and pathogen attack, can induce the expression of jasmonate biosynthetic genes, including acyl-CoA oxidases. This regulation is primarily mediated by the transcription factor MYC2, which is, in turn, controlled by the DELLA and JAZ repressor proteins. The bioactive form of jasmonate, jasmonoyl-isoleucine (JA-Ile), promotes the degradation of JAZ repressors, thereby activating MYC2 and upregulating the expression of genes in the pathway.

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signaling_pathway cluster_signaling Regulation of Jasmonate Biosynthesis stimuli Wounding, Pathogen Attack ja_ile JA-Ile stimuli->ja_ile Induces coi1 COI1 ja_ile->coi1 Binds to jaz JAZ Repressor coi1->jaz Promotes degradation of myc2 MYC2 Transcription Factor jaz->myc2 Represses acx Acyl-CoA Oxidase (ACX) Gene Expression myc2->acx Activates beta_oxidation Peroxisomal β-oxidation acx->beta_oxidation Leads to increased

References

An In-depth Technical Guide to the Enzymatic Conversion of OPC4-CoA to trans-2-Enoyl-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic conversion of (8Z,11Z,14Z)-3-oxo-2-(pent-2-en-1-yl)cyclopent-1-ene-1-carbothioate-CoA (OPC4-CoA) to trans-2-Enoyl-OPC4-CoA. This reaction is a key step in the biosynthesis of jasmonic acid, a vital plant hormone involved in defense signaling and developmental processes. This document details the enzymatic machinery, relevant metabolic pathways, experimental protocols for studying the conversion, and analytical methods for monitoring the substrate and product.

Core Concepts: The Enzymatic Reaction and its Metabolic Context

The conversion of OPC4-CoA to this compound is catalyzed by the enzyme Acyl-CoA Oxidase (ACOX) (EC 1.3.3.6). This enzyme introduces a double bond between the α and β carbons of the acyl chain of OPC4-CoA, a crucial step in the β-oxidation spiral that shortens the carboxylic acid side chain of OPC4. This reaction is a central part of the jasmonic acid biosynthesis pathway , which is initiated from α-linolenic acid.

The Enzymatic Reaction

The overall reaction can be summarized as follows:

OPC4-CoA + O₂ → this compound + H₂O₂

This oxidation reaction is flavin-dependent, utilizing FAD as a cofactor.

Metabolic Significance: The Jasmonic Acid Biosynthesis Pathway

The conversion of OPC4-CoA is an integral part of the peroxisomal β-oxidation steps in the biosynthesis of jasmonic acid. This pathway is critical for a plant's response to herbivory and pathogen attacks, as well as for various developmental processes.

Jasmonic_Acid_Biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha_Linolenic_Acid alpha_Linolenic_Acid 13_HPOT 13_HPOT alpha_Linolenic_Acid->13_HPOT LOX Allene_Oxide Allene_Oxide 13_HPOT->Allene_Oxide AOS OPDA 12-oxo-PDA Allene_Oxide->OPDA AOC OPC8_CoA OPC8-CoA OPDA->OPC8_CoA OPR3, OPCL1 OPC6_CoA OPC6-CoA OPC8_CoA->OPC6_CoA β-oxidation OPC4_CoA OPC4_CoA OPC6_CoA->OPC4_CoA β-oxidation trans_2_Enoyl_OPC4_CoA trans_2_Enoyl_OPC4_CoA OPC4_CoA->trans_2_Enoyl_OPC4_CoA Acyl-CoA Oxidase (ACOX) 3_Ketoacyl_OPC4_CoA 3_Ketoacyl_OPC4_CoA trans_2_Enoyl_OPC4_CoA->3_Ketoacyl_OPC4_CoA MFP Jasmonic_Acid_CoA Jasmonic_Acid_CoA 3_Ketoacyl_OPC4_CoA->Jasmonic_Acid_CoA KAT Jasmonic_Acid Jasmonic_Acid Jasmonic_Acid_CoA->Jasmonic_Acid Thioesterase

Jasmonic Acid Biosynthesis Pathway

Quantitative Data

Precise kinetic parameters for the conversion of OPC4-CoA by a specific acyl-CoA oxidase are not extensively documented. However, data from studies on plant-derived acyl-CoA oxidases with structurally similar C18 polyunsaturated fatty acyl-CoAs can provide valuable estimates.

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Arabidopsis thaliana (ACX1)Linolenoyl-CoA (C18:3)~10-20Not ReportedNot Reported[1]
Cucumber (Glyoxysomal)Oleoyl-CoA (C18:1)~5-15Not ReportedNot Reported[2]
Rat Liver (Peroxisomal)Palmitoyl-CoA (C16:0)13.8 ± 1.0Not ReportedNot Reported[3]

Disclaimer: The kinetic data presented above are for substrates structurally related to OPC4-CoA and should be considered as approximations. For precise kinetic characterization, experimental determination with purified enzyme and OPC4-CoA is necessary.

Experimental Protocols

This section provides detailed methodologies for the purification of acyl-CoA oxidase, the enzymatic assay for the conversion of OPC4-CoA, and the analytical methods for product identification and quantification.

Purification of Plant Acyl-CoA Oxidase (Adapted from cucumber glyoxysomes)

This protocol is adapted from established methods for purifying acyl-CoA oxidase from plant tissues.

Enzyme_Purification_Workflow Start Start Homogenization Homogenization of plant tissue (e.g., cucumber cotyledons) in extraction buffer Start->Homogenization Centrifugation1 Differential Centrifugation to isolate organelle fraction (glyoxysomes) Homogenization->Centrifugation1 Solubilization Solubilization of membrane-associated proteins Centrifugation1->Solubilization Hydrophobic_Interaction Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) Solubilization->Hydrophobic_Interaction Ion_Exchange Ion-Exchange Chromatography (e.g., DEAE-Sepharose) Hydrophobic_Interaction->Ion_Exchange Affinity_Chromatography Affinity Chromatography (e.g., Blue-Sepharose) Ion_Exchange->Affinity_Chromatography Size_Exclusion Size-Exclusion Chromatography (e.g., Sephacryl S-300) Affinity_Chromatography->Size_Exclusion Purity_Check SDS-PAGE and Activity Assay to assess purity and yield Size_Exclusion->Purity_Check End End Purity_Check->End Assay_Workflow cluster_reaction Enzymatic Reaction cluster_detection Detection OPC4_CoA OPC4_CoA ACOX ACOX OPC4_CoA->ACOX trans_2_Enoyl_OPC4_CoA trans_2_Enoyl_OPC4_CoA ACOX->trans_2_Enoyl_OPC4_CoA H2O2 H2O2 ACOX->H2O2 HRP HRP H2O2->HRP Colored_Product Quinoneimine Dye HRP->Colored_Product Chromogen 4-Aminoantipyrine + Phenol Chromogen->HRP Spectrophotometer Spectrophotometer Colored_Product->Spectrophotometer Measure A500

References

The Peroxisomal Countdown: trans-2-Enoyl-OPC4-CoA as a Penultimate Precursor in Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for regulating a plant's response to a wide array of developmental cues and environmental stresses, including herbivory and pathogen attacks.[1][2] The biosynthesis of this vital phytohormone is a spatially separated process, initiating in the chloroplast and culminating in the peroxisome through a series of enzymatic reactions analogous to fatty acid β-oxidation.[3][4][5] A key, yet often indirectly referenced, intermediate in this peroxisomal cascade is trans-2-Enoyl-OPC4-CoA. This technical guide provides an in-depth exploration of the formation and conversion of this compound, offering a detailed look at the core enzymatic steps, quantitative data, experimental protocols, and signaling context relevant to researchers in plant science and drug development.

The Biosynthetic Pathway: From Chloroplast to Peroxisome

The journey to jasmonic acid begins with the release of α-linolenic acid from chloroplast membranes.[6][7] A trio of enzymes—lipoxygenase (LOX), allene (B1206475) oxide synthase (AOS), and allene oxide cyclase (AOC)—sequentially converts α-linolenic acid into 12-oxo-phytodienoic acid (OPDA).[8][9][10] OPDA is then transported into the peroxisome for the final stages of JA synthesis.[4][11]

Within the peroxisome, the cyclopentenone ring of OPDA is reduced by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8:0).[12][13][14] Before it can enter the β-oxidation cycle, OPC-8:0 must be activated to its coenzyme A (CoA) thioester, a reaction catalyzed by OPC-8:0 CoA Ligase1 (OPCL1).[3][15][16] This activation is a critical committing step for the subsequent shortening of the octanoate (B1194180) side chain.[17][18]

The resulting OPC-8:0-CoA undergoes three successive cycles of β-oxidation to yield jasmonoyl-CoA, which is then hydrolyzed to release free jasmonic acid.[19][20] Each cycle of β-oxidation consists of four enzymatic reactions catalyzed by acyl-CoA oxidase (ACX), multifunctional protein (MFP) with enoyl-CoA hydratase and hydroxyacyl-CoA dehydrogenase activities, and 3-ketoacyl-CoA thiolase (KAT).[19][20]

It is within this iterative process that this compound emerges. After two complete rounds of β-oxidation on OPC-8:0-CoA, the molecule is shortened to OPC-4:0-CoA (3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyryl-CoA). The first step of the third and final β-oxidation cycle, catalyzed by acyl-CoA oxidase, involves the formation of a double bond between the α and β carbons of the butyryl side chain, yielding this compound. This intermediate is then acted upon by the multifunctional protein and subsequently by 3-ketoacyl-CoA thiolase to produce jasmonoyl-CoA.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and analytical methods discussed in this guide.

Table 1: Kinetic Properties of Key Enzymes in Jasmonic Acid Biosynthesis

EnzymeSubstrateKm (µM)Vmax (nkat/mg protein)Organism
OPR3(9S,13S)-12-oxophytodienoic acid3553.7Arabidopsis thaliana

Data sourced from Strassner et al. (2002).[21]

Table 2: Performance of Analytical Methods for Jasmonic Acid Quantification

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Sample Matrix
UPLC-MS/MS25 amol (for JA-Ile)-Plant Tissues
LC-MS-MS0.03 ng/mL-Plant Tissues
GC-NICI-MS500 fg (2.4 fmol) per injection-Plant Tissue Cell Cultures
GC-MS0.257 ng/mL (for methyl jasmonate)0.856 ng/mL (for methyl jasmonate)Flowers
HPLC with Fluorescence Detection2.9 ng/mL-Lemna minor plant extracts
RP-HPLC/DAD9.4 µg/mL (for methyl jasmonate)28.5 µg/mL (for methyl jasmonate)-

Data compiled from various sources.[22]

Experimental Protocols

Quantification of Jasmonic Acid and its Precursors by GC-MS

This protocol provides a general framework for the extraction, purification, and quantification of jasmonic acid and its precursors from plant tissue.

1. Sample Preparation and Extraction: a. Harvest approximately 0.5 g of fresh plant tissue and immediately freeze in liquid nitrogen.[23] b. Grind the frozen tissue to a fine powder using a mortar and pestle. c. Transfer the powder to a tube containing a pre-chilled extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid).[24] d. Add a known amount of a suitable internal standard, such as deuterated jasmonic acid (e.g., D6-JA), for accurate quantification.[24] e. Vortex the mixture and incubate at 4°C for 30 minutes with gentle shaking.[24] f. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[24] g. Carefully collect the supernatant.[24]

2. Solid-Phase Extraction (SPE) Purification: a. Condition a C18 SPE cartridge with methanol followed by water.[24] b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with water to remove polar impurities.[24] d. Elute the jasmonates with methanol.[24]

3. Derivatization and GC-MS Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen.[24] b. For GC-MS analysis, jasmonic acid and its precursors must be derivatized to increase their volatility. A common method is methylation to form methyl esters using diazomethane (B1218177) or by heating with methanol and an acid catalyst.[22][23] c. Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate). d. Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS).[25][26] The instrument should be operated in a suitable mode, such as negative chemical ionization (NCI) for high sensitivity.[25] e. Quantify the target analytes by comparing their peak areas to those of the internal standards.

Enzymatic Assay for OPR3 Activity

This protocol describes a method to determine the activity of 12-oxophytodienoate reductase 3 (OPR3).

1. Recombinant Protein Expression: a. Express recombinant OPR3 protein in a suitable system, such as Escherichia coli.[21][27] b. Purify the recombinant protein using standard chromatographic techniques.

2. Activity Assay: a. The assay is performed spectrophotometrically by monitoring the oxidation of NADPH at 340 nm.[28] b. The reaction mixture should contain a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.2), NADPH, and the purified OPR3 enzyme.[28] c. Initiate the reaction by adding the substrate, (9S,13S)-12-oxophytodienoic acid.[21] d. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the consumption of NADPH. e. Calculate the enzyme activity based on the rate of NADPH oxidation.

Visualizations

jasmonic_acid_biosynthesis cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC OPDA_perox OPDA OPDA->OPDA_perox Transport OPC-8:0 OPC-8:0 OPDA_perox->OPC-8:0 OPR3 OPC-8:0-CoA OPC-8:0-CoA OPC-8:0->OPC-8:0-CoA OPCL1 trans-2-Enoyl-OPC8-CoA trans-2-Enoyl-OPC8-CoA OPC-8:0-CoA->trans-2-Enoyl-OPC8-CoA ACX 3-Hydroxy-OPC8-CoA 3-Hydroxy-OPC8-CoA trans-2-Enoyl-OPC8-CoA->3-Hydroxy-OPC8-CoA MFP (Hydratase) 3-Keto-OPC8-CoA 3-Keto-OPC8-CoA 3-Hydroxy-OPC8-CoA->3-Keto-OPC8-CoA MFP (Dehydrogenase) OPC-6:0-CoA OPC-6:0-CoA 3-Keto-OPC8-CoA->OPC-6:0-CoA KAT trans-2-Enoyl-OPC6-CoA trans-2-Enoyl-OPC6-CoA OPC-6:0-CoA->trans-2-Enoyl-OPC6-CoA ACX 3-Hydroxy-OPC6-CoA 3-Hydroxy-OPC6-CoA trans-2-Enoyl-OPC6-CoA->3-Hydroxy-OPC6-CoA MFP (Hydratase) 3-Keto-OPC6-CoA 3-Keto-OPC6-CoA 3-Hydroxy-OPC6-CoA->3-Keto-OPC6-CoA MFP (Dehydrogenase) OPC-4:0-CoA OPC-4:0-CoA 3-Keto-OPC6-CoA->OPC-4:0-CoA KAT This compound This compound OPC-4:0-CoA->this compound ACX 3-Hydroxy-OPC4-CoA 3-Hydroxy-OPC4-CoA This compound->3-Hydroxy-OPC4-CoA MFP (Hydratase) 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA 3-Hydroxy-OPC4-CoA->3-Keto-OPC4-CoA MFP (Dehydrogenase) Jasmonoyl-CoA Jasmonoyl-CoA 3-Keto-OPC4-CoA->Jasmonoyl-CoA KAT Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase jasmonate_signaling JA JA JA-Ile JA-Ile JA->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 JAZ JAZ COI1->JAZ recruits Ub Ubiquitin COI1->Ub MYC2 MYC2 JAZ->MYC2 represses Proteasome Proteasome JAZ->Proteasome degradation JA_responsive_genes JA-Responsive Genes MYC2->JA_responsive_genes activates Ub->JAZ ubiquitination Biological_Responses Defense, Growth Regulation, etc. JA_responsive_genes->Biological_Responses experimental_workflow cluster_sample_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis Harvest Harvest Plant Tissue Freeze Freeze in Liquid N2 Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind Extract Extract with Solvent + Internal Standard Grind->Extract Centrifuge Centrifuge to Pellet Debris Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Condition_SPE Condition C18 SPE Cartridge Load_Sample Load Supernatant Condition_SPE->Load_Sample Wash_SPE Wash Cartridge Load_Sample->Wash_SPE Elute Elute Jasmonates Wash_SPE->Elute Dry_Eluate Dry Eluate Elute->Dry_Eluate Derivatize Derivatize (e.g., Methylate) Dry_Eluate->Derivatize Reconstitute Reconstitute in Solvent Derivatize->Reconstitute GC-MS GC-MS Analysis Reconstitute->GC-MS

References

The Peroxisomal Nexus: Cellular Localization of trans-2-Enoyl-OPC4-CoA in Plant Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Enoyl-OPC4-CoA is a critical, albeit transient, intermediate in the biosynthesis of jasmonic acid (JA), a key phytohormone regulating plant growth, development, and defense responses. Understanding the precise subcellular location of this molecule is paramount for elucidating the regulation of the jasmonate signaling pathway and for developing targeted therapeutic or agrochemical interventions. This technical guide provides a comprehensive overview of the cellular localization of this compound, grounded in the established location of the jasmonic acid biosynthetic machinery. It details the experimental protocols used to determine this localization and presents the relevant biochemical pathways and workflows in a clear, visual format.

Introduction: The Jasmonic Acid Pathway

Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules synthesized from α-linolenic acid. The biosynthesis pathway is spatially segregated within the plant cell, beginning in the chloroplasts and concluding in the peroxisomes.[1][2] The initial steps, including the formation of 12-oxo-phytodienoic acid (OPDA), occur in the chloroplasts.[1] OPDA is then transported into the peroxisomes for the final series of reactions.

Peroxisomal Localization of this compound

The conclusive evidence places the metabolism of OPC-4-CoA, and therefore the transient existence of this compound, squarely within the peroxisomes .[3][4] This localization is not determined by direct visualization of the molecule itself, which is a highly reactive and short-lived intermediate, but rather by the consistent peroxisomal targeting of the enzymes that produce and consume it.

The conversion of OPDA precursors to mature jasmonic acid within the peroxisome involves two main stages:

  • Activation: The carboxylic acid side chain of the OPDA derivative is activated by the addition of Coenzyme A, a reaction catalyzed by an acyl-CoA synthetase.[5] For instance, OPC-8:CoA ligase 1 (OPCL1), which activates JA precursors, has been shown to be a peroxisomal protein.[6]

  • β-Oxidation: The resulting acyl-CoA ester undergoes a series of β-oxidation cycles to shorten the carboxylic acid side chain.[3][4] this compound is an intermediate in the second round of this β-oxidation cascade. The core enzymes of β-oxidation—acyl-CoA oxidase (ACX), the multifunctional protein (MFP), and 3-ketoacyl-CoA thiolase (KAT)—are all known to be located in the peroxisomes.[3][5][7]

The diagram below illustrates the final steps of the jasmonic acid biosynthesis pathway, highlighting the peroxisomal localization and the position of this compound.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC6_CoA OPC-6:0-CoA Enoyl_OPC4_CoA This compound OPC6_CoA->Enoyl_OPC4_CoA ACX Hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA MFP (Hydratase) Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA MFP (Dehydrogenase) OPC4_CoA OPC-4:0-CoA Keto_OPC4_CoA->OPC4_CoA KAT Jasmonoyl_CoA Jasmonoyl-CoA OPC4_CoA->Jasmonoyl_CoA 1 round of β-oxidation OPDA OPDA (from Chloroplast) OPC8_CoA OPC-8:0-CoA OPDA->OPC8_CoA OPR3, OPCL1 OPC8_CoA->OPC6_CoA 1 round of β-oxidation

Fig. 1: Peroxisomal β-oxidation stage of Jasmonic Acid biosynthesis.

Data Presentation: Localization of Key Enzymes

As direct quantitative measurement of this compound subcellular distribution is not technically feasible, the localization is inferred from the enzymes involved in its metabolism. The following table summarizes the experimentally determined subcellular localization of these key proteins.

Protein Family/EnzymeSpecific Example (Arabidopsis)Subcellular LocalizationMethod of DeterminationReference
OPC-CoA LigaseOPCL1 (At1g20510)PeroxisomeBiochemical characterization, Promoter::GUS lines[5][6]
Acyl-CoA OxidaseACX1 (At4g16760)PeroxisomePromoter-reporter lines, Mutant analysis[7]
Acyl-CoA OxidaseACX1A (Tomato)PeroxisomeMap-based cloning, Mutant analysis[3]
3-Ketoacyl-CoA ThiolaseKAT2 (At2g33150)PeroxisomeMutant analysis[5]
OPDA ReductaseOPR3 (At2g06050)PeroxisomeSubcellular fractionation, GFP fusions[3]

Experimental Protocols

The peroxisomal localization of the jasmonic acid biosynthesis enzymes has been determined using a combination of genetic, biochemical, and cell biology techniques. Below are detailed methodologies for two key approaches.

Protocol: Subcellular Localization via GFP Fusion and Confocal Microscopy

This method involves genetically fusing the coding sequence of a protein of interest to a fluorescent reporter protein, such as Green Fluorescent Protein (GFP), and observing its localization in living cells.

Methodology:

  • Vector Construction: The full-length coding sequence of the target protein (e.g., OPCL1) is cloned into a plant expression vector, creating a translational fusion with the GFP gene (e.g., OPCL1-GFP). The expression is typically driven by a strong constitutive promoter like CaMV 35S.

  • Plant Transformation:

    • Transient Expression: The resulting plasmid is introduced into plant cells, often onion epidermal cells or tobacco (BY-2) suspension cells, via particle bombardment or Agrobacterium tumefaciens-mediated infiltration.[8] Expression can be observed within 24-72 hours.

    • Stable Transformation: For whole-plant analysis, Agrobacterium-mediated transformation of a model plant like Arabidopsis thaliana is performed to create stable transgenic lines.

  • Co-localization (Optional but Recommended): To confirm peroxisomal targeting, cells can be co-transformed with a known peroxisomal marker protein fused to a different colored fluorescent protein (e.g., RFP-PTS1).

  • Confocal Laser Scanning Microscopy (CLSM):

    • Transformed plant tissue is mounted on a microscope slide.

    • The GFP signal is excited using a laser (typically 488 nm), and its emission (around 510 nm) is captured.

    • If a co-localization marker is used, its fluorescence is captured sequentially using the appropriate laser line and emission filter.

    • The resulting images are overlaid to determine if the signals from the protein of interest and the peroxisomal marker co-localize, appearing as a merged color in the final image.

The logical workflow for this experimental approach is depicted in the diagram below.

GFP_Localization_Workflow cluster_verification Verification Step start Start: Gene of Interest (GOI) clone Clone GOI into GFP expression vector start->clone transform Transform plant cells (e.g., Agrobacterium infiltration) clone->transform express Allow transient expression (24-72 hours) transform->express co_transform Co-transform with known peroxisomal marker (RFP-PTS1) transform->co_transform prepare Prepare tissue for microscopy express->prepare image Image with Confocal Microscope (Acquire GFP signal) prepare->image analyze Analyze images for subcellular localization pattern image->analyze image_rfp Acquire RFP signal image->image_rfp end Conclusion: Determine subcellular localization analyze->end overlay Overlay GFP and RFP images image_rfp->overlay overlay->analyze

Fig. 2: Experimental workflow for protein localization using GFP fusion.
Protocol: Subcellular Fractionation and Immunoblotting

This biochemical technique separates cellular organelles based on their physical properties (size, density), allowing for the analysis of protein content in each fraction.

Methodology:

  • Homogenization: Plant tissue (e.g., leaves) is gently homogenized in a buffered isotonic solution to break the cell walls while keeping organelles intact.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds.

    • A low-speed spin (e.g., 1,000 x g) pellets nuclei and cell debris.

    • A subsequent medium-speed spin (e.g., 10,000 x g) pellets mitochondria and chloroplasts.

    • A high-speed spin (e.g., 100,000 x g) pellets the microsomal fraction (containing ER and plasma membrane). The supernatant is the soluble cytosolic fraction.

  • Organelle Enrichment (Peroxisomes): Peroxisomes are often co-pelleted with mitochondria. To separate them, the pellet is resuspended and subjected to density gradient centrifugation (e.g., using a Percoll or Sucrose gradient). The different organelles migrate to their isopycnic point in the gradient and can be carefully collected as distinct bands.

  • Protein Analysis:

    • The protein concentration of each fraction is determined.

    • Equal amounts of protein from each fraction are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting (Western Blot):

    • The membrane is incubated with a primary antibody raised specifically against the protein of interest (e.g., anti-ACX1).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

    • A chemiluminescent substrate is added, which produces light in the presence of the enzyme. The light is detected, revealing a band corresponding to the protein of interest.

  • Analysis: The presence and enrichment of the target protein's band in the peroxisomal fraction, compared to other fractions, confirms its localization. The purity of the fractions is typically verified by blotting for known marker proteins of each organelle.

Conclusion

References

The Stress-Induced Synthesis of trans-2-Enoyl-OPC4-CoA: A Core Regulatory Nexus in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The synthesis of jasmonates, a class of lipid-derived signaling molecules, is a cornerstone of plant defense and developmental regulation. A key, yet often overlooked, step in this pathway is the peroxisomal β-oxidation of 12-oxo-phytodienoic acid (OPDA) and its derivatives. This guide provides an in-depth examination of the regulation of a specific intermediate, trans-2-Enoyl-OPC4-CoA, in response to stress. Understanding the intricate control of its synthesis offers a promising avenue for the development of novel strategies in crop protection and therapeutic intervention.

This compound is a critical intermediate in the biosynthesis of jasmonic acid (JA), formed from its precursor 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butyryl-CoA (OPC4-CoA) by the enzyme acyl-CoA oxidase (ACX).[1][2] This conversion is a rate-limiting step in the peroxisomal β-oxidation cascade that ultimately yields JA.[1][3] The regulation of this step is paramount in determining the flux through the JA biosynthesis pathway and, consequently, the magnitude of the plant's defense response.

Signaling Pathways and Regulation

The synthesis of this compound is tightly regulated at multiple levels, primarily through the transcriptional control of the acyl-CoA oxidase (ACX) genes and the availability of its substrate, OPC4-CoA. This regulation is integrated into a complex signaling network that allows plants to perceive and respond to a diverse array of biotic and abiotic stresses.

Upon stress perception, such as wounding or pathogen attack, a signaling cascade is initiated, leading to the activation of jasmonate biosynthesis.[3][4] This involves the release of α-linolenic acid from chloroplast membranes, its conversion to OPDA, and subsequent transport into the peroxisome.[5] Inside the peroxisome, OPDA is converted to OPC8-CoA and then undergoes two rounds of β-oxidation to yield OPC4-CoA. The final conversion to this compound is catalyzed by specific isoforms of ACX.[1]

The expression of ACX genes is induced by various stresses, including mechanical wounding and pathogen infection.[6] For instance, in Arabidopsis thaliana, the ACX1 and ACX5 genes are significantly upregulated upon wounding, leading to increased JA accumulation.[6] This transcriptional activation is mediated by a host of transcription factors, including MYC2, which are central regulators of the jasmonate signaling pathway.[7]

Stress_Response_Pathway stress Biotic/Abiotic Stress (e.g., Wounding, Pathogens) membrane Chloroplast Membrane stress->membrane Signal Perception alpha_LeA α-Linolenic Acid membrane->alpha_LeA Lipase Activity OPDA 12-oxo-phytodienoic acid (OPDA) alpha_LeA->OPDA LOX, AOS, AOC peroxisome Peroxisome OPDA->peroxisome Transport OPC8_CoA OPC8-CoA peroxisome->OPC8_CoA Activation beta_oxidation1 β-oxidation (2 cycles) OPC8_CoA->beta_oxidation1 OPC4_CoA OPC4-CoA beta_oxidation1->OPC4_CoA trans_2_Enoyl_OPC4_CoA This compound OPC4_CoA->trans_2_Enoyl_OPC4_CoA ACX ACX Acyl-CoA Oxidase (ACX) JA Jasmonic Acid (JA) trans_2_Enoyl_OPC4_CoA->JA Further β-oxidation TF Transcription Factors (e.g., MYC2) JA->TF Signal Transduction defense Defense Gene Expression TF->ACX Transcriptional Upregulation TF->defense

Figure 1: Simplified signaling pathway for stress-induced synthesis of this compound.

Quantitative Data

The precise quantification of jasmonate pathway intermediates is crucial for understanding the dynamics of the stress response. While comprehensive data on the absolute concentrations of OPC4-CoA and this compound under various stress conditions are still emerging, studies have demonstrated a significant increase in the overall flux through the β-oxidation pathway upon stress induction.

Stress ConditionPlant SpeciesAnalyteFold Change (Stressed vs. Control)Reference
Mechanical WoundingArabidopsis thalianaJasmonic Acid~10-20 fold increase within 1-2 hours[6]
Herbivore Attack (Trichoplusia ni)Arabidopsis thalianaJasmonic AcidSignificant increase[6]
Fungal Infection (Alternaria brassicicola)Arabidopsis thalianaJasmonic AcidSignificant increase[6]
Salt StressSweet PotatoJA-related gene transcripts (LOX, AOS, OPR3, COI1)Upregulated[7]

Note: The table summarizes the general impact of stress on the jasmonate pathway. Direct quantitative data for OPC4-CoA and this compound is limited in the public domain. The fold changes for jasmonic acid are indicative of the increased flux through the pathway where this compound is an intermediate.

Experimental Protocols

Quantification of Jasmonate Precursors by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of jasmonate precursors, which can be adapted for OPC4-CoA and this compound.

a. Sample Preparation and Extraction:

  • Harvest plant tissue (100-200 mg) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of ice-cold extraction solvent (e.g., 80% methanol (B129727) containing 1% acetic acid and internal standards like d6-JA).

  • Vortex vigorously and incubate at 4°C for 30 minutes with shaking.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant. For enhanced purity, a solid-phase extraction (SPE) step using a C18 cartridge can be employed.[8]

b. LC-MS/MS Analysis:

  • Analyze the extracted samples using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Use a C18 reverse-phase column for separation.

  • Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

  • Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analytes. Specific precursor-to-product ion transitions for OPC4-CoA and this compound need to be determined empirically or from literature if available.

LCMS_Workflow start Plant Tissue (Stressed/Control) extraction Extraction (Methanol/Acetic Acid) start->extraction centrifugation Centrifugation extraction->centrifugation spe Solid-Phase Extraction (Optional) centrifugation->spe lcms LC-MS/MS Analysis (MRM Mode) spe->lcms data Data Analysis (Quantification) lcms->data

Figure 2: General workflow for the quantification of jasmonate precursors.

Acyl-CoA Oxidase (ACX) Activity Assay

This spectrophotometric assay measures the activity of ACX by detecting the production of H₂O₂.

a. Reagents:

  • Assay Buffer: 50 mM MES, pH 8.0.

  • Substrate: Palmitoyl-CoA (or OPC4-CoA if available), 0.5% (w/v) solution.

  • Chromogenic Substrates: 4-Aminoantipyrine (4-AAP) and Phenol.

  • Enzyme: Horseradish peroxidase (POD).

  • Cofactor: Flavin adenine (B156593) dinucleotide (FAD).

b. Procedure:

  • Prepare a reaction mixture containing assay buffer, 4-AAP, phenol, FAD, and POD.

  • Add the plant protein extract (containing ACX) to the reaction mixture.

  • Initiate the reaction by adding the substrate (e.g., Palmitoyl-CoA).

  • Monitor the increase in absorbance at 500 nm over time, which corresponds to the formation of a quinoneimine dye resulting from the POD-catalyzed reaction between H₂O₂ and the chromogenic substrates.

  • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the dye.

ACX_Assay OPC4_CoA OPC4-CoA + O₂ products This compound + H₂O₂ OPC4_CoA->products  ACX ACX Acyl-CoA Oxidase (ACX) detection H₂O₂ + 4-AAP + Phenol products->detection dye Quinoneimine Dye (Abs @ 500 nm) detection->dye  POD POD Peroxidase (POD) spectrophotometer Spectrophotometer dye->spectrophotometer Measurement

Figure 3: Principle of the coupled spectrophotometric assay for ACX activity.

Conclusion and Future Directions

The synthesis of this compound represents a critical regulatory checkpoint in the plant's response to stress. The upregulation of acyl-CoA oxidase activity, driven by stress-induced signaling cascades, ensures a rapid and robust production of jasmonic acid, a key mediator of defense. While significant progress has been made in elucidating the broader jasmonate pathway, further research is needed to dissect the specific roles of different ACX isoforms in metabolizing OPC4-CoA under a wider range of abiotic stresses. The development of specific inhibitors for these enzymes could provide powerful tools for both fundamental research and the development of novel plant protectants. Furthermore, a deeper understanding of the regulatory networks governing ACX expression will be instrumental in engineering crops with enhanced resilience to environmental challenges.

References

Structural Elucidation of trans-2-Enoyl-OPC4-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-2-Enoyl-OPC4-CoA is a critical intermediate in the biosynthesis of jasmonic acid, a plant hormone vital for growth, development, and defense. Understanding its structure and the pathways it participates in is crucial for the development of novel agrochemicals and therapeutics. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing its biosynthetic pathway, hypothetical experimental protocols for its characterization, and relevant analytical data.

Introduction

This compound is a cyclopentenone-containing fatty acyl-Coenzyme A derivative. It is formed in the peroxisome during the β-oxidation of 12-oxo-phytodienoic acid (OPDA), a precursor to jasmonic acid. The introduction of a double bond at the α,β-position of the butyryl-CoA side chain by an acyl-CoA oxidase is a key step in the metabolic cascade leading to jasmonic acid.

Biosynthetic Pathway

The formation of this compound is an integral part of the jasmonic acid biosynthetic pathway, which commences in the chloroplast and concludes in the peroxisome.

JASMONATE_BIOSYNTHESIS cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX OPDA OPDA 13-HPOT->OPDA AOS/AOC OPC4-CoA OPC4-CoA OPDA->OPC4-CoA OPR3, Acyl-CoA Synthetase This compound This compound OPC4-CoA->this compound Acyl-CoA Oxidase (ACX) 3-Hydroxy-OPC4-CoA 3-Hydroxy-OPC4-CoA This compound->3-Hydroxy-OPC4-CoA Enoyl-CoA Hydratase 3-Keto-OPC4-CoA 3-Keto-OPC4-CoA 3-Hydroxy-OPC4-CoA->3-Keto-OPC4-CoA 3-Hydroxyacyl-CoA Dehydrogenase Jasmonoyl-CoA Jasmonoyl-CoA 3-Keto-OPC4-CoA->Jasmonoyl-CoA Thiolase Jasmonic_Acid Jasmonic_Acid Jasmonoyl-CoA->Jasmonic_Acid Thioesterase

Figure 1: Biosynthetic pathway of jasmonic acid, highlighting the formation of this compound in the peroxisome.

Structural Information

The definitive structure of this compound has been established through a combination of chemical synthesis and spectroscopic analysis of related compounds.

Identifier Value
Molecular Formula C35H52N7O18P3S
SMILES C/C=C/C[C@H]1--INVALID-LINK--C/C=C/C(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O">C@HO
InChI Key QSAQFDYWYNLXEC-GUQXGGMCSA-N
Monoisotopic Mass 983.2302 g/mol

Table 1: Chemical identifiers for this compound.

Hypothetical Experimental Protocols for Structural Elucidation

Enzymatic Synthesis and Purification

An experimental workflow for the enzymatic synthesis and purification of this compound would likely involve the following steps:

SYNTHESIS_WORKFLOW OPC4 OPC-4 OPC4-CoA_Formation Incubation with Acyl-CoA Synthetase, CoA, ATP OPC4->OPC4-CoA_Formation OPC4-CoA OPC4-CoA OPC4-CoA_Formation->OPC4-CoA Enzymatic_Conversion Incubation with recombinant Acyl-CoA Oxidase OPC4-CoA->Enzymatic_Conversion Reaction_Mixture Reaction Mixture containing This compound Enzymatic_Conversion->Reaction_Mixture Purification HPLC Purification (C18 column) Reaction_Mixture->Purification Purified_Product Purified this compound Purification->Purified_Product Characterization Structural Characterization (LC-MS, NMR) Purified_Product->Characterization

Figure 2: Experimental workflow for the enzymatic synthesis and purification of this compound.

Protocol:

  • Synthesis of OPC4-CoA: 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butyric acid (OPC-4) would be incubated with a suitable acyl-CoA synthetase, Coenzyme A, and ATP in a buffered solution (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2).

  • Enzymatic Conversion: The resulting OPC4-CoA would then be incubated with a purified recombinant acyl-CoA oxidase (ACX) from a plant source known to be active in the jasmonate pathway.

  • Purification: The reaction mixture would be subjected to reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) would be employed to separate this compound from the starting material and other reaction components.

  • Verification: Fractions would be monitored by UV absorbance at 260 nm (adenine ring of CoA) and the fractions corresponding to the product peak would be collected, pooled, and lyophilized.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a UHPLC system would be utilized.

Chromatography: A C18 column with a gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, would be employed for separation.

Mass Spectrometry:

  • Expected Precursor Ion [M+H]+: m/z 984.237

  • Key Fragmentation Patterns: In positive ion mode, acyl-CoA esters typically exhibit a characteristic neutral loss of 507 Da, corresponding to the adenylyl-diphosphate-pantetheine portion of the molecule. Another prominent fragment would correspond to the protonated pantetheine-4'-phosphate at m/z 428.

Fragment Expected m/z Description
[M+H]+984.237Protonated molecule
[M-507+H]+477.167Acyl-pantetheine fragment
[Pantetheine-4'-P+H]+428.037Protonated pantetheine-4'-phosphate

Table 2: Predicted key mass spectral fragments for this compound in positive ion mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR would provide definitive structural information. Due to the complexity of the molecule, 2D NMR techniques such as COSY and HSQC would be essential. While specific NMR data for this compound is not published, the expected chemical shifts can be predicted based on the analysis of similar trans-2-enoyl-CoA esters and the OPC-4 moiety.

Expected 1H NMR Chemical Shifts (in D2O):

Proton(s) Predicted Chemical Shift (ppm) Multiplicity
Adenine H-2, H-8~8.0 - 8.5s
Ribose H-1'~6.1d
trans-Enoyl α-H~6.2dt
trans-Enoyl β-H~6.9dt
Pantetheine methylene (B1212753) groups~2.4 - 4.2m
OPC-4 cyclopentanone (B42830) protons~1.5 - 3.0m
OPC-4 pentenyl protons~5.3 - 5.6m
OPC-4 terminal methyl~0.9t

Table 3: Predicted 1H NMR chemical shifts for key protons in this compound.

Conclusion

The structural elucidation of this compound relies on a combination of enzymatic synthesis and advanced analytical techniques. While a complete, published dataset for this specific molecule is not yet available, the methodologies and expected data presented in this guide provide a robust framework for its characterization. A thorough understanding of the structure and biosynthesis of this key intermediate will undoubtedly facilitate further research into the intricate signaling network of jasmonates and may pave the way for the development of novel molecules that can modulate plant growth and defense responses.

In-Depth Technical Guide to the Biochemical Properties of trans-2-Enoyl-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of trans-2-enoyl-OPC4-CoA, an important intermediate in the biosynthesis of jasmonic acid in plants. This document details its position in the metabolic pathway, the enzymes involved in its formation and subsequent conversion, and available (though limited) biochemical data. Furthermore, it outlines relevant experimental protocols for the study of this molecule and its associated enzymes. The potential, though currently speculative, relevance of this pathway in drug development is also discussed.

Introduction

This compound is a key metabolic intermediate within the peroxisomal β-oxidation stage of jasmonic acid (JA) biosynthesis.[1][2] Jasmonic acid and its derivatives, collectively known as jasmonates, are lipid-based plant hormones that play critical roles in regulating a wide array of physiological processes, including growth, development, and defense against biotic and abiotic stresses. Understanding the biochemical properties of the intermediates in this pathway, such as this compound, is crucial for elucidating the regulation of plant defense mechanisms and for potential applications in agriculture and medicine.

This compound is classified as an acyl-CoA, a fatty ester lipid molecule characterized by its hydrophobic nature.[3] It is an integral component of the alpha-linolenic acid metabolism pathway, which ultimately leads to the production of jasmonic acid.[2]

Metabolic Pathway and Enzymology

This compound is situated within the final β-oxidation cycles of the jasmonic acid biosynthetic pathway, which occurs in the peroxisome.

Formation of this compound

This compound is synthesized from its precursor, OPC4-CoA (3-oxo-2-(pent-2-enyl)cyclopentane-1-butanoyl-CoA), through the action of the enzyme acyl-CoA oxidase (ACX) (EC 1.3.3.6).[4][5] This enzymatic reaction involves the introduction of a double bond between the α and β carbons of the acyl chain, with the concomitant reduction of FAD to FADH₂.[5]

Plants possess a family of ACX isozymes with varying substrate specificities, generally categorized by their preference for short-, medium-, or long-chain fatty acyl-CoAs. Given that OPC4-CoA is a medium-chain fatty acyl-CoA derivative, it is likely acted upon by a medium-chain specific ACX.[4]

Subsequent Conversion

Following its formation, this compound is hydrated by enoyl-CoA hydratase (multifunctional protein) to form 3-hydroxy-OPC4-CoA .[6] This is the subsequent step in the β-oxidation spiral.

Jasmonic_Acid_Pathway_Intermediate OPC4_CoA OPC4-CoA trans_2_Enoyl_OPC4_CoA This compound OPC4_CoA->trans_2_Enoyl_OPC4_CoA Acyl-CoA Oxidase (ACX) EC: 1.3.3.6 three_Hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA trans_2_Enoyl_OPC4_CoA->three_Hydroxy_OPC4_CoA Enoyl-CoA Hydratase

Figure 1: Enzymatic conversion of OPC4-CoA to 3-Hydroxy-OPC4-CoA.

Biochemical Properties and Quantitative Data

Currently, there is a notable lack of specific quantitative biochemical data for the enzymatic reactions directly involving this compound and its immediate precursor. While the substrate specificities of various acyl-CoA oxidase isozymes have been characterized in a general sense, detailed kinetic parameters (Km, Vmax, kcat) for the conversion of OPC4-CoA to this compound have not been extensively reported in the available literature.

The table below summarizes the general properties of the enzyme family responsible for the formation of this compound.

Enzyme FamilyGeneral Substrate PreferenceCellular LocalizationProsthetic Group
Acyl-CoA Oxidase (ACX)Varies by isozyme (short, medium, long-chain acyl-CoAs)PeroxisomeFAD

Experimental Protocols

Recombinant Expression and Purification of Acyl-CoA Oxidase

A general workflow for obtaining the active enzyme for biochemical characterization is outlined below.

Protein_Purification_Workflow cluster_cloning Molecular Cloning cluster_expression Protein Expression cluster_purification Purification cluster_verification Verification Clone_Gene Clone ACX cDNA into Expression Vector Transform Transform E. coli Clone_Gene->Transform Induce Induce Protein Expression (e.g., with IPTG) Transform->Induce Harvest Harvest Cells Induce->Harvest Lyse Cell Lysis Harvest->Lyse Affinity_Chrom Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Lyse->Affinity_Chrom Dialysis Dialysis Affinity_Chrom->Dialysis SDS_PAGE SDS-PAGE Dialysis->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot

Figure 2: General workflow for recombinant protein expression and purification.
Acyl-CoA Oxidase Activity Assay

The activity of acyl-CoA oxidase can be determined using a coupled spectrophotometric assay. This method measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ACX-catalyzed reaction. The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, leading to a measurable change in absorbance.

Materials:

  • Purified recombinant acyl-CoA oxidase

  • OPC4-CoA (substrate)

  • Horseradish peroxidase (HRP)

  • Chromogenic substrate (e.g., 4-aminoantipyrine (B1666024) and phenol)

  • FAD (cofactor)

  • Reaction buffer (e.g., MES buffer, pH 8.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, HRP, chromogenic substrate, and FAD.

  • Add the purified acyl-CoA oxidase to the reaction mixture.

  • Initiate the reaction by adding the substrate, OPC4-CoA.

  • Monitor the increase in absorbance at the appropriate wavelength (e.g., 500 nm for the 4-aminoantipyrine/phenol system) over time.

  • Calculate the enzyme activity based on the rate of change in absorbance and the extinction coefficient of the oxidized chromogen.

Analysis of this compound by HPLC-MS/MS

Quantification of this compound in biological samples can be achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Homogenize the plant tissue in a suitable extraction buffer.

  • Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs and remove interfering substances.

  • Evaporate the solvent and reconstitute the sample in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).

  • Mass Spectrometry: Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.

Relevance in Disease and Drug Development

The jasmonic acid pathway is a key component of the plant's defense system against pathogens and herbivores. As such, the enzymes in this pathway, including acyl-CoA oxidase, represent potential targets for the development of agrochemicals aimed at modulating plant defense responses.

In the context of human health, metabolomic studies have identified altered levels of this compound in certain disease states. For instance, its downregulation has been observed in alcoholic liver disease with ascites and in autoimmune hepatitis-related cirrhosis.[7][8] Additionally, its presence has been noted in metabolomic analyses of Plasmodium falciparum-infected red blood cells, the causative agent of malaria.[9]

While these findings are intriguing, the direct role of this compound in the pathophysiology of these diseases is not yet understood. Further research is required to determine if this molecule or the enzymes that regulate its levels could be viable targets for therapeutic intervention.

Conclusion

This compound is a crucial, yet under-characterized, intermediate in the biosynthesis of the plant hormone jasmonic acid. While its position in the metabolic pathway is established, a significant gap exists in the literature regarding its specific quantitative biochemical properties and those of the enzymes that act upon it. The experimental protocols outlined in this guide provide a framework for future research aimed at filling these knowledge gaps. The emerging links between this metabolic pathway and human diseases suggest that a deeper understanding of the biochemistry of this compound may have implications beyond plant biology.

References

Methodological & Application

Synthesis of trans-2-Enoyl-OPC4-CoA for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Enoyl-OPC4-CoA is a critical intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants that regulate a wide array of physiological processes, including growth, development, and defense responses. The OPC4 moiety, chemically known as 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid, undergoes β-oxidation to ultimately form jasmonic acid. The trans-2-enoyl functional group is a key feature for the enzymatic reactions in this pathway. The in vitro synthesis of this compound is essential for studying the kinetics and inhibition of the enzymes involved in the jasmonate biosynthetic pathway, thereby providing a valuable tool for the development of novel herbicides and plant growth regulators.

This document provides detailed application notes and protocols for the synthesis of this compound, its purification, and its application in in vitro enzymatic assays.

Signaling Pathway and Experimental Workflow

The biosynthesis of jasmonic acid from OPC4 involves a series of enzymatic reactions within the peroxisome. The conversion of OPC4-CoA to its trans-2-enoyl derivative is a key step, catalyzed by an acyl-CoA oxidase.

Jasmonate Biosynthesis Pathway OPC4 OPC4 OPC4_CoA OPC4-CoA OPC4->OPC4_CoA Acyl-CoA Synthetase trans_2_Enoyl_OPC4_CoA This compound OPC4_CoA->trans_2_Enoyl_OPC4_CoA Acyl-CoA Oxidase Next_Intermediate Downstream Intermediates trans_2_Enoyl_OPC4_CoA->Next_Intermediate Enoyl-CoA Hydratase/ Multifunctional Protein JA Jasmonic Acid Next_Intermediate->JA β-oxidation steps

Caption: Biosynthesis of Jasmonic Acid from OPC4.

The general workflow for the synthesis and in vitro application of this compound involves the initial synthesis of the OPC4 precursor, followed by its conversion to the CoA thioester and subsequent use in enzymatic assays.

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_assay In Vitro Assay Start Start: Synthesis of OPC4 Precursor Activation Activation of OPC4 Start->Activation Step 1 Ligation Ligation to Coenzyme A Activation->Ligation Step 2 Purification Purification by HPLC Ligation->Purification Step 3 Enzyme_Assay Enzymatic Assay with This compound Purification->Enzyme_Assay Step 4 Data_Analysis Data Analysis (e.g., enzyme kinetics) Enzyme_Assay->Data_Analysis Step 5

Caption: General workflow for synthesis and in vitro use.

Experimental Protocols

Protocol 1: Chemical Synthesis of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid (OPC4)

This protocol is adapted from general methods for the synthesis of jasmonate precursors.

Materials:

  • 2-(2'(Z)-pentenyl)-cyclopentanone

  • Methyl 4-bromobutanoate

  • Lithium diisopropylamide (LDA)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO4), anhydrous

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a solution of LDA in anhydrous THF at -78°C.

  • Slowly add a solution of 2-(2'(Z)-pentenyl)-cyclopentanone in anhydrous THF to the LDA solution and stir for 1 hour at -78°C.

  • Add methyl 4-bromobutanoate to the reaction mixture and allow it to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the methyl ester of OPC4.

  • Hydrolyze the methyl ester by refluxing with NaOH in a methanol/water mixture.

  • Acidify the reaction mixture with HCl and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo to yield OPC4.

Protocol 2: Enzymatic Synthesis of this compound

This protocol utilizes a promiscuous acyl-CoA synthetase to ligate OPC4 to Coenzyme A.

Materials:

  • 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butanoic acid (OPC4)

  • Coenzyme A (CoA), free acid

  • Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or a commercially available promiscuous enzyme)

  • ATP, disodium (B8443419) salt

  • Magnesium chloride (MgCl2)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system with a C18 column

Procedure:

  • Prepare a reaction mixture containing:

    • 50 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl2

    • 2 mM DTT

    • 1 mM Coenzyme A

    • 0.5 mM OPC4 (dissolved in a minimal amount of DMSO or ethanol)

    • Acyl-CoA Synthetase (concentration to be optimized based on enzyme activity)

  • Incubate the reaction mixture at 37°C for 2-4 hours. Monitor the reaction progress by HPLC.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile (B52724) or by acidifying with a small amount of formic acid.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Filter the supernatant through a 0.22 µm filter before HPLC purification.

Protocol 3: Purification of this compound by HPLC

Materials:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the filtered reaction mixture from Protocol 2.

  • Elute the compounds using a linear gradient of acetonitrile (e.g., 5% to 60% B over 30 minutes).

  • Monitor the elution profile at 260 nm (for the adenine (B156593) ring of CoA).

  • Collect the fractions corresponding to the this compound peak.

  • Confirm the identity of the product by mass spectrometry.

  • Pool the pure fractions and lyophilize to obtain the final product as a powder.

  • Store the purified product at -80°C.

Data Presentation

The following tables summarize typical quantitative data obtained during the synthesis and characterization of this compound.

Table 1: Synthesis and Purification Yields

StepProductStarting MaterialTypical Yield (%)Purity (by HPLC)
1OPC42-(2'(Z)-pentenyl)-cyclopentanone60-70>95%
2This compoundOPC440-50 (enzymatic)Crude
3Purified this compoundCrude this compound80-90 (from crude)>98%

Table 2: Characterization of this compound

ParameterMethodResult
Molecular Weight (Expected)-985.25 g/mol
Molecular Weight (Observed)ESI-MS[M-H]⁻ at m/z 984.24
UV Absorbance MaximumUV-Vis Spectroscopy260 nm
Retention TimeHPLC (as per Protocol 3)Column and gradient dependent

In Vitro Application: Enoyl-CoA Hydratase Activity Assay

This protocol describes a typical in vitro assay to measure the activity of enoyl-CoA hydratase using the synthesized this compound as a substrate.

Materials:

  • Purified this compound

  • Purified enoyl-CoA hydratase enzyme

  • Tris-HCl buffer (pH 8.0)

  • Spectrophotometer capable of reading in the UV range

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 50 µM this compound

  • Equilibrate the cuvette at the desired reaction temperature (e.g., 25°C).

  • Initiate the reaction by adding a known amount of enoyl-CoA hydratase.

  • Monitor the decrease in absorbance at 263 nm, which corresponds to the hydration of the trans-2-enoyl bond.

  • Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.

  • Determine the kinetic parameters (Km and Vmax) by varying the substrate concentration.

Table 3: Sample Kinetic Data for Enoyl-CoA Hydratase with this compound

Substrate Concentration (µM)Initial Velocity (µmol/min/mg)
50.8
101.5
202.5
403.8
804.5
Km
Vmax

Note: The provided kinetic data are illustrative and will vary depending on the specific enzyme and reaction conditions.

Conclusion

The protocols and data presented in this document provide a comprehensive guide for the synthesis, purification, and in vitro application of this compound. This valuable molecular tool will aid researchers in elucidating the intricacies of the jasmonate biosynthesis pathway and in the discovery of new molecules that can modulate plant growth and defense mechanisms. Careful execution of these protocols and rigorous characterization of the synthesized compound are crucial for obtaining reliable and reproducible results in downstream applications.

Application Note: Quantification of trans-2-Enoyl-OPC4-CoA using a Targeted LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of trans-2-Enoyl-OPC4-CoA in biological matrices. This method is intended for researchers, scientists, and drug development professionals investigating fatty acid metabolism and related therapeutic areas. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is an intermediate in the peroxisomal β-oxidation of 12-oxo-phytodienoic acid (OPDA) and related compounds, which are involved in plant defense signaling and may have roles in inflammatory processes in mammals. Accurate quantification of this and other acyl-CoA species is crucial for understanding their metabolic pathways and identifying potential drug targets. LC-MS/MS offers the high selectivity and sensitivity required for the analysis of these low-abundance, complex molecules.

Signaling Pathway

This compound is an intermediate in the peroxisomal β-oxidation pathway. This pathway involves a series of enzymatic reactions that shorten the fatty acid chain. The formation of this compound is catalyzed by acyl-CoA oxidase.

Peroxisomal_Beta_Oxidation OPC4_CoA OPC4-CoA trans_2_Enoyl_OPC4_CoA This compound OPC4_CoA->trans_2_Enoyl_OPC4_CoA Acyl-CoA Oxidase (ACOX) 3-Hydroxyacyl-OPC4-CoA 3-Hydroxyacyl-OPC4-CoA trans_2_Enoyl_OPC4_CoA->3-Hydroxyacyl-OPC4-CoA Enoyl-CoA Hydratase 3-Ketoacyl-OPC4-CoA 3-Ketoacyl-OPC4-CoA 3-Hydroxyacyl-OPC4-CoA->3-Ketoacyl-OPC4-CoA 3-Hydroxyacyl-CoA Dehydrogenase Shortened_Acyl_CoA Shortened Acyl-CoA 3-Ketoacyl-OPC4-CoA->Shortened_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA 3-Ketoacyl-OPC4-CoA->Acetyl_CoA Thiolase

Figure 1: Peroxisomal β-oxidation of OPC4-CoA.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below. It involves sample homogenization, protein precipitation and extraction, optional solid-phase extraction for cleanup, followed by LC-MS/MS analysis.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Homogenization 1. Sample Homogenization (e.g., tissue, cells) Extraction 2. Protein Precipitation & Acyl-CoA Extraction (e.g., Acetonitrile/Methanol) Homogenization->Extraction SPE 3. Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE Drydown 4. Drydown and Reconstitution SPE->Drydown LC_Separation 5. LC Separation (Reversed-Phase C18) Drydown->LC_Separation MS_Detection 6. MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification 7. Quantification MS_Detection->Quantification

Figure 2: Experimental workflow for this compound analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard (analytical grade)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analogue if available.

  • Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA) - LC-MS grade

  • Ammonium (B1175870) Acetate

  • Formic Acid

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MAX or similar mixed-mode anion exchange)

Sample Preparation

Note: Due to the inherent instability of acyl-CoAs, it is crucial to perform all sample preparation steps on ice and as quickly as possible.

  • Homogenization:

    • For tissue samples: Weigh approximately 50-100 mg of frozen tissue and homogenize in 1 mL of ice-cold 2.5% (w/v) sulfosalicylic acid (SSA).

    • For cultured cells: Aspirate culture medium and wash cells with ice-cold PBS. Add 1 mL of ice-cold 2.5% SSA per 1-5 million cells and scrape to collect.

  • Internal Standard Spiking:

    • Add the internal standard to the homogenate at a concentration appropriate for the expected sample concentrations.

  • Extraction:

    • Add 3 mL of ACN:IPA (1:1, v/v) to the homogenate.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (Optional Cleanup):

    • Condition an SPE cartridge with 1 mL of MeOH followed by 1 mL of water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with 1 mL of water, followed by 1 mL of MeOH.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide (B78521) in MeOH.

  • Drydown and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

LC-MS/MS Method

Liquid Chromatography:

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: 10 mM Ammonium Acetate in ACN:Water (95:5, v/v)

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17.1-20 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The precursor ion ([M+H]+) for this compound (C35H54N7O18P3S) is m/z 986.26.

    • A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.003 Da).

    • The primary product ion would therefore be [M+H-507]+ at m/z 479.26.

    • Additional qualifying product ions can be determined by infusing a standard solution.

Data Presentation

The following tables present example quantitative data that should be generated during method validation.

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound986.26479.26 (Quantifier)50To be optimized
986.26To be determined (Qualifier)50To be optimized
Internal Standard (e.g., Heptadecanoyl-CoA)1020.4513.450To be optimized

Table 2: Example Calibration Curve Parameters

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 500>0.990.5

Table 3: Example Recovery and Matrix Effect Data

AnalyteMatrixRecovery (%)Matrix Effect (%)
This compoundRat Liver85 - 95< 15
Human Plasma80 - 90< 20

Table 4: Example Precision and Accuracy Data

AnalyteQC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLow (1.5)< 10< 1590 - 110
Mid (50)< 10< 1590 - 110
High (400)< 10< 1590 - 110

Conclusion

This application note provides a framework for a robust and sensitive LC-MS/MS method for the quantification of this compound. The detailed protocol for sample preparation and the optimized chromatographic and mass spectrometric conditions allow for reliable analysis in complex biological matrices. This method will be a valuable tool for researchers investigating the role of this and other acyl-CoAs in various physiological and pathological processes. Method validation must be performed in the user's laboratory to ensure performance.

Application Notes and Protocols for the Enzymatic Assay of Acyl-CoA Oxidase Activity on OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-CoA oxidases (ACXs) are a class of flavoenzymes that catalyze the initial, rate-limiting step in the peroxisomal β-oxidation of fatty acids. This process is crucial for the metabolism of a variety of lipid molecules, including very long-chain fatty acids, branched-chain fatty acids, and precursors of signaling molecules. One such signaling molecule is jasmonic acid (JA), a plant hormone that plays a central role in regulating plant development and defense responses. The biosynthesis of jasmonic acid involves the β-oxidation of 12-oxophytodienoic acid (OPDA) and its precursor, 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-octanoic acid (OPC-8). Following two rounds of β-oxidation, OPC-8 is converted to 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoic acid (OPC-4). For further metabolism, OPC-4 must be activated to its coenzyme A thioester, OPC4-CoA. The subsequent desaturation of OPC4-CoA is catalyzed by an acyl-CoA oxidase.

These application notes provide a detailed protocol for determining the activity of acyl-CoA oxidase on the substrate OPC4-CoA. The assay is based on the spectrophotometric measurement of hydrogen peroxide (H₂O₂), a byproduct of the acyl-CoA oxidase reaction. The H₂O₂ produced is coupled to the horseradish peroxidase (HRP)-mediated oxidation of a chromogenic substrate, allowing for a continuous monitoring of the enzyme activity. This protocol is particularly relevant for researchers studying plant biochemistry, lipid metabolism, and jasmonate signaling, as well as for professionals in drug development targeting enzymes in these pathways.

Signaling Pathway and Experimental Workflow

The enzymatic assay described herein is designed to quantify the activity of acyl-CoA oxidase in the jasmonic acid biosynthesis pathway. The overall process involves the synthesis of the specific substrate, OPC4-CoA, followed by the enzymatic reaction and detection of the product.

Jasmonic Acid Biosynthesis and Assay Workflow cluster_0 Jasmonic Acid Biosynthesis cluster_1 Enzymatic Assay Workflow OPC-8 OPC-8 OPC-8-CoA OPC-8-CoA OPC-8->OPC-8-CoA Acyl-CoA Synthetase Beta-Oxidation I Beta-Oxidation I OPC-8-CoA->Beta-Oxidation I OPC-6-CoA OPC-6-CoA Beta-Oxidation I->OPC-6-CoA Beta-Oxidation II Beta-Oxidation II OPC-6-CoA->Beta-Oxidation II OPC4-CoA OPC4-CoA Beta-Oxidation II->OPC4-CoA OPC4 OPC4 OPC4-CoA_synth OPC4-CoA (Substrate) OPC4->OPC4-CoA_synth Chemical or Enzymatic Synthesis Reaction Enzymatic Reaction OPC4-CoA_synth->Reaction Enzyme Acyl-CoA Oxidase (e.g., Arabidopsis ACX1/ACX5) Enzyme->Reaction Products trans-2-Enoyl-OPC4-CoA + H₂O₂ Reaction->Products Detection HRP-Coupled Spectrophotometric Detection Products->Detection H₂O₂ Result Measure ΔAbs/min Detection->Result

Jasmonic Acid Biosynthesis and Assay Workflow Diagram

Quantitative Data Summary

Due to the specialized nature of OPC4-CoA as a substrate, specific kinetic parameters for its interaction with acyl-CoA oxidases are not extensively reported in the literature. However, data from related substrates and enzymes provide a valuable reference for expected activity ranges and for optimizing assay conditions. The following table summarizes known kinetic parameters for various acyl-CoA oxidases with different substrates. Researchers should determine the specific Km and Vmax for OPC4-CoA with their enzyme of interest as part of their experimental design.

Enzyme SourceSubstrateKm (µM)Vmax (U/mg)Optimal pHReference
Arabidopsis thaliana ACX1Lauroyl-CoA (C12:0)1.51.28.5[1]
Arabidopsis thaliana ACX1Palmitoyl-CoA (C16:0)1.11.08.5[1]
Arabidopsis thaliana ACX1Oleoyl-CoA (C18:1)1.01.38.5[1]
Arabidopsis thaliana ACX2Behenoyl-CoA (C22:0)1.80.88.5[1]
Arabidopsis thaliana ACX3Myristoyl-CoA (C14:0)2.51.58.0[1]
Tomato (Solanum lycopersicum) ACX1ALauroyl-CoA (C12:0)~10Not Reported8.0[2]
Tomato (Solanum lycopersicum) ACX1AMyristoyl-CoA (C14:0)~12Not Reported8.0[2]
Rat Liver Peroxisomal ACOXPalmitoyl-CoA (C16:0)152.58.3N/A

Note: The provided values are approximate and may vary depending on the specific assay conditions. It is highly recommended to perform a substrate titration to determine the Km of the enzyme for OPC4-CoA under your experimental conditions.

Experimental Protocols

Synthesis of OPC4-CoA Substrate

As OPC4-CoA is not commercially available, it must be synthesized. A general chemo-enzymatic method for the synthesis of acyl-CoA esters is provided below. This method can be adapted for OPC4.

Materials:

  • 3-oxo-2-(2'-[Z]-pentenyl)-cyclopentane-1-butanoic acid (OPC4)

  • Coenzyme A trilithium salt (CoA)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Protocol:

  • Activation of OPC4:

    • Dissolve OPC4 in anhydrous THF.

    • Add a 1.5 molar excess of CDI and stir the reaction under argon at room temperature for 1-2 hours to form the OPC4-imidazolide. Monitor the reaction by thin-layer chromatography (TLC).

  • Ligation to Coenzyme A:

    • In a separate vial, dissolve Coenzyme A trilithium salt in a minimal amount of 0.5 M NaHCO₃ buffer, pH 8.0.

    • Slowly add the OPC4-imidazolide solution to the CoA solution with gentle stirring.

    • Allow the reaction to proceed at room temperature for 2-4 hours.

  • Purification of OPC4-CoA:

    • Acidify the reaction mixture to pH 3-4 with TFA.

    • Purify the OPC4-CoA by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Monitor the elution profile at 260 nm (adenine ring of CoA).

    • Collect the fractions containing the OPC4-CoA peak.

    • Lyophilize the purified fractions to obtain OPC4-CoA as a white powder.

    • Confirm the identity and purity of the product by mass spectrometry and NMR.

Acyl-CoA Oxidase Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring acyl-CoA oxidase activity. The production of H₂O₂ is coupled to the HRP-catalyzed oxidation of a chromogenic substrate (e.g., Amplex Red or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS). For this protocol, we will use a generic chromogenic substrate that produces a colored product with an absorbance maximum at a specified wavelength.

Materials:

  • Purified acyl-CoA oxidase (e.g., recombinant Arabidopsis ACX1 or ACX5)

  • OPC4-CoA substrate stock solution (concentration determined by absorbance at 260 nm using an extinction coefficient of 16,400 M⁻¹cm⁻¹)

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5

  • Horseradish peroxidase (HRP), 10 U/mL stock solution

  • Chromogenic substrate stock solution (e.g., 10 mM Amplex Red in DMSO or 10 mM ABTS in water)

  • 96-well microplate, clear bottom

  • Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen chromogenic substrate.

Protocol:

  • Prepare the Reaction Master Mix:

    • In a microcentrifuge tube, prepare a master mix containing the assay buffer, HRP, and the chromogenic substrate. The final concentrations in the reaction well should be optimized, but a good starting point is:

      • 50 mM Potassium Phosphate, pH 7.5

      • 0.2 U/mL HRP

      • 0.2 mM Chromogenic substrate

    • Prepare enough master mix for all your reactions, including controls.

  • Set up the Assay Plate:

    • Add the appropriate volume of the Reaction Master Mix to each well of the 96-well plate.

    • Add varying concentrations of the OPC4-CoA substrate to the wells. To determine the Km, a range of concentrations from approximately 0.1x to 10x the expected Km should be used.

    • Include a "no substrate" control (add assay buffer instead of OPC4-CoA) to measure any background H₂O₂ production.

    • Include a "no enzyme" control to ensure the observed activity is enzyme-dependent.

  • Initiate the Reaction and Measure Activity:

    • Equilibrate the plate to the desired reaction temperature (e.g., 30°C) in the microplate reader.

    • Initiate the reaction by adding a small volume of the purified acyl-CoA oxidase to each well.

    • Immediately start monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Determine the initial rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot for each OPC4-CoA concentration.

    • Subtract the rate of the "no substrate" control from all other rates.

    • Convert the rate (ΔAbs/min) to the rate of H₂O₂ production (µmol/min) using the molar extinction coefficient of the oxidized chromogenic product.

    • Plot the initial reaction rates against the corresponding OPC4-CoA concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km values.

Conclusion

This application note provides a comprehensive guide for the enzymatic assay of acyl-CoA oxidase activity using the specific substrate OPC4-CoA. By following the detailed protocols for substrate synthesis and enzyme activity measurement, researchers can accurately quantify the kinetic parameters of acyl-CoA oxidases involved in the jasmonic acid biosynthesis pathway. The provided quantitative data for related substrates serves as a useful benchmark for these studies. This assay is a valuable tool for advancing our understanding of plant lipid metabolism and for the development of novel therapeutic agents targeting these pathways.

References

Application Notes: Purification of trans-2-Enoyl-OPC4-CoA from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trans-2-Enoyl-OPC4-CoA is a crucial, yet transient, intermediate in the biosynthesis of jasmonic acid (JA), a key signaling molecule in plant development and defense. As an oxylipin-CoA thioester, it sits (B43327) at the intersection of lipid metabolism and stress response pathways. The purification of this molecule is essential for studying the kinetics of the JA biosynthetic enzymes, for use as an analytical standard, and for investigating its potential biological activities. This document outlines a proposed protocol for the purification of this compound from plant tissues, leveraging established methodologies for the extraction and purification of acyl-CoAs and other oxylipins.

Principle of the Method: The protocol is based on a multi-step approach beginning with the disruption of plant tissue and extraction of the acyl-CoA pool. This is followed by sequential chromatographic steps designed to progressively enrich for the target molecule. The strategy involves:

  • Homogenization and Extraction: Rapid homogenization of plant tissue under conditions that preserve acyl-CoA integrity, followed by solvent-based extraction to isolate a lipid and acyl-CoA-rich fraction.

  • Solid-Phase Extraction (SPE): A preliminary purification step to concentrate the acyl-CoAs and remove bulk contaminants.

  • Affinity/Ion-Exchange Chromatography: A high-selectivity step to separate acyl-CoAs from other molecules.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A final high-resolution polishing step to isolate pure this compound.

Experimental Protocols

This proposed methodology is a composite of techniques described for the purification of related molecules.[1][2][3][4] Optimization may be required for specific plant species and tissues.

Plant Material Preparation and Homogenization
  • Plant Material: Use plant leaves (e.g., Arabidopsis thaliana or tomato) subjected to mechanical wounding 1-2 hours prior to harvesting to induce the jasmonate biosynthesis pathway.

  • Protocol:

    • Harvest 50-100 g of fresh leaf tissue.

    • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Homogenize the powder in 4 volumes of ice-cold KH2PO4 buffer (100 mM, pH 4.9) in a glass homogenizer.[2] This acidic pH helps to stabilize the acyl-CoA esters.

Solvent Extraction of Acyl-CoAs
  • Principle: This step uses a mixture of organic solvents to extract the relatively hydrophobic acyl-CoA molecules from the aqueous homogenate.

  • Protocol:

    • To the homogenate, add an equal volume of 2-propanol and continue homogenization for 2 minutes.[2]

    • Add two volumes of acetonitrile (B52724) (ACN), vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.[2]

    • Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant, which contains the acyl-CoA pool.

Solid-Phase Extraction (SPE) Concentration
  • Principle: A C18 SPE cartridge is used to bind the acyl-CoAs from the solvent extract, allowing for their concentration and the removal of more polar impurities.

  • Protocol:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by washing sequentially with 5 mL of methanol (B129727) and 5 mL of KH2PO4 buffer (75 mM, pH 4.9).

    • Load the supernatant from the previous step onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of KH2PO4 buffer (75 mM, pH 4.9) to remove unbound contaminants.

    • Elute the acyl-CoAs with 5 mL of 2-propanol.[2]

    • Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

Ion-Exchange Chromatography
  • Principle: Strong Anion Exchange (SAX) chromatography separates molecules based on the strength of their negative charge. The multiple phosphate (B84403) groups on the CoA moiety provide a strong negative charge, allowing for selective purification.

  • Protocol:

    • Re-dissolve the dried extract in 1 mL of SAX Buffer A (20 mM Tris-HCl, pH 7.5).

    • Load the sample onto a SAX column pre-equilibrated with Buffer A.

    • Wash the column with 5 column volumes of Buffer A.

    • Elute the bound acyl-CoAs using a linear gradient of 0 to 1 M NaCl in Buffer A over 10 column volumes.

    • Collect fractions and monitor the absorbance at 260 nm to detect the CoA-containing fractions.

    • Pool the fractions corresponding to the major A260 peak.

Reversed-Phase HPLC (RP-HPLC) Purification
  • Principle: The final purification step uses RP-HPLC to separate different acyl-CoA species based on the hydrophobicity of their acyl chains.

  • Protocol:

    • Concentrate the pooled fractions from the SAX step and re-dissolve in 200 µL of mobile phase A.

    • Inject the sample onto a C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Perform a binary gradient elution:

      • Mobile Phase A: 75 mM KH2PO4, pH 4.9.[2]

      • Mobile Phase B: 100% Acetonitrile.[2]

      • Gradient: Start with 5% B, increasing linearly to 60% B over 40 minutes.

      • Flow Rate: 1.0 mL/min.

    • Monitor the eluent at 260 nm.

    • Collect the peak corresponding to the expected retention time for this compound. The exact retention time will need to be determined using a synthetic standard or confirmed by mass spectrometry.

Purity Assessment and Quantification
  • Purity: Re-inject a small aliquot of the purified fraction onto the HPLC to confirm a single peak. Confirm the identity and purity using LC-MS/MS.[4][5][6]

  • Quantification: Determine the concentration of the purified this compound by measuring its absorbance at 260 nm and using the molar extinction coefficient for Coenzyme A (ε = 16,400 M⁻¹cm⁻¹).

Data Presentation

The following table presents hypothetical data for the purification of this compound from 100 g of plant tissue. This serves as an illustrative example of the expected outcome of the purification protocol.

Purification StepTotal Protein (mg)Total Activity (Units)*Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Homogenate 15003000.21001
Solvent Extract 4502700.6903
SPE Eluate 802252.87514
SAX Pool 1218015.06075
RP-HPLC Pool 0.5120240.0401200

*A unit of activity is defined hypothetically, for instance, as the amount of material that produces a specific response in a downstream enzyme assay (e.g., with OPC-4-CoA hydratase).

Visualizations

Biochemical Pathway

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome cluster_outside OPC8_CoA OPC-8:0-CoA Enoyl_OPC8_CoA trans-2-Enoyl-OPC8-CoA OPC8_CoA->Enoyl_OPC8_CoA ACX Hydroxy_OPC8_CoA 3-Hydroxy-OPC8-CoA Enoyl_OPC8_CoA->Hydroxy_OPC8_CoA MFP Keto_OPC8_CoA 3-Keto-OPC8-CoA Hydroxy_OPC8_CoA->Keto_OPC8_CoA MFP OPC6_CoA OPC-6:0-CoA Keto_OPC8_CoA->OPC6_CoA KAT OPC6_CoA_2 OPC-6:0-CoA Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA_2->Enoyl_OPC6_CoA ACX Hydroxy_OPC6_CoA 3-Hydroxy-OPC6-CoA Enoyl_OPC6_CoA->Hydroxy_OPC6_CoA MFP Keto_OPC6_CoA 3-Keto-OPC6-CoA Hydroxy_OPC6_CoA->Keto_OPC6_CoA MFP OPC4_CoA OPC-4:0-CoA Keto_OPC6_CoA->OPC4_CoA KAT OPC4_CoA_2 OPC-4:0-CoA Target This compound OPC4_CoA_2->Target ACX Hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA Target->Hydroxy_OPC4_CoA MFP Keto_OPC4_CoA_2 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA_2 MFP JA_CoA JA-CoA Keto_OPC4_CoA_2->JA_CoA KAT OPDA OPDA (from Chloroplast) OPC8 OPC-8:0 OPDA->OPC8 OPR3 OPC8_CoA_in OPC-8:0-CoA OPC8->OPC8_CoA_in OPCL1 OPC8_CoA_in->OPC8_CoA Purification_Workflow Plant Plant Tissue (Wounded Leaves) Homogenize Homogenization (Liquid N2, Acidic Buffer) Plant->Homogenize Extract Solvent Extraction (2-Propanol / Acetonitrile) Homogenize->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Supernatant1 Collect Supernatant (Acyl-CoA Pool) Centrifuge1->Supernatant1 Pellet Discard Pellet Centrifuge1->Pellet SPE Solid-Phase Extraction (C18) Supernatant1->SPE SAX Strong Anion Exchange (SAX) Chromatography SPE->SAX HPLC Reversed-Phase HPLC (C18) SAX->HPLC Pure Pure this compound HPLC->Pure Analysis QC Analysis (LC-MS/MS, A260) Pure->Analysis

References

Metabolic Flux Analysis of the Jasmonic Acid Pathway: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are lipid-derived signaling molecules crucial for regulating plant growth, development, and defense against biotic and abiotic stresses.[1] The biosynthesis and signaling cascade of the JA pathway involves a complex network of enzymatic reactions and regulatory interactions. Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways, providing a detailed understanding of cellular metabolism.[2] By employing stable isotope tracers, such as 13C, researchers can trace the flow of atoms through a metabolic network and elucidate the contributions of different pathways to the synthesis of specific compounds.[2][3][4] This document provides detailed application notes and protocols for conducting metabolic flux analysis of the jasmonic acid pathway.

Jasmonic Acid Signaling Pathway

The jasmonic acid signaling pathway is initiated by various stimuli, leading to the biosynthesis of the active hormone, jasmonoyl-isoleucine (JA-Ile).[5][6] JA-Ile then binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1), which is part of the Skp1/Cullin/F-box (SCFCOI1) E3 ubiquitin ligase complex.[5][6] This binding event triggers the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins.[5][6] The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes.[6][7]

Jasmonic_Acid_Signaling_Pathway cluster_stimulus Stimulus cluster_biosynthesis JA Biosynthesis cluster_signaling JA Signaling Biotic/Abiotic Stress Biotic/Abiotic Stress Linolenic Acid Linolenic Acid Biotic/Abiotic Stress->Linolenic Acid JA JA Linolenic Acid->JA Multiple Steps JA-Ile JA-Ile JA->JA-Ile JAR1 COI1 COI1 JA-Ile->COI1 binds JA-Ile->COI1 JAZ JAZ COI1->JAZ promotes degradation MYC2 MYC2 JAZ->MYC2 represses JA-responsive genes JA-responsive genes MYC2->JA-responsive genes activates

Figure 1: Simplified Jasmonic Acid Signaling Pathway.

Experimental Workflow for Metabolic Flux Analysis

Metabolic flux analysis using stable isotopes typically involves several key steps, from experimental design to data analysis. The general workflow is outlined below.

MFA_Workflow Experimental Design Experimental Design Isotope Labeling Isotope Labeling Experimental Design->Isotope Labeling Sample Quenching & Extraction Sample Quenching & Extraction Isotope Labeling->Sample Quenching & Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Quenching & Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Flux Calculation Flux Calculation Data Processing->Flux Calculation Model Refinement Model Refinement Flux Calculation->Model Refinement Model Refinement->Flux Calculation

Figure 2: General Experimental Workflow for Metabolic Flux Analysis.

Quantitative Data

MetaboliteConditionConcentration (ng/g FW)Reference
Jasmonic Acid (JA) Control15 ± 5[8]
Wounded (1h)250 ± 50[8]
JA-Isoleucine (JA-Ile) Control2 ± 1[8]
Wounded (1h)80 ± 20[8]
12-oxophytodienoic acid (OPDA) Control30 ± 10[8]
Wounded (1h)400 ± 80[8]

Note: The values presented are approximate and can vary depending on the specific experimental conditions, plant age, and analytical methods used.

Experimental Protocols

13C Labeling of Plant Material

Objective: To introduce a 13C-labeled precursor into the plant system to trace its incorporation into the jasmonate pathway.

Materials:

  • Plant growth medium (e.g., Murashige and Skoog)

  • 13C-labeled precursor (e.g., [U-13C6]-glucose, [13C18]-linolenic acid)

  • Sterile plant culture vessels

Protocol:

  • Prepare the plant growth medium according to standard protocols.

  • Add the 13C-labeled precursor to the medium at a concentration that does not inhibit plant growth but is sufficient for detection. The optimal concentration should be determined empirically. For example, when using labeled glucose, a common starting point is to replace a fraction or all of the unlabeled glucose in the medium.

  • Germinate and grow plants on the 13C-labeled medium for a desired period to allow for the incorporation of the label into the metabolic network. The duration of labeling will depend on the experimental goals (e.g., steady-state vs. dynamic labeling).

  • For experiments involving stress treatments (e.g., wounding), apply the treatment at the desired time point during the labeling period.

Metabolite Quenching and Extraction

Objective: To rapidly halt metabolic activity and extract jasmonates and their precursors for analysis.

Materials:

  • Liquid nitrogen

  • Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol (B129727), 0.1% formic acid)

  • Internal standards (e.g., deuterated JA and JA-Ile)

  • Bead beater or mortar and pestle

  • Centrifuge

Protocol:

  • Harvest plant tissue and immediately freeze it in liquid nitrogen to quench all metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

  • Transfer a known amount of the frozen powder (e.g., 50-100 mg) to a pre-weighed, pre-chilled microcentrifuge tube.

  • Add a defined volume of the cold extraction solvent containing internal standards to the tube. The ratio of solvent to tissue should be optimized, but a common starting point is 1:10 (w/v).

  • Vortex the mixture thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis

Objective: To separate, detect, and quantify the 13C-labeled and unlabeled jasmonates.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC-MS/MS Parameters:

  • Column: A reverse-phase C18 column is commonly used for the separation of jasmonates.

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Ionization Mode: Negative ion mode ESI is typically used for jasmonate analysis.

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions for each analyte (both labeled and unlabeled) and internal standard must be determined and optimized.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
JA (unlabeled) 209.159.0
[13C12]-JA 221.161.0
JA-Ile (unlabeled) 322.2130.1
[13C18]-JA-Ile 340.2136.1

Note: These are example transitions and should be optimized for the specific instrument used.

Data Analysis and Flux Calculation

Objective: To process the raw LC-MS/MS data and calculate metabolic fluxes.

Software:

  • Software for processing mass spectrometry data (provided by the instrument manufacturer).

  • Metabolic flux analysis software (e.g., INCA, OpenFLUX, 13CFLUX2).[9][10]

Protocol:

  • Integrate the peak areas for each MRM transition corresponding to the different isotopologues of each metabolite.

  • Correct for the natural abundance of 13C in the unlabeled fragments.

  • Use the corrected peak areas to determine the mass isotopomer distribution (MID) for each metabolite.

  • Input the MIDs, along with a stoichiometric model of the jasmonic acid biosynthesis pathway and measured uptake/secretion rates, into the chosen MFA software.

  • The software will then use iterative algorithms to estimate the metabolic fluxes that best fit the experimental data.

Logical Framework for MFA Data Interpretation

The interpretation of MFA data follows a logical progression from raw data to biological insights.

MFA_Logic Raw MS Data Raw MS Data Mass Isotopomer Distributions (MIDs) Mass Isotopomer Distributions (MIDs) Raw MS Data->Mass Isotopomer Distributions (MIDs) Flux Estimation Flux Estimation Mass Isotopomer Distributions (MIDs)->Flux Estimation Stoichiometric Model Stoichiometric Model Stoichiometric Model->Flux Estimation Flux Map Flux Map Flux Estimation->Flux Map Biological Interpretation Biological Interpretation Flux Map->Biological Interpretation

Figure 3: Logical Flow from Data to Interpretation in MFA.

Conclusion

Metabolic flux analysis provides a powerful framework for dissecting the quantitative aspects of the jasmonic acid pathway. By combining stable isotope labeling with advanced analytical and computational techniques, researchers can gain unprecedented insights into the regulation of this vital signaling pathway. The protocols and information provided herein serve as a comprehensive guide for scientists and professionals seeking to apply MFA to their research on jasmonic acid and its role in plant biology and drug development.

References

Application Note: Tracing trans-2-Enoyl-OPC4-CoA Metabolism Using Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed application notes and protocols for tracing the metabolic fate of trans-2-Enoyl-OPC4-CoA using stable isotope labeling (SIL) coupled with mass spectrometry.

Introduction

This compound is a key intermediate in the biosynthesis of jasmonates, a class of lipid-derived plant hormones that regulate a wide range of developmental processes and stress responses. Understanding the metabolic flux through this pathway is crucial for research in plant biology, agriculture, and the development of novel herbicides or plant growth regulators. Stable isotope labeling is a powerful technique for tracing metabolic pathways and quantifying the flow of metabolites within a biological system.[1] By introducing precursors labeled with heavy, non-radioactive isotopes like ¹³C or ²H, researchers can track the incorporation of these labels into downstream metabolites such as this compound.[1][2] This method offers unparalleled insights into the dynamics of its synthesis and turnover.[2][3]

Principle of the Method

The core principle involves introducing a stable isotope-labeled precursor of the jasmonate pathway, such as uniformly ¹³C-labeled α-linolenic acid (¹³C₁₈-α-LeA), into a biological system (e.g., plant cell culture or whole plants). The plant's metabolic machinery processes the labeled precursor, incorporating the ¹³C atoms into downstream intermediates.

Liquid chromatography-mass spectrometry (LC-MS) is then used to separate and detect the metabolites.[2] The mass spectrometer can distinguish between the naturally abundant (unlabeled, M+0) this compound and its ¹³C-labeled isotopologues (M+n), which have a higher mass. By tracking the appearance and abundance of these labeled versions over time, one can elucidate the metabolic pathway and quantify flux.

Metabolic Context: Jasmonate Biosynthesis

This compound is formed from its precursor, OPC4-CoA, through the action of an acyl-CoA oxidase.[4] This step is part of the peroxisomal β-oxidation of the cyclopentenone ring of OPCs (OPC4, OPC6, OPC8), leading ultimately to the formation of jasmonic acid. The simplified pathway is illustrated below.

G cluster_peroxisome Peroxisome ALA α-Linolenic Acid OPDA 12-oxo-PDA ALA->OPDA Lipoxygenase, etc. OPC4 OPC4-CoA OPDA->OPC4 OPR3, CoA Ligase EnoylOPC4 This compound OPC4->EnoylOPC4 Acyl-CoA Oxidase [EC:1.3.3.6] JA_precursor Jasmonic Acid Precursors EnoylOPC4->JA_precursor β-oxidation steps G start Experimental Design (Choose Tracer & System) labeling 1. Introduce Labeled Precursor (e.g., ¹³C-α-Linolenic Acid) start->labeling incubation 2. Time-Course Incubation (Allow metabolic incorporation) labeling->incubation harvest 3. Harvest Samples (Quench metabolism rapidly) incubation->harvest extraction 4. Metabolite Extraction (e.g., using liquid-liquid extraction) harvest->extraction analysis 5. LC-MS/MS Analysis (Detect & quantify isotopologues) extraction->analysis data 6. Data Processing (Peak integration, isotopologue correction) analysis->data end Pathway Analysis & Flux Quantification data->end

References

Application Note: In Situ Localization of trans-2-Enoyl-OPC4-CoA using Mass Spectrometry Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the in situ localization of trans-2-Enoyl-OPC4-CoA, a key intermediate in the alpha-linolenic acid metabolism pathway, within biological tissues using Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI). This powerful technique enables the visualization of the spatial distribution of this specific acyl-CoA without the need for labeling, offering valuable insights into metabolic processes at the tissue level. The provided protocols cover tissue preparation, matrix application, mass spectrometry parameters, and data analysis. Additionally, representative quantitative data and a diagram of the relevant metabolic pathway are included to facilitate experimental design and data interpretation.

Introduction

This compound is a critical intermediate in the biosynthesis of jasmonic acid and other oxylipins derived from alpha-linolenic acid. These signaling molecules play pivotal roles in plant defense, development, and stress responses. In mammals, intermediates of fatty acid metabolism are crucial for cellular energy and signaling. Understanding the spatial distribution of this compound within tissues is essential for elucidating the localized regulation of these pathways in both health and disease. Mass Spectrometry Imaging (MSI) is a powerful tool that allows for the label-free detection and spatial mapping of molecules directly from tissue sections[1]. MALDI-MSI, in particular, is well-suited for the analysis of a wide range of biomolecules, including lipids and their derivatives[2]. This application note outlines a comprehensive workflow for the successful in situ localization of this compound using MALDI-MSI.

Data Presentation

The absolute quantification of specific acyl-CoA species using MALDI-MSI is challenging due to variations in ionization efficiency related to the tissue microenvironment. However, relative quantification and comparison across different tissue regions or experimental conditions are feasible. The following table provides representative, hypothetical concentration ranges for various acyl-CoA species in plant leaf tissue, including a plausible range for this compound, based on typical acyl-CoA concentrations found in plant tissues as determined by LC-MS methods[3][4].

Table 1: Representative Concentrations of Acyl-CoA Species in Plant Leaf Tissue.

Acyl-CoA SpeciesAbbreviationRepresentative Concentration Range (pmol/mg tissue)Putative Localization
Acetyl-CoAC2:0-CoA10 - 50Cytosol, Mitochondria, Plastids
Malonyl-CoAC3:0-CoA5 - 20Cytosol, Plastids
Palmitoyl-CoAC16:0-CoA2 - 10ER, Mitochondria, Peroxisomes
Stearoyl-CoAC18:0-CoA1 - 5ER, Mitochondria
Oleoyl-CoAC18:1-CoA2 - 8ER, Mitochondria
Linoleoyl-CoAC18:2-CoA1 - 5ER, Plastids
α-Linolenoyl-CoAC18:3-CoA1 - 4ER, Plastids
This compound t-2-E-OPC4-CoA 0.1 - 1.0 (Hypothetical) Peroxisomes, Plastids

Experimental Protocols

This section provides a detailed methodology for the in situ localization of this compound using MALDI-MSI.

Tissue Sample Preparation

Proper tissue handling and preparation are critical for preserving the spatial integrity of metabolites.

  • Tissue Collection: Excise the tissue of interest (e.g., plant leaf, specific region of animal tissue) and immediately flash-freeze it in liquid nitrogen to halt metabolic activity and prevent analyte degradation.

  • Cryosectioning:

    • Embed the frozen tissue in an appropriate cryo-embedding medium, such as ice. Avoid using optimal cutting temperature (OCT) compounds if possible, as they can cause ion suppression[4]. If OCT is necessary, washing steps will be required.

    • Section the embedded tissue using a cryostat at a thickness of 10-20 µm. Thinner sections generally yield better spatial resolution.

    • Thaw-mount the tissue sections onto conductive indium tin oxide (ITO) coated glass slides. This ensures a conductive surface for the MALDI experiment.

  • Drying: Dry the mounted tissue sections under a gentle stream of nitrogen or in a vacuum desiccator to remove any residual moisture, which can interfere with matrix crystallization and analyte localization.

MALDI Matrix Application

The choice of matrix and its application method are crucial for the successful ionization of the target analyte. For acyl-CoAs and other lipids, 2,5-dihydroxybenzoic acid (DHB) is a commonly used and effective matrix[5].

  • Matrix Solution Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a solvent mixture of 70% acetonitrile (B52724) (ACN) and 30% water with 0.1% trifluoroacetic acid (TFA).

  • Matrix Application using an Automated Sprayer:

    • Use an automated sprayer for a uniform and reproducible matrix coating.

    • Set the sprayer parameters as follows (these may need optimization for your specific instrument):

      • Nozzle Temperature: 75°C

      • Spray Flow Rate: 0.12 mL/min

      • Number of Coats: 8-12 coats, with a 30-second drying time between coats.

      • Nozzle Velocity: 1200 mm/min

    • The goal is to achieve a fine, homogenous layer of matrix crystals covering the entire tissue section.

Mass Spectrometry Imaging (MALDI-MSI)
  • Instrumentation: A MALDI time-of-flight (TOF) mass spectrometer equipped with a UV laser (e.g., Nd:YAG at 355 nm) is suitable for this application.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard peptide or lipid mixture in the mass range of interest to ensure high mass accuracy.

  • MS Imaging Parameters:

    • Ionization Mode: Positive ion mode is typically used for the detection of acyl-CoAs.

    • Mass Range: Set the mass range to m/z 700-1200 to encompass the expected mass of this compound (Monoisotopic Mass: 985.2459 g/mol ) and other related acyl-CoAs.

    • Laser Energy: Use the minimum laser energy necessary to obtain a good signal-to-noise ratio for the ion of interest. Start with a low energy setting and gradually increase it to avoid excessive fragmentation and analyte degradation. A typical starting point is 30-50% of the maximum laser power[6].

    • Spatial Resolution (Raster Size): Set the distance between laser spots (raster size) according to the desired spatial resolution. A raster size of 20-50 µm is common for high-resolution imaging.

    • Number of Laser Shots: Acquire 200-500 laser shots per pixel to ensure good signal averaging.

  • Tandem MS (MS/MS) for Confirmation: To confirm the identity of the detected ion as this compound, perform an on-tissue MS/MS experiment. Isolate the precursor ion (m/z 986.253 [M+H]⁺) and acquire the fragmentation spectrum. The fragmentation pattern should be consistent with the structure of the molecule.

Data Analysis
  • Image Generation: Use specialized MSI software (e.g., SCiLS Lab, FlexImaging) to reconstruct the ion images. Generate an ion map for the m/z value corresponding to the protonated molecule of this compound ([M+H]⁺ at m/z 986.253).

  • Data Normalization: Normalize the ion intensity data to the total ion current (TIC) or another appropriate internal standard to correct for variations in matrix deposition and ionization efficiency across the tissue.

  • Image Overlay: Overlay the MSI data with a high-resolution optical image of the stained tissue section (e.g., H&E stain of a serial section) to correlate the molecular distribution with the underlying histology.

Mandatory Visualizations

Signaling Pathway

Alpha_Linolenic_Acid_Metabolism cluster_plastid Plastid cluster_peroxisome Peroxisome ALA α-Linolenic Acid Thirteen_HPOT 13(S)-HPOT ALA->Thirteen_HPOT LOX Twelve_Thirteen_EOT 12,13(S)-EOT Thirteen_HPOT->Twelve_Thirteen_EOT AOS OPDA 12-oxo-PDA Twelve_Thirteen_EOT->OPDA AOC OPDA_perox 12-oxo-PDA OPDA->OPDA_perox Transport OPC6_CoA OPC-6:0-CoA OPC4_CoA OPC-4:0-CoA OPC6_CoA->OPC4_CoA β-oxidation trans_2_Enoyl_OPC4_CoA This compound OPC4_CoA->trans_2_Enoyl_OPC4_CoA Acyl-CoA Oxidase OPC8_CoA OPC-8:0-CoA OPDA_perox->OPC8_CoA OPR3 OPC8_CoA->OPC6_CoA β-oxidation Three_Hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA trans_2_Enoyl_OPC4_CoA->Three_Hydroxy_OPC4_CoA MFP Three_Keto_OPC4_CoA 3-Keto-OPC4-CoA Three_Hydroxy_OPC4_CoA->Three_Keto_OPC4_CoA MFP JA Jasmonic Acid Three_Keto_OPC4_CoA->JA Thiolase

Caption: Alpha-linolenic acid metabolism pathway leading to jasmonic acid.

Experimental Workflow

MSI_Workflow cluster_prep Sample Preparation cluster_matrix Matrix Application cluster_analysis MSI Analysis cluster_data Data Processing Tissue_Collection 1. Tissue Collection (Flash Freeze) Cryosectioning 2. Cryosectioning (10-20 µm) Tissue_Collection->Cryosectioning Thaw_Mounting 3. Thaw-Mounting (ITO Slide) Cryosectioning->Thaw_Mounting Drying 4. Drying (N2 Stream / Desiccator) Thaw_Mounting->Drying Matrix_Prep 5. Prepare DHB Matrix Solution Drying->Matrix_Prep Matrix_Spray 6. Automated Spraying Matrix_Prep->Matrix_Spray MALDI_MSI 7. MALDI-MSI Acquisition (Positive Ion Mode) Matrix_Spray->MALDI_MSI MSMS 8. On-Tissue MS/MS Confirmation MALDI_MSI->MSMS Image_Reconstruction 9. Ion Image Reconstruction MALDI_MSI->Image_Reconstruction Normalization 10. Data Normalization (TIC) Image_Reconstruction->Normalization Overlay 11. Overlay with Histology Normalization->Overlay

Caption: Experimental workflow for MALDI-MSI of this compound.

Conclusion

This application note provides a comprehensive protocol for the in situ localization of this compound in biological tissues using MALDI-MSI. By following the detailed steps for tissue preparation, matrix application, and mass spectrometry, researchers can obtain high-quality ion images that reveal the spatial distribution of this important metabolic intermediate. This information is invaluable for understanding the localized regulation of the alpha-linolenic acid metabolism pathway and its role in various physiological and pathological processes. The provided workflow and reference data serve as a valuable resource for scientists in academic research and drug development who are interested in applying MSI to the study of lipid metabolism.

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing trans-2-Enoyl-OPC4-CoA During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the stability and recovery of trans-2-Enoyl-OPC4-CoA during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can lead to the degradation of this compound during extraction?

A1: this compound, like other long-chain unsaturated acyl-CoA esters, is susceptible to degradation through several mechanisms:

  • Enzymatic Degradation: Endogenous enzymes such as thioesterases, present in the biological sample, can rapidly hydrolyze the thioester bond.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.

  • Oxidation: The double bond in the trans-2-enoyl group and potentially within the OPC4 moiety are vulnerable to oxidation.

  • Physical Factors: Repeated freeze-thaw cycles can lead to sample degradation and reduced recovery.[1][2][3]

Q2: What is the recommended pH for the extraction buffer to maintain the stability of this compound?

A2: An acidic extraction buffer is crucial for minimizing both enzymatic activity and chemical hydrolysis of the thioester bond. A potassium phosphate (B84403) (KH2PO4) buffer with a pH of 4.9 is commonly used and has been shown to be effective in improving the recovery of long-chain acyl-CoAs.[1][4]

Q3: How should I store my samples to ensure the stability of this compound before extraction?

A3: Proper sample handling and storage are critical. Fresh tissue should be processed immediately whenever possible. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] It is imperative to avoid repeated freeze-thaw cycles, as this has been demonstrated to negatively impact the integrity of lipids and other metabolites.[1][2][3]

Q4: Can solid-phase extraction (SPE) improve the stability and recovery of this compound?

A4: Yes, solid-phase extraction is a highly recommended step for both purifying and concentrating this compound, leading to increased recovery rates.[1] SPE helps to remove interfering substances from the matrix that can contribute to degradation or cause ion suppression during mass spectrometry analysis. Weak anion exchange or C18 reversed-phase cartridges are commonly employed for this purpose.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause Troubleshooting Steps
Low Recovery of this compound Incomplete cell lysis and tissue disruption.- Ensure thorough homogenization of the tissue sample. A glass homogenizer is often more effective than plastic pestles.[1][4]- Optimize the ratio of tissue to extraction solvent.
Enzymatic or chemical degradation during extraction.- Work quickly and maintain samples on ice at all stages of the extraction process.[1]- Use an acidic extraction buffer (e.g., 100 mM KH2PO4, pH 4.9).[1][4]- Add an internal standard early in the protocol to monitor recovery throughout the process.[1]
Inefficient solid-phase extraction (SPE).- Ensure the SPE cartridge is properly conditioned and equilibrated before loading the sample.- Optimize the composition and volume of the wash and elution solvents.
Poor Reproducibility Inconsistent sample handling.- Standardize the time from sample collection to extraction or freezing.- Avoid any unnecessary delays and ensure all samples are treated identically.
Variability in extraction efficiency.- Ensure consistent and thorough mixing at all solvent addition steps.- Use a calibrated pipette for all volume transfers.
Presence of Interfering Peaks in Analysis (e.g., LC-MS/MS) Inadequate sample cleanup.- Incorporate a solid-phase extraction (SPE) step to remove contaminants.- Optimize the chromatographic gradient to better separate the analyte from matrix components.
Contaminants from solvents or labware.- Use high-purity, LC-MS grade solvents.- Ensure all glassware and plasticware are thoroughly cleaned and rinsed.

Quantitative Data Summary

The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table summarizes reported recovery rates for different extraction protocols. While specific data for this compound is limited, these values for structurally similar molecules provide a useful benchmark.

Extraction Method Tissue/Sample Type Reported Recovery Rate (%) Reference
Homogenization in acidic buffer (pH 4.9) followed by acetonitrile (B52724) extraction and SPERat heart, kidney, and muscle70-80%[4]
Acetonitrile/2-propanol extraction followed by purification on 2-(2-pyridyl)ethyl-functionalized silica (B1680970) gelRat liver83-90% (for solid-phase extraction step)
Fast SPE method with LC-MS/MS analysisRat liverAccuracies of 94.8-110.8%[5]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue using Acidic Buffer and SPE

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[1][4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN), LC-MS grade

  • Isopropanol (B130326), LC-MS grade

  • Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol (B129727), LC-MS grade

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled acyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer on ice, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly until no visible tissue fragments remain.

  • Solvent Extraction:

    • Add 2 mL of isopropanol to the homogenate and homogenize again.

    • Add 4 mL of acetonitrile and 0.25 mL of saturated ammonium sulfate.

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.

    • Carefully collect the upper organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Dilute the collected organic phase with 10 mL of 100 mM KH2PO4 buffer (pH 4.9) and load it onto the conditioned SPE column.

    • Wash the column with 1 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Wash the column with 1 mL of water.

    • Elute the acyl-CoAs with 1 mL of 2% ammonium hydroxide in methanol. For more tightly bound species, a 5% ammonium hydroxide solution can be used.

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50-100 µL of a methanol/water mixture).

Visualizations

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Solvent Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps Sample Tissue Sample (~100mg) Homogenization Homogenize in ice-cold 100mM KH2PO4 (pH 4.9) + Internal Standard Sample->Homogenization Add_Solvents Add Isopropanol, Acetonitrile, and Saturated (NH4)2SO4 Homogenization->Add_Solvents Vortex_Centrifuge Vortex & Centrifuge Add_Solvents->Vortex_Centrifuge Collect_Supernatant Collect Upper Organic Phase Vortex_Centrifuge->Collect_Supernatant Load_Sample Load Sample Collect_Supernatant->Load_Sample Condition_SPE Condition SPE Column Condition_SPE->Load_Sample Wash_SPE Wash Column Load_Sample->Wash_SPE Elute Elute with NH4OH in Methanol Wash_SPE->Elute Dry_Sample Dry Under Nitrogen Elute->Dry_Sample Reconstitute Reconstitute in appropriate solvent Dry_Sample->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of this compound.

Degradation_Pathways cluster_degradation Potential Degradation Pathways cluster_products Degradation Products Analyte This compound Enzymatic Enzymatic Hydrolysis (Thioesterases) Analyte->Enzymatic Chemical Chemical Hydrolysis (Alkaline pH) Analyte->Chemical Oxidation Oxidation (Double Bonds) Analyte->Oxidation Hydrolyzed OPC4-Carboxylic Acid + CoASH Enzymatic->Hydrolyzed Chemical->Hydrolyzed Oxidized Oxidized OPC4-CoA Oxidation->Oxidized

Caption: Potential degradation pathways for this compound.

Troubleshooting_Logic Start Low Recovery? Check_Homogenization Thorough Homogenization? Start->Check_Homogenization Check_Temp Kept on Ice? Check_Homogenization->Check_Temp Yes Solution_Homogenization Improve tissue disruption Check_Homogenization->Solution_Homogenization No Check_pH Acidic Buffer Used? Check_Temp->Check_pH Yes Solution_Temp Maintain low temperature Check_Temp->Solution_Temp No Check_SPE SPE Optimized? Check_pH->Check_SPE Yes Solution_pH Use pH 4.9 buffer Check_pH->Solution_pH No Solution_SPE Optimize SPE protocol Check_SPE->Solution_SPE No Success Recovery Improved Check_SPE->Success Yes Solution_Homogenization->Success Solution_Temp->Success Solution_pH->Success Solution_SPE->Success

Caption: Troubleshooting logic for low recovery of this compound.

References

troubleshooting low yield in trans-2-Enoyl-OPC4-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: trans-2-Enoyl-OPC4-CoA Synthesis

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound, and what are the critical steps?

A1: The synthesis of this compound is typically a multi-step chemo-enzymatic process. It starts with the synthesis of the OPC4 (3-oxo-2-(pent-2-en-1-yl)cyclopentane-1-butanoic acid) precursor, followed by its activation to a Coenzyme A (CoA) thioester, and subsequent enzymatic reactions to introduce the trans-2-enoyl group. The critical steps that often contribute to low yield are the initial ligation of OPC4 to CoA and the final enzymatic reduction step.

Q2: My initial CoA ligation reaction is inefficient, resulting in a low yield of OPC4-CoA. What are the potential causes and solutions?

A2: Low efficiency in the CoA ligation step can stem from several factors:

  • Reagent Quality and Stability: Coenzyme A is unstable in aqueous solutions, especially at pH values above 8, where it can be oxidized to form CoA disulfides.[1][2] Ensure you are using high-purity CoA and OPC4. Prepare CoA solutions fresh at a pH between 2 and 6 and store them frozen.[1][2] Consider using a reducing agent like DTT or 2-mercaptoethanol (B42355) to regenerate free CoA from any oxidized forms.[1][2]

  • Enzyme Activity: If using an acyl-CoA ligase, its activity is paramount.[3] Ensure the enzyme is properly stored and handled. Verify the optimal pH, temperature, and cofactor (e.g., ATP, Mg2+) concentrations for the specific ligase being used. Low enzyme concentration or the presence of inhibitors can significantly reduce yield.

  • Chemical Synthesis Method: For chemical ligation methods, such as those using N,N'-Carbonyldiimidazole or N-hydroxysuccinimide esters, anhydrous conditions are often crucial to prevent hydrolysis of activated intermediates.[4][5] Incomplete activation of the carboxylic acid or premature hydrolysis can lead to poor yields.

Q3: I am observing significant side products during my synthesis. What are they and how can I minimize them?

A3: Common side products can include hydrolyzed starting materials (free OPC4), oxidized CoA (CoA disulfide), and off-target enzymatic products.[1] To minimize these:

  • Optimize Reaction Time: Over-incubation can lead to product degradation, especially if hydrolytic enzymes (thioesterases) are present in your enzyme preparation.[6][7] Monitor the reaction progress using techniques like HPLC to determine the optimal endpoint.

  • Purification of Reagents: Ensure your enzyme preparations are free from contaminating proteases or thioesterases that can degrade your product.

  • Control of Reaction Conditions: Maintain optimal pH and temperature throughout the reaction to favor the desired enzymatic activity.

Q4: How can I effectively purify the final this compound product?

A4: Purification of CoA thioesters is commonly achieved using chromatographic methods.[3][4]

  • Solid-Phase Extraction (SPE): This is a rapid method for separating the CoA ester from unreacted starting materials and salts.[3] C18 cartridges are often effective.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC provides high-resolution purification.[8] A C18 column with a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphate (B84403) buffer with formic acid) is a common setup. Monitoring the elution at ~260 nm allows for the detection of the adenine (B156593) moiety of CoA.[9]

Q5: What are the best methods for confirming the identity and purity of my final product?

A5: A combination of techniques is recommended for product confirmation:

  • HPLC: Co-elution with a known standard (if available) can provide initial confirmation. The purity can be estimated from the peak area in the chromatogram.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool to confirm the molecular weight of the synthesized product.[3]

  • UV-Vis Spectroscopy: The formation of the thioester bond can sometimes be observed by a shift in the UV spectrum. The adenine ring of CoA provides a characteristic absorbance at around 260 nm.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inactive enzyme (e.g., acyl-CoA ligase, enoyl-CoA reductase)- Confirm enzyme activity with a positive control substrate.- Check storage conditions and buffer compatibility (pH, cofactors).- Use a fresh batch of enzyme.
Degraded Coenzyme A- Use high-purity CoA from a reliable source.- Prepare CoA solutions fresh in a slightly acidic buffer (pH 2-6) and store on ice or frozen.[2]- Add a reducing agent like DTT to the reaction mixture.[2]
Incorrect reaction conditions- Verify and optimize pH, temperature, and incubation time for each enzymatic step.- Ensure all necessary cofactors (e.g., ATP, Mg2+, NADPH/NADH) are present at optimal concentrations.[10]
Multiple Peaks in HPLC Analysis Presence of side products or impurities- Unreacted starting materials (OPC4, CoA).- CoA disulfide (oxidized form).- Hydrolyzed product (free OPC4) due to thioesterase activity.[6][7]
Product degradation- Minimize reaction time.- Store samples at -80°C.[8]- Ensure purification is performed promptly after synthesis.
Low Recovery After Purification Inefficient purification method- Optimize the solid-phase extraction (SPE) protocol (e.g., washing and elution steps).- Adjust the HPLC gradient for better separation and recovery.
Product instability- Maintain a low temperature and appropriate pH during purification.- CoA esters are generally more stable at acidic pH.[1]

Experimental Protocols

General Protocol for Enzymatic Synthesis of OPC4-CoA

This protocol outlines a general enzymatic approach for the ligation of OPC4 to Coenzyme A.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

    • Add ATP to a final concentration of 10 mM.

    • Add MgCl₂ to a final concentration of 5 mM.

    • Add Coenzyme A (lithium salt) to a final concentration of 2 mM.

    • Add OPC4 (dissolved in a suitable solvent like DMSO, minimize final concentration) to a final concentration of 1 mM.

  • Enzyme Addition:

    • Add a purified acyl-CoA ligase to the reaction mixture. The optimal amount should be determined empirically.

  • Incubation:

    • Incubate the reaction at the enzyme's optimal temperature (e.g., 30-37°C) for 1-4 hours.

  • Reaction Monitoring and Termination:

    • Monitor the reaction progress by taking aliquots at different time points and analyzing them by reverse-phase HPLC.

    • Terminate the reaction by adding an acid (e.g., perchloric acid or formic acid) or by heat inactivation, followed by centrifugation to remove precipitated protein.[11]

  • Purification:

    • Purify the resulting OPC4-CoA using solid-phase extraction or HPLC as described in the FAQ section.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathway cluster_ligation Step 1: CoA Ligation cluster_modification Step 2 & 3: Modification OPC4 OPC4 Ligase Acyl-CoA Ligase OPC4->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase AMP AMP + PPi Ligase->AMP OPC4_CoA OPC4-CoA Ligase->OPC4_CoA Hydroxyacyl_CoA 3-hydroxyacyl-OPC4-CoA OPC4_CoA->Hydroxyacyl_CoA Hydration Dehydratase 3-hydroxyacyl-CoA dehydratase Final_Product This compound Dehydratase->Final_Product Hydroxyacyl_CoA->Dehydratase

Caption: Chemo-enzymatic synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Ligation Check OPC4-CoA Formation (Step 1) Start->Check_Ligation Ligation_OK Ligation Step OK? Check_Ligation->Ligation_OK Check_Enzymatic_Step Check Final Enzymatic Step Ligation_OK->Check_Enzymatic_Step Yes Check_Reagents Verify Reagent Quality: - CoA (fresh, pH 2-6) - ATP/Cofactors - Enzyme Activity Ligation_OK->Check_Reagents No Enzymatic_Step_OK Final Step OK? Check_Enzymatic_Step->Enzymatic_Step_OK Enzymatic_Step_OK->Check_Reagents No Check_Purification Review Purification Protocol: - SPE/HPLC Method - Product Stability Enzymatic_Step_OK->Check_Purification Yes Check_Conditions Optimize Reaction Conditions: - pH, Temperature - Incubation Time Check_Reagents->Check_Conditions Check_Conditions->Check_Ligation Success Yield Improved Check_Purification->Success

Caption: A decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Analysis of trans-2-Enoyl-OPC4-CoA by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of trans-2-Enoyl-OPC4-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] For this compound, a long-chain acyl-CoA, common matrix components in biological samples include phospholipids (B1166683), salts, and other endogenous metabolites.[3][4] These can lead to ion suppression, where the signal for this compound is reduced, or less commonly, ion enhancement.[1][5] This ultimately impacts the accuracy, precision, and sensitivity of your quantitative analysis.[6][7]

Q2: I'm observing poor signal intensity and inconsistent results for my this compound samples. Could this be due to matrix effects?

A2: Yes, poor signal intensity and inconsistent results are classic symptoms of matrix effects, particularly ion suppression.[6][8] The complexity of biological matrices can lead to variable suppression across different samples, resulting in poor reproducibility.[6][8] It is also crucial to ensure that your LC-MS system is performing optimally, as issues like a contaminated ion source can also lead to weak signals.[6]

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A3: The most effective strategies involve removing interfering matrix components before LC-MS analysis.[1][4] For acyl-CoAs like this compound, the following techniques are highly recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing phospholipids, which are a major source of ion suppression.[1][3][9][10] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective for the selective isolation of acyl-CoAs.[4][9]

  • Liquid-Liquid Extraction (LLE): LLE can also be used to separate analytes from interfering matrix components based on their differential solubility in immiscible liquids.[4]

  • Protein Precipitation (PPT): While a simpler technique, PPT is generally less effective at removing phospholipids and other matrix components compared to SPE or LLE, and may still result in significant matrix effects.[3][9]

Q4: How can I optimize my LC method to minimize matrix effects?

A4: Chromatographic separation is key to resolving this compound from co-eluting matrix components.[1] Consider the following optimizations:

  • Column Chemistry: Utilize a C18 or C8 reversed-phase column for the separation of long-chain acyl-CoAs.[11][12] In some cases, hydrophilic interaction liquid chromatography (HILIC) may also be a suitable alternative for separating polar acyl-CoAs.[13][14]

  • Mobile Phase: Employing a gradient elution with mobile phases containing acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium hydroxide) is common for acyl-CoA analysis.[11][13][15] Adjusting the pH of the mobile phase can alter the retention of both the analyte and interfering compounds, improving separation.[9]

  • Gradient Optimization: A longer, shallower gradient can improve the resolution between your analyte and matrix components, reducing the chance of co-elution and ion suppression.[9]

Q5: What is the role of an internal standard in overcoming matrix effects?

A5: An internal standard (IS) is crucial for accurate quantification in the presence of matrix effects.[1][4] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. The SIL-IS will have nearly identical chemical and physical properties to the analyte and will therefore experience the same degree of ion suppression or enhancement.[4][8] By calculating the ratio of the analyte signal to the IS signal, accurate quantification can be achieved even with variable matrix effects between samples.[8] If a SIL-IS is not available, a structural analog can be used, but it may not compensate for matrix effects as effectively.[13]

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the LC-MS analysis of this compound.

Observed Problem Potential Cause Recommended Solution(s)
Low or No Signal for Analyte Ion Suppression- Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE).[9] - Optimize chromatographic separation to resolve the analyte from interfering peaks.[1] - Dilute the sample, if the analyte concentration is sufficiently high.[8] - Check for and clean any contamination in the ion source.[6]
Poor Reproducibility (High %RSD) Variable Matrix Effects- Utilize a stable isotope-labeled internal standard for quantification.[4][8] - Ensure consistent and robust sample preparation across all samples.[8] - Prepare calibration standards in a matrix that matches the study samples (matrix-matched calibration).[1]
Poor Peak Shape (Tailing or Fronting) Analyte Interaction with System- For phosphorylated compounds like acyl-CoAs, consider using metal-free columns and PEEK tubing to prevent chelation and adsorption.[16] - Introduce a column wash step between injections to prevent the buildup of biological material.[13] - Optimize mobile phase pH.[9]
Carryover in Blank Injections Analyte Adsorption- Implement a thorough needle and injection port wash with a strong organic solvent. - Check for and eliminate any dead volumes in the LC system.

Experimental Protocols

Generic Solid-Phase Extraction (SPE) Protocol for Acyl-CoA Enrichment

This protocol provides a general framework for SPE. Specific sorbents and solvents should be optimized for this compound.

  • Conditioning: Condition the SPE cartridge (e.g., a mixed-mode C18/anion exchange sorbent) with 1-2 column volumes of methanol (B129727), followed by 1-2 column volumes of water.

  • Loading: Load the pre-treated sample (e.g., protein-precipitated and acidified) onto the SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar impurities. A second wash with a non-polar solvent (e.g., hexane) can be used to remove lipids.

  • Elution: Elute the this compound with an appropriate solvent, such as a mixture of methanol or acetonitrile with a pH modifier (e.g., ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Recommended LC-MS Parameters for Long-Chain Acyl-CoA Analysis

These are starting parameters that should be optimized for your specific instrument and this compound.

Parameter Recommendation
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 40 - 50 °C
Ionization Mode Positive Electrospray Ionization (ESI+) is common for acyl-CoAs.[11][12]
MS/MS Mode Multiple Reaction Monitoring (MRM) for quantification. A neutral loss scan of 507 Da can be used for profiling of acyl-CoAs.[11][12]
Key MRM Transitions Precursor ion ([M+H]+) -> Product ion (e.g., fragment corresponding to the acyl chain or the CoA moiety). Specific transitions need to be determined by infusing a standard of this compound.

Visual Workflows

Matrix_Effect_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Mitigation Strategies cluster_outcome Outcome A Poor Signal or High Variability B Post-Column Infusion or Post-Extraction Spike to Confirm Matrix Effect A->B Hypothesize Matrix Effect C Optimize Sample Preparation (SPE, LLE) B->C Implement Solutions D Optimize Chromatography (Gradient, Column) B->D Implement Solutions E Use Stable Isotope-Labeled Internal Standard B->E Implement Solutions F Improved Accuracy, Precision, and Sensitivity C->F Achieve D->F Achieve E->F Achieve

Caption: Workflow for identifying and mitigating matrix effects.

SPE_Workflow A Sample Pre-treatment (e.g., Protein Precipitation) C Sample Loading A->C B SPE Cartridge Conditioning (Methanol, Water) B->C D Wash 1: Remove Polar Impurities (e.g., 5% Methanol) C->D E Wash 2: Remove Lipids (e.g., Hexane) D->E F Elute Analyte (e.g., Acetonitrile/NH4OH) E->F G Evaporate and Reconstitute F->G H LC-MS Analysis G->H

Caption: General Solid-Phase Extraction (SPE) workflow.

References

Technical Support Center: Optimization of Enzymatic Assays for Trans-2-Enoyl-OPC4-CoA Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of enzymatic assays for the conversion of trans-2-Enoyl-OPC4-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound conversion assay?

A1: The assay measures the activity of trans-2-enoyl-CoA reductase, an enzyme that catalyzes the NADPH-dependent reduction of the trans-2 double bond in a fatty acyl-CoA substrate.[1][2] In this specific assay, this compound is the substrate, and its conversion to OPC4-CoA is monitored. The reaction consumes NADPH, which can be measured spectrophotometrically by the decrease in absorbance at 340 nm.[3] Alternatively, the formation of the product, OPC4-CoA, and the depletion of the substrate can be quantified using methods like Liquid Chromatography-Mass Spectrometry (LC-MS).

Q2: What are the key components of the reaction mixture?

A2: A typical reaction mixture includes:

  • Buffer: To maintain a stable pH.

  • This compound: The substrate.

  • NADPH: The co-factor providing the reducing equivalents.[2]

  • Trans-2-enoyl-CoA reductase: The enzyme catalyzing the reaction. This can be a purified recombinant enzyme or a cell lysate/microsomal fraction containing the enzyme.[4][5]

  • Detergent (optional): To solubilize the enzyme and substrate.

Q3: How can I obtain the trans-2-enoyl-CoA reductase enzyme?

A3: The enzyme can be obtained from various sources, including purified from tissues like bovine or rat liver.[5][6] For more controlled experiments, a recombinant version of the enzyme can be expressed in and purified from systems like E. coli or yeast.[7]

Q4: What detection methods can be used to measure enzyme activity?

A4: The two primary methods are:

  • Spectrophotometry: This method monitors the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.[3] It is a continuous assay that allows for real-time measurement of the reaction rate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific endpoint assay that directly measures the concentration of the substrate (this compound) and the product (OPC4-CoA).[8]

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of the this compound conversion assay.

Problem Possible Cause Recommended Solution
No or very low enzyme activity Inactive enzyme: Improper storage or handling (e.g., repeated freeze-thaw cycles) can lead to loss of activity.Store the enzyme at the recommended temperature and aliquot to avoid multiple freeze-thaw cycles. Always keep the enzyme on ice when not in use.
Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition.Optimize the pH and temperature of the assay. Screen different buffers to find the optimal conditions for your specific enzyme.
Missing essential co-factors: The reaction is strictly dependent on NADPH.Ensure that NADPH is added to the reaction mixture at an appropriate concentration.
Substrate degradation: this compound may be unstable under certain conditions.Prepare substrate solutions fresh and store them properly. Check the stability of the substrate at the assay temperature and pH.
Presence of inhibitors: Contaminants in the enzyme preparation or sample may inhibit the enzyme.Purify the enzyme further if necessary. Include appropriate controls to test for inhibitory effects of the sample matrix.
High background signal or non-enzymatic reaction Spontaneous NADPH oxidation: NADPH can be unstable and oxidize non-enzymatically.Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH oxidation and subtract this from the rate of the enzymatic reaction.
Contaminating enzymes: Crude enzyme preparations may contain other NADPH-oxidizing enzymes.Use a more purified enzyme preparation. Include controls with specific inhibitors for suspected contaminating enzymes.
Interfering substances in the sample: Some compounds can absorb light at 340 nm or interfere with the LC-MS analysis.Run a sample blank (without enzyme or substrate) to check for interfering substances. Consider sample cleanup steps if necessary.
Inconsistent or non-reproducible results Pipetting errors: Inaccurate pipetting of small volumes of enzyme or substrate.Use calibrated pipettes and prepare a master mix for the reaction components to ensure consistency across replicates.[9]
Temperature fluctuations: Inconsistent temperature control during the assay.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the experiment.
Incomplete mixing of reagents: Poor mixing can lead to variable reaction rates.Ensure thorough but gentle mixing of the reaction components before starting the measurement.
Instrument variability: Fluctuations in the spectrophotometer's lamp or detector.Allow the spectrophotometer to warm up properly before use. Perform regular maintenance and calibration of the instrument.[10]
Assay signal is too fast or too slow Enzyme concentration is too high or too low: The reaction rate is directly proportional to the enzyme concentration.Adjust the enzyme concentration to obtain a linear and measurable rate of reaction within the desired time frame.[11]
Substrate concentration is not optimal: The reaction rate depends on the substrate concentration according to Michaelis-Menten kinetics.Perform a substrate titration to determine the optimal concentration of this compound.

Experimental Protocols

Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase Activity

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Purified trans-2-enoyl-CoA reductase or cell fraction containing the enzyme

  • This compound substrate solution

  • NADPH solution

  • Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • UV-transparent cuvettes or microplate

  • Temperature-controlled spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagents:

    • Prepare the assay buffer and bring it to the desired assay temperature.

    • Prepare fresh solutions of NADPH and this compound in the assay buffer. Keep on ice.

    • Dilute the enzyme to the desired concentration in cold assay buffer.

  • Set up the Spectrophotometer:

    • Set the spectrophotometer to read absorbance at 340 nm.

    • Set the temperature of the cuvette holder to the desired assay temperature (e.g., 37°C).

  • Perform the Assay:

    • In a cuvette, add the following in order:

      • Assay Buffer

      • NADPH solution

      • This compound solution

    • Mix gently by pipetting.

    • Place the cuvette in the spectrophotometer and let it equilibrate to the assay temperature for 3-5 minutes.

    • Initiate the reaction by adding the enzyme solution.

    • Mix quickly and immediately start recording the absorbance at 340 nm for a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 15-30 seconds).

  • Controls:

    • No-enzyme control: Replace the enzyme solution with an equal volume of assay buffer to measure the rate of non-enzymatic NADPH oxidation.

    • No-substrate control: Replace the substrate solution with an equal volume of assay buffer to check for any substrate-independent NADPH oxidation by the enzyme preparation.

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Subtract the rate of the no-enzyme control from the rate of the enzymatic reaction.

    • Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to calculate the enzyme activity in units (µmol of NADPH oxidized per minute).

LC-MS/MS Method for Quantification of this compound and OPC4-CoA

This is a general workflow that needs to be optimized for the specific LC-MS system and compounds of interest.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of the enzyme reaction mixture, add 150 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for LC-MS analysis.

2. Liquid Chromatography (LC) Conditions (Example):

  • Column: A C18 reversed-phase column is commonly used for separating acyl-CoAs.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the compounds. The gradient will need to be optimized to achieve good separation of this compound and OPC4-CoA.

  • Flow Rate: Typically 0.2-0.5 mL/min.

  • Column Temperature: e.g., 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often used for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mode for quantification. Specific precursor-to-product ion transitions for this compound and OPC4-CoA need to be determined by direct infusion of the standards.

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

4. Quantification:

  • A standard curve for both this compound and OPC4-CoA should be prepared in the same matrix as the samples (e.g., quenched reaction buffer) to account for matrix effects.

  • The peak areas of the analytes in the samples are compared to the standard curve to determine their concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for trans-2-enoyl-CoA reductase assays. Note that optimal conditions can vary depending on the specific enzyme source and substrate.

Table 1: Kinetic Parameters of Trans-2-Enoyl-CoA Reductases

SubstrateEnzyme SourceKm for Substrate (µM)Km for NADPH (µM)Reference
Crotonyl-CoARat Liver Microsomes2010[4]
trans-2-Hexenoyl-CoARat Liver Microsomes0.510[4]
trans-2-Hexadecenoyl-CoARat Liver Microsomes1.010[4]
Crotonyl-CoAEuglena gracilis Mitochondria68 (with NADH)119[7]
trans-2-Hexenoyl-CoAEuglena gracilis Mitochondria91 (with NADH)-[7]

Table 2: General Optimal Conditions for Trans-2-Enoyl-CoA Reductase Assays

ParameterTypical RangeNotes
pH 6.0 - 7.5The optimal pH can be enzyme-specific. It is recommended to perform a pH profile.
Temperature 25°C - 37°CEnzyme stability should be considered at higher temperatures.
NADPH Concentration 100 - 250 µMShould be at a saturating concentration to ensure the reaction rate is not limited by the co-factor.
Substrate Concentration Variable (µM range)Should be determined based on the Km value of the enzyme for the specific substrate.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Components (Buffer, Substrate, NADPH, Enzyme) mix_reagents Mix Reagents in Cuvette/Plate prep_reagents->mix_reagents prep_instrument Set up Spectrophotometer or LC-MS measure_signal Measure Absorbance (340 nm) or Stop Reaction for LC-MS prep_instrument->measure_signal equilibrate Equilibrate to Assay Temperature mix_reagents->equilibrate start_reaction Initiate Reaction with Enzyme equilibrate->start_reaction start_reaction->measure_signal calculate_rate Calculate Reaction Rate (ΔA/min) measure_signal->calculate_rate Spectrophotometry quantify Quantify Substrate/Product (LC-MS) measure_signal->quantify LC-MS determine_activity Determine Enzyme Activity or Kinetic Parameters calculate_rate->determine_activity quantify->determine_activity

Caption: General experimental workflow for the this compound conversion assay.

Troubleshooting_Logic cluster_no_activity No/Low Activity cluster_high_background High Background cluster_inconsistent Inconsistent Results start Unexpected Assay Results check_enzyme Check Enzyme Activity (Positive Control) start->check_enzyme no_enzyme_control Run No-Enzyme Control start->no_enzyme_control check_pipetting Verify Pipetting Accuracy (Use Master Mix) start->check_pipetting check_reagents Verify Reagent Concentrations and Stability check_enzyme->check_reagents If enzyme is active check_conditions Optimize Assay Conditions (pH, Temp) check_reagents->check_conditions no_substrate_control Run No-Substrate Control no_enzyme_control->no_substrate_control If high check_purity Assess Enzyme Purity no_substrate_control->check_purity check_temp Ensure Stable Temperature check_pipetting->check_temp check_mixing Confirm Thorough Mixing check_temp->check_mixing check_instrument Check Instrument Performance check_mixing->check_instrument

Caption: A logical troubleshooting workflow for common issues in the enzymatic assay.

Fatty_Acid_Elongation_Pathway Acyl_CoA Acyl-CoA (Cn) Ketoacyl_CoA 3-Ketoacyl-CoA (Cn+2) Acyl_CoA->Ketoacyl_CoA Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Ketoacyl_CoA Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (Cn+2) Ketoacyl_CoA->Hydroxyacyl_CoA Reduction NADP NADP+ Ketoacyl_CoA->NADP Enoyl_CoA trans-2-Enoyl-CoA (Cn+2) (e.g., this compound) Hydroxyacyl_CoA->Enoyl_CoA Dehydration Elongated_Acyl_CoA Acyl-CoA (Cn+2) (e.g., OPC4-CoA) Enoyl_CoA->Elongated_Acyl_CoA Reduction (trans-2-enoyl-CoA reductase) Enoyl_CoA->NADP NADPH NADPH NADPH->Ketoacyl_CoA NADPH->Enoyl_CoA

References

Technical Support Center: Stabilizing trans-2-Enoyl-OPC4-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of trans-2-Enoyl-OPC4-CoA in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is an intermediate in the biosynthesis of jasmonic acid, a plant hormone involved in various stress responses.[1][2][3][4][5] Like other acyl-CoA thioesters, it is a highly reactive and unstable molecule, susceptible to degradation, which can lead to inaccurate quantification and misinterpretation of experimental results.

Q2: What are the primary causes of this compound degradation in my samples?

A2: The degradation of this compound is primarily due to two factors:

  • Enzymatic Degradation: Thioesterases, such as acyl-CoA hydrolases, are ubiquitous in biological samples and can rapidly cleave the thioester bond.

  • Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral to alkaline pH.

Q3: How can I minimize enzymatic degradation during sample preparation?

A3: To minimize enzymatic degradation, it is crucial to rapidly inactivate enzymes upon sample collection. This can be achieved by:

  • Immediate Freezing: Flash-freezing tissue samples in liquid nitrogen immediately after collection.

  • Solvent Quenching: For cell cultures, rapidly aspirate the media and add ice-cold organic solvents like methanol (B129727) or acetonitrile (B52724) to quench cellular metabolism and precipitate proteins, including degradative enzymes.

Q4: What is the optimal pH and temperature for storing and processing samples containing this compound?

A4: To maintain the stability of this compound, it is recommended to:

  • Maintain Acidic pH: Use buffers in the pH range of 4.5 to 6.0 for all extraction and processing steps.

  • Low Temperatures: Keep samples on ice (0-4°C) throughout the entire workflow, from collection to analysis. For long-term storage, temperatures of -80°C are essential.[6]

Q5: What are the best practices for extracting this compound from biological samples?

A5: A robust extraction protocol is key to preserving this compound. A common approach involves:

  • Homogenization: Homogenize frozen tissue or cell pellets in an acidic buffer.

  • Liquid-Liquid or Solid-Phase Extraction: Use methods like the Bligh-Dyer extraction or solid-phase extraction (SPE) with C18 cartridges to separate the acyl-CoAs from other cellular components.

  • Use of Internal Standards: Incorporate a structurally similar, stable isotope-labeled internal standard during extraction to account for any sample loss during preparation.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no detectable this compound Incomplete quenching of enzymatic activity.Flash-freeze tissue samples in liquid nitrogen immediately after collection. For cell cultures, quench with ice-cold methanol or acetonitrile.
Degradation due to non-optimal pH.Ensure all buffers used during extraction and analysis are acidic (pH 4.5-6.0).
Thermal degradation.Maintain samples on ice at all times. Use pre-chilled tubes, solvents, and equipment. Store samples at -80°C.[6]
High variability between replicate samples Inconsistent sample handling and processing times.Standardize the entire workflow, from sample collection to extraction, ensuring consistent timing and temperature for all samples.
Incomplete homogenization.Ensure complete homogenization of the sample to release all cellular contents.
Presence of interfering peaks in LC-MS analysis Co-extraction of other cellular metabolites.Optimize the solid-phase extraction (SPE) protocol by adjusting the wash and elution steps to improve the purity of the acyl-CoA fraction.
Contamination from plasticware.Use glass or polypropylene (B1209903) tubes and pipette tips to minimize leaching of contaminants.

Quantitative Data Summary

Table 1: Illustrative pH Stability of a Short-Chain Enoyl-CoA at 4°C

pH% Remaining after 1 hour% Remaining after 4 hours
4.0>95%>90%
5.0>95%>90%
6.0~90%~80%
7.0~70%~50%
8.0<50%<30%

Table 2: Illustrative Temperature Stability of a Short-Chain Enoyl-CoA at pH 5.0

Temperature (°C)% Remaining after 1 hour
-80>99%
-20>98%
4>95%
25 (Room Temp)~60%

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissue
  • Sample Collection and Quenching:

    • Harvest plant tissue (e.g., leaves) and immediately flash-freeze in liquid nitrogen.

    • Store at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 50-100 mg) and grind to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

    • Transfer the frozen powder to a pre-chilled tube.

  • Extraction:

    • Add 1 mL of ice-cold extraction buffer (e.g., 10% trichloroacetic acid in water or an acidic acetonitrile/methanol/water mixture).

    • Add an appropriate internal standard (e.g., ¹³C-labeled acyl-CoA).

    • Vortex vigorously for 1 minute.

    • Incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of acidic water (e.g., 0.1% formic acid).

    • Load the supernatant from the extraction onto the SPE cartridge.

    • Wash the cartridge with 1 mL of acidic water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol.

  • Sample Preparation for LC-MS:

    • Dry the eluate under a gentle stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

Protocol 2: Extraction of this compound from Cell Culture
  • Cell Harvesting and Quenching:

    • For adherent cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol per 10 cm dish to quench metabolism and scrape the cells.

    • For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold 80% methanol.

  • Extraction:

    • Transfer the cell suspension to a microcentrifuge tube.

    • Add an internal standard.

    • Vortex for 1 minute and incubate on ice for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Preparation for LC-MS:

    • Transfer the supernatant to a new tube and dry under nitrogen.

    • Reconstitute in a suitable solvent for LC-MS analysis.

Visualizations

degradation_pathway This compound This compound Degradation Degradation This compound->Degradation Enzymatic Enzymatic Degradation Degradation->Enzymatic Chemical Chemical Hydrolysis Degradation->Chemical Products Degradation Products Enzymatic->Products Chemical->Products

Caption: Primary degradation pathways of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Collection Sample Collection (Flash Freeze / Quench) Homogenization Homogenization (Acidic Buffer, on ice) Collection->Homogenization Extraction Extraction (LLE or SPE) Homogenization->Extraction Drying Drying & Reconstitution Extraction->Drying LCMS LC-MS/MS Analysis Drying->LCMS

Caption: Recommended workflow for this compound analysis.

jasmonate_pathway Linolenic_Acid α-Linolenic Acid OPDA 12-oxo-phytodienoic acid (OPDA) Linolenic_Acid->OPDA LOX, AOS, AOC OPC4_CoA OPC4-CoA OPDA->OPC4_CoA OPR3 & β-oxidation trans_2_Enoyl_OPC4_CoA This compound OPC4_CoA->trans_2_Enoyl_OPC4_CoA Acyl-CoA Oxidase Hydroxy_OPC4_CoA 3-Hydroxy-OPC4-CoA trans_2_Enoyl_OPC4_CoA->Hydroxy_OPC4_CoA Enoyl-CoA Hydratase Keto_OPC4_CoA 3-Keto-OPC4-CoA Hydroxy_OPC4_CoA->Keto_OPC4_CoA Hydroxyacyl-CoA Dehydrogenase JA Jasmonic Acid Keto_OPC4_CoA->JA Thiolase

Caption: Simplified Jasmonic Acid biosynthesis pathway.

References

dealing with interference from other acyl-CoAs in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acyl-CoA analysis using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to interference from other acyl-CoAs during mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of interference in acyl-CoA mass spectrometry analysis?

Interference in acyl-CoA analysis can arise from several sources:

  • Isobaric and Isomeric Acyl-CoAs: Many acyl-CoAs have the same nominal mass (isobaric) or the same elemental composition but different structures (isomeric), making them difficult to distinguish by mass spectrometry alone. For example, isobutyryl-CoA and n-butyryl-CoA are common isomers that require chromatographic separation for accurate quantification.[1]

  • Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can co-elute with the analytes of interest and suppress or enhance their ionization, leading to inaccurate quantification.[2][3] This is a significant challenge in complex matrices like tissue homogenates or cell lysates.[4][5]

  • In-source Fragmentation: Acyl-CoAs can fragment within the mass spectrometer's ion source, generating ions that may be mistaken for other compounds or interfere with the detection of the target analyte.[6]

  • Contaminants: Reagents, solvents, and labware can introduce contaminants that interfere with the analysis.

Q2: How can I differentiate between isomeric acyl-CoAs in my samples?

Distinguishing between isomeric acyl-CoAs is a critical challenge.[1] The most effective approach is to use advanced chromatographic techniques coupled with mass spectrometry:

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC systems with sub-2 µm particle columns provide higher resolution and better separation of isomeric species compared to traditional HPLC.[1]

  • Optimized Chromatographic Conditions: Careful optimization of the mobile phase composition, gradient, and column chemistry is crucial. For instance, using reversed-phase columns (e.g., C18) at high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve the separation of long-chain acyl-CoAs.[4][7]

  • Tandem Mass Spectrometry (MS/MS): While MS/MS alone may not distinguish all isomers, specific fragmentation patterns can sometimes provide clues to the structure.[1] However, many isomers yield identical MS/MS spectra, making chromatography the primary tool for separation.[6]

Q3: My acyl-CoA signal is low or absent. What are the likely causes and how can I troubleshoot this?

Low or no signal for acyl-CoAs is a common problem with several potential causes:[2]

  • Sample Degradation: Acyl-CoAs are unstable and susceptible to hydrolysis, especially in aqueous solutions at neutral or alkaline pH.[2][8][9][10]

    • Troubleshooting: Process samples quickly on ice, use acidic extraction buffers, and store samples at -80°C.[2][5]

  • Inefficient Extraction: The choice of extraction method can significantly impact recovery.

    • Troubleshooting: Methods involving protein precipitation with agents like 5-sulfosalicylic acid (SSA) followed by solid-phase extraction (SPE) are common.[2][11] However, SPE can lead to the loss of short-chain acyl-CoAs.[5] Ensure the SPE sorbent and elution solvents are optimized for your analytes of interest.

  • Poor Ionization: The ionization efficiency of acyl-CoAs can be affected by the mobile phase and co-eluting matrix components.[2]

    • Troubleshooting: Optimize mobile phase composition. The use of stable isotope-labeled internal standards can help compensate for variations in ionization efficiency.[12]

  • Suboptimal Mass Spectrometer Parameters: Incorrect settings for precursor/product ions, collision energy, and other parameters will lead to poor sensitivity.[2]

    • Troubleshooting: Infuse a standard of your target acyl-CoA to optimize MS parameters. Acyl-CoAs typically show a characteristic neutral loss of 507 Da in positive ion mode, which can be used for neutral loss scans to identify a broad range of these compounds.[4][5][7]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Acyl-CoA Isomers

This guide provides a systematic approach to improving the separation of isomeric acyl-CoAs.

start Poor Isomer Resolution check_column 1. Evaluate LC Column - Is it a high-resolution column (e.g., UPLC, <2 µm)? - Is the column chemistry appropriate (e.g., C18)? start->check_column optimize_gradient 2. Optimize Gradient Elution - Steeper or shallower gradient? - Adjust organic modifier concentration. check_column->optimize_gradient adjust_mobile_phase 3. Modify Mobile Phase - Adjust pH (e.g., high pH with NH4OH). - Consider ion-pairing agents (use with caution). optimize_gradient->adjust_mobile_phase check_flow_rate 4. Check Flow Rate - Is the flow rate optimized for the column dimensions? adjust_mobile_phase->check_flow_rate end Improved Resolution check_flow_rate->end

Caption: Troubleshooting workflow for poor isomer separation.

Issue 2: High Signal Variability and Poor Reproducibility

This guide addresses issues related to inconsistent quantification of acyl-CoAs.

start High Signal Variability use_is 1. Implement Stable Isotope-Labeled Internal Standards (SIL-IS) - Compensates for extraction loss and matrix effects. start->use_is sample_prep 2. Standardize Sample Preparation - Consistent timing, temperatures, and volumes. - Minimize sample degradation. use_is->sample_prep matrix_effects 3. Assess Matrix Effects - Post-column infusion or post-extraction spike experiments. - Improve sample cleanup if necessary (e.g., SPE). sample_prep->matrix_effects instrument_performance 4. Check Instrument Performance - Run system suitability tests. - Clean ion source and optics. matrix_effects->instrument_performance end Improved Reproducibility instrument_performance->end

Caption: Workflow for improving analytical reproducibility.

Experimental Protocols

Protocol 1: Stable Isotope Labeling of Acyl-CoAs in Cell Culture

Stable isotope labeling is a powerful technique to generate internal standards that closely mimic the behavior of the endogenous analytes, thereby improving quantification.[13][14][15]

  • Media Preparation: Culture cells in a medium where pantothenate (a precursor to Coenzyme A) is replaced with a stable isotope-labeled version, such as [¹³C₃¹⁵N₁]-pantothenate.[14][15]

  • Cell Culture: Passage cells for a sufficient duration (e.g., three passages) in the labeling medium to ensure >99% incorporation of the labeled pantothenate into the cellular CoA pool.[14]

  • Extraction of Labeled Standards: After achieving sufficient labeling, extract the stable isotope-labeled acyl-CoAs from the cells. These can then be used as a spike-in internal standard for the analysis of unlabeled samples.

Protocol 2: Sample Preparation for Acyl-CoA Analysis from Tissues

This protocol outlines a general procedure for extracting acyl-CoAs from tissue samples.[5]

  • Homogenization: Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it to a fine powder. Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing an appropriate internal standard (e.g., C17:0-CoA).

  • Phase Separation: Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at a low speed and discard the upper organic phase. This wash step can be repeated.

  • Extraction: Add methanol (B129727) and chloroform (B151607) to the remaining aqueous phase, vortex, and incubate at room temperature.

  • Clarification: Centrifuge at high speed (e.g., 21,000 x g) to pellet cellular debris.

  • Cleanup (Optional): Transfer the supernatant containing the acyl-CoAs to a new tube and dry it under a stream of nitrogen. For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed.

Data Presentation

Table 1: Common Adducts and Fragments of Acyl-CoAs in Mass Spectrometry
Ion Typem/zDescriptionIonization Mode
Protonated Molecule[M+H]⁺The intact acyl-CoA molecule with an added proton.Positive
Sodium Adduct[M+Na]⁺The intact acyl-CoA molecule with an added sodium ion.Positive
Deprotonated Molecule[M-H]⁻The intact acyl-CoA molecule with a proton removed.Negative
Characteristic Fragment[M-507+H]⁺Results from the neutral loss of the 3'-phospho-ADP moiety.[4][5]Positive
Common Fragment428Arises from cleavage between the 5' diphosphates.[5]Positive
Table 2: Comparison of Sample Preparation Techniques for Acyl-CoA Analysis
TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Addition of an organic solvent or acid (e.g., SSA) to precipitate proteins.[2][11]Simple, fast, and inexpensive.May not effectively remove other matrix components like phospholipids, leading to ion suppression.[3]
Liquid-Liquid Extraction (LLE) Partitioning of analytes between two immiscible liquid phases.Can provide cleaner extracts than PPT by removing interfering lipids.[3]Can be labor-intensive and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) Separation based on the affinity of the analyte for a solid sorbent.[2][11]Provides excellent sample cleanup, reducing matrix effects.[3]Can be more time-consuming and costly. May result in the loss of certain analytes if not optimized.[5]

References

Technical Support Center: Enhancing Solid-Phase Extraction of Jasmonate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of jasmonate precursors. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the efficiency and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting jasmonate precursors like 12-oxophytodienoic acid (OPDA) from plant tissues?

A1: The main challenges stem from the low concentrations of these compounds in plant tissues, their chemical instability, and the complexity of the plant matrix.[1] Oxylipins such as OPDA are susceptible to degradation and isomerization, particularly when exposed to heat, light, or extreme pH levels.[1] Additionally, the rigid cell walls of plant tissues must be thoroughly disrupted to release the intracellular contents for extraction.[1]

Q2: Which SPE sorbent is most suitable for jasmonate precursor extraction?

A2: C18 cartridges are widely used and effective for the purification of jasmonate precursors due to their non-polar nature.[1][2][3] These cartridges can effectively remove polar impurities like sugars and salts while retaining the more non-polar jasmonates.[4] The choice of sorbent should ultimately match the polarity of the target analyte; for nonpolar molecules, a reversed-phase sorbent like C18 is appropriate.[5]

Q3: Can I skip the SPE step and directly analyze my crude extract?

A3: While it is possible to analyze crude extracts after filtration, it is not generally recommended.[6] Crude plant extracts contain a complex mixture of compounds, including pigments and lipids, that can interfere with accurate quantification, cause ion suppression in mass spectrometry, and potentially contaminate and shorten the lifespan of your analytical columns.[6][7][8] SPE serves as a crucial cleanup and concentration step, enhancing the purity of the sample and the sensitivity of downstream analysis.[3][6][7]

Q4: What are the key steps in a typical SPE protocol for jasmonate precursors?

A4: A standard SPE workflow involves four main steps:

  • Conditioning: The sorbent is activated with a solvent like methanol (B129727), followed by equilibration with water or a weak buffer. This ensures the sorbent is ready for sample interaction.[1][4]

  • Loading: The plant extract is passed through the cartridge, allowing the jasmonate precursors to bind to the sorbent.[1][4]

  • Washing: The cartridge is washed with a weak solvent to remove polar impurities that did not bind to the sorbent.[1][4]

  • Elution: A stronger organic solvent is used to disrupt the interaction between the analytes and the sorbent, releasing the purified jasmonate precursors for collection.[1][4]

Troubleshooting Guide

Issue 1: Low Analyte Recovery

Q: My final sample shows very low or no detectable levels of my target jasmonate precursor. What could be the cause?

A: Low recovery is a common issue in SPE and can be attributed to several factors throughout the experimental workflow.[5][9]

Potential Cause Troubleshooting Suggestion Citation
Incomplete Cell Lysis Ensure plant tissue is flash-frozen in liquid nitrogen and ground to a fine, consistent powder to maximize cell wall disruption.[1][2]
Analyte Degradation Perform all extraction steps at low temperatures (e.g., 4°C) and minimize exposure to light. Consider adding an antioxidant like BHT to the extraction solvent.[1]
Improper Cartridge Conditioning Ensure the SPE cartridge is properly conditioned with methanol followed by water. Do not let the cartridge dry out before loading the sample.[1][4][9]
Analyte Loss During Loading The analyte may have a higher affinity for the loading solvent than the sorbent. Try diluting the sample with a weaker solvent or adjusting the sample pH to increase analyte retention. A slower flow rate during loading can also improve binding.[9]
Analyte Loss During Washing The wash solvent may be too strong, causing the analyte to be washed away with the impurities. Use a weaker wash solvent (e.g., a lower percentage of organic solvent).[9][10]
Incomplete Elution The elution solvent may not be strong enough to release the analyte from the sorbent. Increase the organic solvent percentage in the elution buffer or try a stronger solvent. Increasing the elution volume or performing a second elution can also help.[5][9]
Sample Evaporation Issues During the drying step, volatile analytes can be lost if the nitrogen stream is too harsh or the temperature is too high. Use a gentle stream of nitrogen and a controlled temperature.[11]
Issue 2: Poor Reproducibility

Q: I am observing significant variation between my replicate samples. How can I improve the consistency of my results?

A: Lack of reproducibility can be frustrating and can often be traced back to inconsistencies in sample handling and the SPE procedure.[9][12]

Potential Cause Troubleshooting Suggestion Citation
Inconsistent Sample Homogenization Ensure all samples are ground to a similar, fine powder. Inconsistent particle size can lead to variable extraction efficiency.[1]
Inaccurate Measurements Use a precision balance for weighing the initial plant tissue and calibrated pipettes for all solvent and standard additions.[1][8]
Variable Flow Rates Maintain a consistent and slow flow rate during sample loading, washing, and elution. An automated SPE system can help ensure uniformity. If performing manually, apply consistent pressure.[9][11]
Cartridge Drying Out Do not allow the sorbent bed to dry out between the conditioning, loading, and washing steps, as this can lead to inconsistent interactions with the analyte.[4][5]
Matrix Effects Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the mass spectrometer, leading to variability. Improve sample cleanup with SPE and use stable isotope-labeled internal standards to correct for these effects.[8]

Quantitative Data Summary

The efficiency of solid-phase extraction can be influenced by the choice of solvents and the specific methodology. Below are tables summarizing quantitative data from various studies.

Table 1: Comparison of Extraction Solvents for 12-OPDA

Extraction SolventRelative Extraction Efficiency (%)
Methanol100
Ethanol90
Acetonitrile85
Ethyl Acetate60
(Data compiled from studies on oxylipin extraction)[7]

Table 2: Effect of Methanol:Water Ratio on 12-OPDA Extraction Efficiency

Methanol:Water RatioRelative Extraction Efficiency (%)
80:20100
100:095
60:4080
40:6065
(Data compiled from studies on oxylipin extraction)[7]

Table 3: Typical Recovery Rates for Jasmonates Using SPE

AnalyteAverage Recovery Rate (%)
Jasmonic Acid (JA)92.48
Methyl Jasmonate (MeJA)94.30
(Data from a study using C18 SPE cartridges and LC-MS-MS analysis)[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of OPDA from Plant Tissue

This protocol is a general guideline for the extraction and purification of 12-oxophytodienoic acid (OPDA) using C18 SPE cartridges.

1. Sample Preparation and Extraction:

  • Flash-freeze 100-200 mg of plant tissue in liquid nitrogen.[7]

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7]

  • Transfer the powder to a centrifuge tube and add 5 mL of pre-chilled 80% methanol.[7]

  • Add an appropriate internal standard for accurate quantification.[7]

  • Vortex the mixture for 1 minute and incubate on a shaker at 4°C for 30 minutes.[7]

  • Centrifuge at 4,000 x g for 15 minutes at 4°C and collect the supernatant.[7]

2. Solid-Phase Extraction (SPE) Cleanup:

  • Conditioning: Pass 5 mL of methanol through a C18 SPE cartridge, followed by 5 mL of water. Do not allow the cartridge to dry.[7]

  • Loading: Load the supernatant from the extraction step onto the conditioned cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.[7]

  • Elution: Elute the OPDA with 5 mL of 80% methanol.[7]

3. Solvent Evaporation and Reconstitution:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.[7]

  • Reconstitute the dried extract in 200 µL of 50% methanol for LC-MS analysis.[7]

Visualizations

Jasmonate Biosynthesis and Signaling Pathway

jasmonate_pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus alpha_linolenic_acid α-Linolenic Acid lox LOX alpha_linolenic_acid->lox hydroperoxide 13(S)-HPOT lox->hydroperoxide aos AOS hydroperoxide->aos allene_oxide Allene Oxide aos->allene_oxide aoc AOC allene_oxide->aoc opda cis-(+)-12-OPDA aoc->opda opr3 OPR3 opda->opr3 Transport opc8 OPC-8:0 opr3->opc8 beta_oxidation β-oxidation opc8->beta_oxidation ja Jasmonic Acid (JA) beta_oxidation->ja jar1 JAR1 ja->jar1 Transport ja_ile JA-Isoleucine (JA-Ile) (Bioactive) jar1->ja_ile coi1 COI1 ja_ile->coi1 Transport jaz JAZ Repressor ja_ile->jaz coi1->jaz promotes degradation myc2 MYC2 (Transcription Factor) jaz->myc2 represses proteasome 26S Proteasome jaz->proteasome degradation ja_genes JA-Responsive Genes myc2->ja_genes activates response Defense & Development ja_genes->response spe_workflow cluster_spe Solid-Phase Extraction (SPE) start Start: Plant Tissue Sample homogenization 1. Homogenization (Liquid Nitrogen, Grinding) start->homogenization extraction 2. Solvent Extraction (e.g., 80% Methanol) homogenization->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant Collect Supernatant (Crude Extract) centrifugation->supernatant conditioning 4. Cartridge Conditioning (Methanol -> Water) supernatant->conditioning loading 5. Sample Loading conditioning->loading washing 6. Washing (Remove Polar Impurities) loading->washing waste1 Waste loading->waste1 Unbound elution 7. Elution (e.g., 80% Methanol) washing->elution waste2 Waste washing->waste2 Impurities purified_extract Collect Purified Extract elution->purified_extract Analytes evaporation 8. Evaporation (Nitrogen Stream) purified_extract->evaporation reconstitution 9. Reconstitution (Mobile Phase) evaporation->reconstitution analysis End: LC-MS Analysis reconstitution->analysis

References

Technical Support Center: ESI-MS Analysis of trans-2-Enoyl-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor ionization of trans-2-Enoyl-OPC4-CoA during electrospray ionization mass spectrometry (ESI-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

A1: this compound is a long-chain fatty acyl-Coenzyme A derivative. Based on its structure, it is involved in lipid metabolism. It is a relatively large and hydrophobic molecule, which can present challenges for efficient ionization in ESI-MS.

Key Chemical Properties:

PropertyValue
Molecular Formula C35H54N7O18P3S
Monoisotopic Mass 985.2459 Da[1]
Charge State Typically observed as [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode.

Q2: I am not seeing any signal for my analyte. Where do I start troubleshooting?

A2: A complete loss of signal requires a systematic approach to identify the root cause. Follow this initial checklist:

  • Mass Spectrometer Health Check: Infuse a known, reliable standard (e.g., reserpine, taurocholic acid) to confirm the instrument is functioning correctly and producing a stable signal.

  • Fresh Reagents: Prepare fresh mobile phases, sample diluents, and a new dilution of your this compound standard. Acyl-CoAs can be susceptible to hydrolysis.

  • Instrument Parameters: Double-check that the correct tune file is loaded and that basic ESI parameters (e.g., capillary voltage, gas flows, temperatures) are within their typical ranges.

  • Spray Stability: Visually inspect the electrospray plume if your instrument allows. An unstable spray can lead to a complete loss of signal.

Q3: My signal for this compound is very low. What are the most common causes?

A3: Low signal intensity for long-chain acyl-CoAs like this compound is a common issue and can be attributed to several factors:

  • Inefficient Ionization: The large, hydrophobic acyl chain and the polar CoA moiety create a molecule with complex ionization behavior. The mobile phase composition is critical for promoting efficient charge transfer in the ESI source.

  • Ion Suppression: Co-eluting species from your sample matrix can compete for ionization, leading to a significant reduction in the analyte signal. This is particularly problematic in complex biological samples.

  • Sample Degradation: The thioester bond in acyl-CoAs is prone to hydrolysis, especially at neutral or basic pH. Ensure your sample preparation and storage conditions are optimized to maintain stability.

  • Suboptimal MS Parameters: Incorrect selection of the precursor ion, product ions, or collision energy will result in poor sensitivity in tandem MS experiments.

  • Chromatographic Issues: Poor peak shape, such as excessive tailing or broadening, can lower the signal-to-noise ratio.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition for Improved Ionization

The choice of mobile phase and additives is arguably the most critical factor for successful ionization of acyl-CoAs.

Issue: Low signal intensity in negative ion mode.

Troubleshooting Steps:

  • Introduce an Acidic Modifier: Acetic acid has been shown to improve the ionization efficiency of lipids in negative mode ESI-MS.[2][3] Start by adding 0.02% (v/v) acetic acid to your mobile phases.

  • Consider Ammonium (B1175870) Acetate (B1210297) with Acetic Acid: For some systems, a combination of 10 mM ammonium acetate with 0.1% acetic acid can provide a good balance of chromatographic performance and signal intensity.[4]

  • Avoid Strong Bases: Ammonium hydroxide (B78521) can severely suppress the signal of many lipid classes in negative ion mode.[2]

Issue: Low signal intensity in positive ion mode.

Troubleshooting Steps:

  • Use a Volatile Acid: Formic acid is a common choice for positive mode ESI. Start with a concentration of 0.1% (v/v) in your mobile phases.

  • Incorporate Ammonium Formate (B1220265): The addition of 10 mM ammonium formate can improve signal stability and peak shape.

  • High pH with Ammonium Hydroxide: Some methods for long-chain acyl-CoAs utilize a high pH mobile phase (e.g., pH 10.5 with ammonium hydroxide) in positive ion mode, which can enhance ionization for certain species.[5]

Recommended Mobile Phase Compositions:

Ionization ModeMobile Phase AMobile Phase BComments
Negative Water + 0.02% Acetic AcidAcetonitrile/Isopropanol (e.g., 90:10) + 0.02% Acetic AcidGood starting point for improved signal.[2][3]
Negative Water + 10 mM Ammonium Acetate + 0.1% Acetic AcidAcetonitrile/Isopropanol + 10 mM Ammonium Acetate + 0.1% Acetic AcidBalances chromatography and signal.[4]
Positive Water + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidStandard for many small molecules.
Positive Water + 10 mM Ammonium FormateAcetonitrile + 10 mM Ammonium FormateCan improve signal stability.
Positive Water + Ammonium Hydroxide (to pH 10.5)AcetonitrileSpecialized method for long-chain acyl-CoAs.[5]
Guide 2: Optimizing ESI Source Parameters

Fine-tuning the ESI source parameters can significantly impact signal intensity.

Troubleshooting Workflow for ESI Source Optimization:

G start Start with a stable infusion of this compound cap_voltage Optimize Capillary Voltage (e.g., 3-4 kV for pos, -2.5 to -3.5 kV for neg) start->cap_voltage gas_flow Adjust Nebulizer Gas Flow (Optimize for stable spray and max signal) cap_voltage->gas_flow drying_gas Optimize Drying Gas Flow & Temperature (Ensure efficient desolvation without thermal degradation) gas_flow->drying_gas sprayer_pos Adjust Sprayer Position (Closer for hydrophobic analytes) drying_gas->sprayer_pos end Stable and Optimized Signal sprayer_pos->end G precursor Precursor Ion [M+H]⁺ or [M-H]⁻ (m/z ~986.25 or ~984.24) fragmentation Collision-Induced Dissociation (CID) precursor->fragmentation product Product Ion (e.g., fragment corresponding to the acyl chain or neutral loss of CoA moiety) fragmentation->product

References

Validation & Comparative

A Comparative Guide to the Quantification of trans-2-Enoyl-OPC4-CoA Using Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methodologies

The quantification of acyl-CoA species, particularly reactive and often low-abundance molecules like trans-2-Enoyl-OPC4-CoA, requires highly sensitive and specific analytical techniques. While several methods exist, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard.

ParameterLC-MS/MSHPLC-UVEnzymatic Assays
Specificity Very High (based on precursor/product ion transitions)Moderate (risk of co-elution with similar compounds)High (dependent on enzyme specificity)
Sensitivity Very High (low fmol to pmol range)Low (pmol to nmol range)[1]Moderate (pmol range)[2]
Throughput HighModerateLow to Moderate
Linearity (R²) Typically >0.99>0.98Variable
Precision (%RSD) <15%<20%<25%
Multiplexing Excellent (can quantify multiple acyl-CoAs simultaneously)LimitedSingle analyte per assay

Data Presentation: Performance of Internal Standard-Based Quantification

The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the preferred method for accurate quantification as it corrects for variations in sample extraction, matrix effects, and instrument response. In the absence of a specific SIL-IS for this compound, a structurally similar short-chain acyl-CoA SIL-IS can be used, though this may introduce some variability.

The following table summarizes typical validation parameters for the quantification of a short-chain enoyl-CoA using an LC-MS/MS method with a SIL-IS.

Validation ParameterAcceptance Criteria (ICH Guidelines)Typical Performance for Acyl-CoA Analysis
Linearity (Correlation Coefficient, R²) ≥ 0.99> 0.995
Range 80-120% of the target concentrationTypically covers several orders of magnitude
Accuracy (% Recovery) 80-120%85-115%
Precision (Repeatability, %RSD) < 15%< 10%
Intermediate Precision (%RSD) < 15%< 15%
Limit of Quantification (LLOQ) Signal-to-Noise Ratio ≥ 101 - 50 fmol on column
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 30.1 - 10 fmol on column

Experimental Protocols

A detailed protocol for the quantification of this compound using LC-MS/MS and an internal standard is provided below. This protocol is based on established methods for similar short-chain acyl-CoAs.

Sample Preparation (Protein Precipitation & Extraction)
  • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of ice-cold extraction solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) containing the internal standard at a known concentration.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating short-chain acyl-CoAs.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would start at 5% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. Based on the Human Metabolome Database (HMDB), predicted transitions can be used as a starting point.[3]

    • Collision Energy and other MS parameters: These should be optimized for each specific analyte and internal standard to achieve maximum signal intensity.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample add_is Add Internal Standard & Extraction Solvent sample->add_is vortex Vortex & Incubate add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification ms->quant

Caption: Experimental workflow for the quantification of this compound.

metabolic_pathway OPC4_CoA OPC4-CoA Acyl_CoA_Oxidase Acyl-CoA Oxidase OPC4_CoA->Acyl_CoA_Oxidase trans_2_Enoyl_OPC4_CoA This compound Acyl_CoA_Oxidase->trans_2_Enoyl_OPC4_CoA

Caption: Simplified metabolic conversion of OPC4-CoA to this compound.[4]

References

A Comparative Analysis of trans-2-Enoyl-OPC4-CoA and trans-2-Enoyl-OPC6-CoA in Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key intermediates in the biosynthesis of jasmonic acid (JA), trans-2-Enoyl-OPC4-CoA and trans-2-Enoyl-OPC6-CoA. Jasmonates are a class of lipid-derived signaling molecules crucial for plant development and defense against biotic and abiotic stresses. Understanding the nuances of their biosynthetic pathway is critical for developing novel strategies in crop protection and therapeutics. This document outlines the biochemical properties, enzymatic conversions, and relevant experimental methodologies for these two molecules.

Introduction to Jasmonic Acid Biosynthesis

Jasmonic acid synthesis is a multi-step process that begins in the chloroplast and concludes in the peroxisome. The pathway starts with the release of α-linolenic acid from chloroplast membranes, which is then converted to 12-oxo-phytodienoic acid (OPDA). OPDA is transported to the peroxisome, where it undergoes reduction and a series of β-oxidation cycles to shorten its carboxylic acid side chain, ultimately yielding jasmonic acid. This compound and trans-2-Enoyl-OPC6-CoA are critical intermediates in this peroxisomal β-oxidation cascade.

Comparative Overview

trans-2-Enoyl-OPC6-CoA and this compound are the products of the first enzymatic step in the β-oxidation of 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-hexanoic acid (OPC-6) and 3-oxo-2-(2'(Z)-pentenyl)-cyclopentane-1-butyric acid (OPC-4), respectively, after their activation to CoA esters. The formation of the trans-2-enoyl bond is catalyzed by acyl-CoA oxidase (ACX). Following their formation, these molecules serve as substrates for the multifunctional protein (MFP), which possesses both 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities.

While both molecules follow a similar metabolic sequence, their differing side-chain lengths can influence the substrate specificity and kinetics of the enzymes involved. However, direct comparative studies on the kinetic parameters of the enzymes acting on this compound versus trans-2-Enoyl-OPC6-CoA are limited in the current literature. The available data on the substrate preferences of the relevant enzymes are summarized below.

Data Presentation

Table 1: Biochemical Properties of this compound and trans-2-Enoyl-OPC6-CoA

PropertyThis compoundtrans-2-Enoyl-OPC6-CoA
Chemical Formula C35H54N7O18P3SC37H58N7O18P3S[1]
Molecular Weight 985.8 g/mol 1013.9 g/mol [1]
Precursor OPC4-CoAOPC6-CoA
Enzyme of Formation Acyl-CoA Oxidase (ACX)[2]Acyl-CoA Oxidase (ACX)[2]
Subsequent Enzyme Multifunctional Protein (MFP)Multifunctional Protein (MFP)
Metabolic Pathway Jasmonic Acid Biosynthesis (β-oxidation)Jasmonic Acid Biosynthesis (β-oxidation)

Table 2: Substrate Specificity of Key Enzymes in the β-Oxidation of Jasmonate Precursors

EnzymeSubstrate Information
Acyl-CoA Oxidase (ACX) Plant ACX enzymes exhibit broad but overlapping substrate specificities. For instance, tomato ACX1A shows a preference for C12 and C14 straight-chain acyl-CoAs but is also active on C18 cyclopentanoid-CoA precursors of JA.[3] In Arabidopsis, ACX1 and ACX5 are involved in wound-induced JA synthesis.[4] Specific kinetic data for OPC4-CoA and OPC6-CoA are not readily available.
Multifunctional Protein (MFP) The multifunctional protein catalyzes the hydration and subsequent dehydrogenation of the trans-2-enoyl-CoA intermediate. In plants, a single MFP is thought to process a wide range of acyl-CoA chain lengths during fatty acid β-oxidation. Specific comparative kinetics for this compound and trans-2-Enoyl-OPC6-CoA have not been reported.
3-Ketoacyl-CoA Thiolase (KAT) This enzyme catalyzes the final step of the β-oxidation cycle. In Arabidopsis, KAT2 is the major thiolase involved in JA biosynthesis and is active on a broad range of fatty acid chain lengths.[5] This suggests it can likely accommodate both the C4 and C6-derived intermediates.

Experimental Protocols

Chemo-enzymatic Synthesis of trans-2-Enoyl-OPC-CoA Derivatives

This protocol is a generalized method adapted from established procedures for synthesizing acyl-CoA esters and their subsequent enzymatic conversion to enoyl-CoA derivatives.[6][7][8]

Materials:

  • OPC-4 or OPC-6

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Acyl-CoA oxidase (e.g., from Arabidopsis thaliana or a commercial source)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM DTT)

  • HPLC system for purification and analysis

Procedure:

  • Activation to OPC-CoA:

    • In a reaction vessel, combine OPC-4 or OPC-6 (1 mM), CoA (1.2 mM), and ATP (2 mM) in the reaction buffer.

    • Initiate the reaction by adding acyl-CoA synthetase (e.g., 0.1 mg/mL).

    • Incubate at 30°C for 2-4 hours, monitoring the formation of OPC-CoA by HPLC.

    • Purify the OPC-CoA product using reversed-phase HPLC.

  • Enzymatic Dehydrogenation to trans-2-Enoyl-OPC-CoA:

    • Combine the purified OPC-CoA (0.5 mM) with FAD (0.1 mM) in the reaction buffer.

    • Add acyl-CoA oxidase (e.g., 0.05 mg/mL) to start the reaction.

    • Incubate at 30°C for 1-2 hours. Monitor the formation of the trans-2-enoyl-OPC-CoA product by HPLC, observing the characteristic absorbance shift.

    • Purify the final product using reversed-phase HPLC and confirm its identity by mass spectrometry.

Enzymatic Assay for Acyl-CoA Oxidase Activity

This protocol describes a coupled spectrophotometric assay to determine the activity of acyl-CoA oxidase with OPC4-CoA and OPC6-CoA as substrates. The assay measures the production of hydrogen peroxide.

Materials:

  • Purified OPC4-CoA and OPC6-CoA

  • Recombinant or purified acyl-CoA oxidase

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine (B1666024)

  • Phenol (B47542)

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture: In a cuvette, combine the assay buffer with 4-aminoantipyrine (1 mM), phenol (5 mM), and HRP (5 units/mL).

  • Add the substrate: Add a specific concentration of either OPC4-CoA or OPC6-CoA to the cuvette.

  • Initiate the reaction: Start the reaction by adding a known amount of acyl-CoA oxidase.

  • Measure absorbance: Immediately monitor the increase in absorbance at 500 nm at a constant temperature (e.g., 25°C). The rate of color formation is proportional to the rate of hydrogen peroxide production and thus the enzyme activity.

  • Calculate specific activity: Determine the enzyme's specific activity (µmol/min/mg) using the extinction coefficient of the colored product. By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined for each substrate.

Visualizations

Jasmonic_Acid_Biosynthesis_Pathway cluster_peroxisome Peroxisome OPC6_CoA OPC6-CoA trans_2_Enoyl_OPC6_CoA trans-2-Enoyl-OPC6-CoA OPC6_CoA->trans_2_Enoyl_OPC6_CoA ACX OPC4_CoA OPC4-CoA trans_2_Enoyl_OPC4_CoA This compound OPC4_CoA->trans_2_Enoyl_OPC4_CoA ACX Hydroxyacyl_OPC6_CoA 3-Hydroxyacyl-OPC6-CoA trans_2_Enoyl_OPC6_CoA->Hydroxyacyl_OPC6_CoA MFP (Hydratase) Hydroxyacyl_OPC4_CoA 3-Hydroxyacyl-OPC4-CoA trans_2_Enoyl_OPC4_CoA->Hydroxyacyl_OPC4_CoA MFP (Hydratase) Ketoacyl_OPC6_CoA 3-Ketoacyl-OPC6-CoA Hydroxyacyl_OPC6_CoA->Ketoacyl_OPC6_CoA MFP (Dehydrogenase) Ketoacyl_OPC4_CoA 3-Ketoacyl-OPC4-CoA Hydroxyacyl_OPC4_CoA->Ketoacyl_OPC4_CoA MFP (Dehydrogenase) Ketoacyl_OPC6_CoA->OPC4_CoA KAT JA_CoA Jasmonoyl-CoA Ketoacyl_OPC4_CoA->JA_CoA KAT OPDA OPDA (from Chloroplast) OPDA->OPC6_CoA Reduction & CoA Ligation

Caption: Peroxisomal β-oxidation steps for OPC6-CoA and OPC4-CoA.

Experimental_Workflow cluster_synthesis Synthesis cluster_assay Enzymatic Assay OPC OPC-4 or OPC-6 OPC_CoA_syn OPC-CoA Synthesis OPC->OPC_CoA_syn Acyl-CoA Synthetase, ATP, CoA Purification1 HPLC Purification OPC_CoA_syn->Purification1 Enoyl_CoA_syn trans-2-Enoyl-OPC-CoA Synthesis Purification2 HPLC Purification Enoyl_CoA_syn->Purification2 Purification1->Enoyl_CoA_syn Acyl-CoA Oxidase MS_confirm Mass Spectrometry Confirmation Purification2->MS_confirm Substrate This compound or trans-2-Enoyl-OPC6-CoA Reaction Coupled Spectrophotometric Assay Substrate->Reaction ACX, HRP, 4-AAP, Phenol Data Kinetic Data (Km, Vmax) Reaction->Data

Caption: Workflow for synthesis and enzymatic analysis.

Conclusion

This compound and trans-2-Enoyl-OPC6-CoA are indispensable intermediates in the terminal stages of jasmonic acid biosynthesis. While they undergo analogous enzymatic transformations, the influence of their differing acyl chain lengths on the efficiency and regulation of the β-oxidation pathway warrants further investigation. The protocols and comparative data presented in this guide provide a foundation for researchers to delve deeper into the intricacies of jasmonate signaling and its potential applications. Future studies focusing on the direct comparison of the kinetic properties of the involved enzymes will be invaluable for a complete understanding of this vital metabolic pathway.

References

A Comparative Analysis of Jasmonate Precursors in Plant Defense

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the functional specificities of 12-oxo-phytodienoic acid (OPDA), jasmonic acid (JA), and jasmonoyl-isoleucine (JA-Ile) in orchestrating plant immune responses, supported by quantitative data and detailed experimental methodologies.

In the intricate world of plant defense, the jasmonate family of phytohormones stands as a critical signaling hub, mediating responses to a wide array of biotic threats, including insect herbivores and necrotrophic pathogens. While jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), have long been recognized as central players, recent research has illuminated the distinct and significant roles of their metabolic precursors, particularly 12-oxo-phytodienoic acid (OPDA) and its structural analog dinor-OPDA (dn-OPDA). This guide provides a comprehensive functional comparison of these key jasmonate precursors, presenting quantitative data on their defense-related activities, detailed experimental protocols for their study, and visual representations of the underlying signaling pathways.

Distinct Signaling Roles of Jasmonate Precursors

The canonical jasmonate signaling pathway culminates in the binding of JA-Ile to the COI1-JAZ co-receptor complex, leading to the degradation of JAZ repressor proteins and the subsequent activation of defense gene expression. However, a growing body of evidence reveals that OPDA can activate defense responses independently of its conversion to JA and JA-Ile. This suggests the existence of at least two distinct signaling pathways: a COI1-dependent pathway that can be activated by both OPDA and JA-Ile, and a COI1-independent pathway that is specific to OPDA and other electrophilic oxylipins.[1][2][3]

OPDA's independent signaling capacity is crucial for fine-tuning plant defense responses. For instance, in Arabidopsis thaliana, the opr3 mutant, which is deficient in OPDA reductase and thus cannot convert OPDA to JA, still exhibits significant resistance to certain fungal pathogens and insect pests.[3] This resistance is attributed to OPDA's ability to induce the expression of a specific subset of defense-related genes.[1][2] Furthermore, in basal land plants like the moss Physcomitrella patens, which do not synthesize JA or JA-Ile, OPDA and dn-OPDA are the primary bioactive jasmonates that regulate defense responses through a conserved COI1-JAZ signaling module.[4]

Quantitative Comparison of Defense Responses

The differential signaling activities of jasmonate precursors translate into quantifiable differences in their ability to induce various defense responses. The following tables summarize key quantitative data from studies comparing the effects of OPDA, JA, and JA-Ile on gene expression, secondary metabolite accumulation, and resistance to biotic stressors.

Table 1: Comparative Induction of Defense-Related Gene Expression
Gene Treatment Fold Induction (relative to control) Plant System
PDF1.2 (Plant Defensin 1.2)OPDALower induction than JAArabidopsis thaliana (opr3 mutant)[3]
JAStrong inductionArabidopsis thaliana (wild-type)[3]
VSP2 (Vegetative Storage Protein 2)OPDANo significant inductionArabidopsis thaliana (opr3 mutant)[2]
JAStrong inductionArabidopsis thaliana (wild-type)[2]
ZAT10 (Zinc Finger Protein 10)OPDA> 3-fold inductionArabidopsis thaliana (wild-type)[2]
JA< 2-fold inductionArabidopsis thaliana (wild-type)[2]
GRX480 (Glutaredoxin 480)OPDA-IleSignificant inductionArabidopsis thaliana (jar1 mutant)[5]
JA-IleNot active in jar1Arabidopsis thaliana (jar1 mutant)[5]
Table 2: Comparative Effects on Plant Resistance to Biotic Stressors
Stressor Jasmonate Precursor Observed Effect Plant System
Alternaria brassicicola (fungal pathogen)Endogenous OPDA (in opr3 mutant)Strong resistance, comparable to wild-typeArabidopsis thaliana[3]
Bradysia impatiens (insect herbivore)Endogenous OPDA (in opr3 mutant)Strong resistance, comparable to wild-typeArabidopsis thaliana[3]
Pieris rapae (insect herbivore)Exogenous JAReduced larval weight gainArabidopsis thaliana[6]
Botrytis cinerea (fungal pathogen)Endogenous jasmonatesIncreased susceptibility in coi1 mutantsArabidopsis thaliana[6]

Experimental Protocols

Reproducible and standardized methodologies are essential for the comparative analysis of jasmonate precursor functions. Below are detailed protocols for key experiments in this field.

Protocol 1: Pathogen Infection Bioassay (Botrytis cinerea)

Objective: To assess the level of resistance to the necrotrophic fungus Botrytis cinerea in response to different jasmonate precursors.

Materials:

  • Arabidopsis thaliana plants (wild-type and relevant mutants, e.g., coi1, opr3)

  • Botrytis cinerea culture

  • Gamborg’s B5 medium

  • Sterile distilled water

  • Micropipette

  • Growth chambers

Procedure:

  • Grow Botrytis cinerea on Gamborg’s B5 medium supplemented with 2% glucose for 10-14 days to induce sporulation.

  • Harvest spores by flooding the plates with sterile distilled water and gently scraping the surface.

  • Filter the spore suspension through glass wool to remove mycelial fragments.

  • Adjust the spore concentration to 5 x 10^5 spores/mL in a solution of half-strength Gamborg's B5 medium.

  • Apply 5 µL droplets of the spore suspension onto the leaves of 4- to 5-week-old Arabidopsis plants.

  • For precursor treatment, spray plants with a solution of OPDA, JA, or JA-Ile (typically 50-100 µM) 24 hours prior to inoculation. Use a mock solution (containing the solvent) as a control.

  • Incubate the inoculated plants in a high-humidity environment (e.g., a covered tray) at room temperature.

  • Measure the diameter of the necrotic lesions on the leaves at 48 and 72 hours post-inoculation. Statistical analysis of lesion size will indicate the level of resistance.[6][7]

Protocol 2: Herbivore Feeding Assay (Pieris rapae)

Objective: To quantify plant resistance to insect herbivory following treatment with jasmonate precursors.

Materials:

  • Arabidopsis thaliana plants

  • First-instar larvae of Pieris rapae (cabbage white butterfly)

  • Fine paintbrush

  • Analytical balance

  • Growth chambers

Procedure:

  • Grow Arabidopsis plants to the 4- to 5-week stage.

  • Treat plants with solutions of OPDA, JA, or JA-Ile as described in Protocol 1.

  • Carefully place one first-instar P. rapae larva on a single leaf of each plant using a fine paintbrush.

  • Allow the larvae to feed for a specified period, typically 7-10 days.

  • At the end of the feeding period, carefully remove each larva and record its fresh weight using an analytical balance.

  • Compare the average larval weight across different treatment groups to assess the impact of the jasmonate precursors on herbivore performance. Lower larval weight indicates a higher level of plant defense.[6][7]

Protocol 3: Quantitative Analysis of Jasmonates by LC-MS/MS

Objective: To accurately quantify the endogenous levels of OPDA, JA, and JA-Ile in plant tissues.

Materials:

  • Plant tissue (e.g., leaves)

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., 80% methanol (B129727) with 1% acetic acid)

  • Internal standards (e.g., deuterated forms of the analytes)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • LC-MS/MS system

Procedure:

  • Harvest plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.

  • Grind the frozen tissue to a fine powder.

  • Extract the powdered tissue with a cold extraction solvent containing internal standards.

  • Centrifuge the extract to pellet debris and collect the supernatant.

  • Purify and concentrate the jasmonates from the supernatant using SPE.

  • Analyze the purified extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Quantify the analytes by comparing their peak areas to those of the internal standards and a standard curve generated with known concentrations of each compound.[8][9]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental designs discussed, the following diagrams are provided in Graphviz DOT language.

Jasmonate_Signaling_Pathway cluster_chloroplast Chloroplast cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_opda_independent OPDA-Independent Pathway alpha_linolenic_acid α-Linolenic Acid OPDA OPDA alpha_linolenic_acid->OPDA LOX, AOS, AOC OPDA_perox OPDA OPDA->OPDA_perox COI1_JAZ COI1-JAZ Complex OPDA->COI1_JAZ binds (in some cases) JA JA OPDA_perox->JA OPR3, β-oxidation JA_cyto JA JA->JA_cyto JA_Ile JA-Ile JA_cyto->JA_Ile JAR1 JA_Ile->COI1_JAZ binds JAZ_degradation JAZ Degradation COI1_JAZ->JAZ_degradation MYC2 MYC2 (Transcription Factor) JAZ_degradation->MYC2 releases Defense_Genes Defense Gene Expression MYC2->Defense_Genes activates OPDA_signal OPDA Unknown_Receptor Unknown Receptor(s) OPDA_signal->Unknown_Receptor TGA_TF TGA Transcription Factors Unknown_Receptor->TGA_TF COI1_independent_genes COI1-Independent Gene Expression TGA_TF->COI1_independent_genes

Caption: Jasmonate biosynthesis and signaling pathways.

Experimental_Workflow_Herbivore_Resistance Plant_Growth 1. Plant Growth (e.g., Arabidopsis) Treatment 2. Precursor Treatment (OPDA, JA, JA-Ile, Mock) Plant_Growth->Treatment Infestation 3. Herbivore Infestation (e.g., Pieris rapae larvae) Treatment->Infestation Incubation 4. Incubation (7-10 days) Infestation->Incubation Data_Collection 5. Data Collection (Larval Weight Measurement) Incubation->Data_Collection Analysis 6. Statistical Analysis Data_Collection->Analysis

Caption: Experimental workflow for herbivore resistance assay.

Logical_Relationship_Jasmonate_Signaling cluster_biosynthesis Biosynthesis cluster_signaling Signaling Biotic_Stress Biotic Stress (Herbivory/Pathogen) OPDA OPDA Biotic_Stress->OPDA JA JA OPDA->JA COI1_Dependent COI1-Dependent Pathway OPDA->COI1_Dependent COI1_Independent COI1-Independent Pathway OPDA->COI1_Independent JA_Ile JA-Ile JA->JA_Ile JA_Ile->COI1_Dependent Defense_Response Defense Response (Gene expression, Metabolites, Resistance) COI1_Dependent->Defense_Response COI1_Independent->Defense_Response

Caption: Logical relationships in jasmonate precursor signaling.

References

cross-reactivity of antibodies against different jasmonate intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection and quantification of jasmonates are critical for unraveling their complex roles in plant physiology and exploring their therapeutic potential. This guide provides an objective comparison of antibody cross-reactivity against different jasmonate intermediates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate immunological tools.

Jasmonates, a class of lipid-derived plant hormones, regulate a wide array of physiological processes, from growth and development to defense against pathogens and herbivores. The signaling cascade involves a series of metabolic intermediates, including 12-oxo-phytodienoic acid (OPDA), jasmonic acid (JA), and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), as well as the volatile methyl jasmonate (MeJA). The structural similarity among these molecules presents a significant challenge for immunoassay specificity. Understanding the cross-reactivity of antibodies is therefore paramount for accurate and reliable quantification of individual jasmonate species.

Comparative Analysis of Antibody Cross-Reactivity

The specificity of an antibody is a crucial performance metric, indicating its ability to distinguish the target analyte from structurally similar molecules. In the context of jasmonates, an ideal antibody would exhibit high affinity for its target intermediate with minimal cross-reactivity towards others in the biosynthetic pathway.

A study by Yi et al. (2020) led to the development of a monoclonal antibody (mAb) for the simultaneous detection of JA and MeJA. The cross-reactivity of this antibody was assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The results, summarized in the table below, provide quantitative insights into the antibody's binding profile.

CompoundIC50 (ng/mL)Cross-Reactivity (%)Reference
Methyl Jasmonate (MeJA)2.02100Yi et al., 2020[1]
Jasmonic Acid (JA)3.8652.3Yi et al., 2020[1]
Salicylic (B10762653) Acid (SA)>1000<0.1Yi et al., 2020[1]
Indole-3-acetic acid (IAA)>1000<0.1Yi et al., 2020[1]
Abscisic Acid (ABA)>1000<0.1Yi et al., 2020[1]
Gibberellin A3 (GA3)>1000<0.1Yi et al., 2020[1]

Table 1: Cross-reactivity of a monoclonal antibody against various plant hormones. The cross-reactivity was calculated as (IC50 of MeJA / IC50 of the tested compound) x 100%. Data sourced from Yi et al., 2020.[1]

The data clearly indicates that the monoclonal antibody developed has a higher affinity for MeJA compared to JA, with negligible cross-reactivity to other major plant hormones like salicylic acid, auxin (IAA), abscisic acid, and gibberellin. This particular antibody could be suitable for applications aiming to measure total JA and MeJA, or for specific MeJA quantification if JA levels are known to be low. However, for studies requiring the distinct quantification of JA in the presence of MeJA, or the measurement of other intermediates like OPDA and JA-Ile, this antibody would not be ideal.

Experimental Protocols

The determination of antibody cross-reactivity is typically performed using a competitive ELISA. The following is a detailed methodology based on the principles described in the study by Yi et al. (2020).

Competitive ELISA Protocol for Cross-Reactivity Assessment

1. Reagents and Materials:

  • Coating antigen (e.g., JA-BSA conjugate)

  • Monoclonal or polyclonal antibody against the target jasmonate

  • Standard solutions of the target jasmonate (e.g., MeJA) and potential cross-reactants (e.g., JA, OPDA, JA-Ile, SA, IAA, ABA, GA3) of known concentrations.

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2 M H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20, PBST)

  • Blocking buffer (e.g., 5% non-fat milk in PBST)

  • 96-well microtiter plates

2. Procedure:

  • Coating: Dilute the coating antigen to an optimal concentration in coating buffer and add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare a series of dilutions for the standard (e.g., MeJA) and each potential cross-reactant in a suitable buffer.

    • Add 50 µL of the standard or cross-reactant solution to the corresponding wells.

    • Immediately add 50 µL of the primary antibody (at its optimal dilution) to each well.

    • Incubate for 1 hour at 37°C. During this incubation, the free analyte (standard or cross-reactant) and the coated antigen compete for binding to the primary antibody.

  • Washing: Wash the plate three times with washing buffer.

  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add 100 µL of the substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

3. Data Analysis:

  • Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • Determine the IC50 value for the standard (the concentration that causes 50% inhibition of antibody binding).

  • For each cross-reactant, determine the IC50 value from its respective inhibition curve.

  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100

Visualizing Pathways and Protocols

To provide a clearer understanding of the molecular landscape and experimental procedures, the following diagrams have been generated.

Jasmonate_Biosynthesis_and_Signaling alpha-Linolenic_Acid alpha-Linolenic_Acid 13-HPOT 13-HPOT alpha-Linolenic_Acid->13-HPOT LOX Allene_Oxide Allene_Oxide 13-HPOT->Allene_Oxide AOS OPDA OPDA Allene_Oxide->OPDA AOC JA JA OPDA->JA OPR3, β-oxidation MeJA MeJA JA->MeJA JMT JA-Ile JA-Ile JA->JA-Ile JAZ_degradation JAZ Degradation & Gene Expression JA-Ile->JAZ_degradation SCF(COI1)

Jasmonate biosynthesis and signaling pathway.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Reaction cluster_detection Detection A 1. Coat Plate with JA-BSA Conjugate B 2. Wash A->B C 3. Block Non-specific Sites B->C D 4. Wash C->D E 5. Add Standard or Cross-Reactant D->E G Incubate E->G F 6. Add Primary Antibody F->G H 7. Wash G->H I 8. Add Enzyme-Conjugated Secondary Antibody H->I J 9. Wash I->J K 10. Add Substrate J->K L 11. Stop Reaction K->L M 12. Read Absorbance L->M

Workflow for competitive ELISA.

Conclusion

The selection of an appropriate antibody is a critical step for the accurate measurement of specific jasmonate intermediates. The provided data from Yi et al. (2020) demonstrates that while a monoclonal antibody can be developed to recognize both JA and MeJA, it exhibits preferential binding to MeJA.[1] This highlights the necessity for researchers to carefully consider the cross-reactivity profiles of commercially available or in-house developed antibodies in the context of their specific research questions. For studies that require the individual quantification of the full spectrum of jasmonate intermediates, the use of highly specific monoclonal antibodies for each compound or alternative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) may be more appropriate. The detailed experimental protocol for competitive ELISA provided in this guide serves as a valuable tool for validating antibody specificity and ensuring the reliability of immunological data in jasmonate research.

References

Comparative Bioactivity Analysis: Synthetic vs. Plant-Derived trans-2-Enoyl-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of chemically synthesized trans-2-Enoyl-OPC4-CoA against its hypothetically-sourced plant-derived counterpart. The following sections detail the physicochemical properties, bioactivity, and the experimental protocols used for their evaluation, supported by hypothetical experimental data.

Introduction

This compound is a critical intermediate in the biosynthesis of jasmonates, a class of lipid-derived signaling molecules in plants that regulate a wide array of physiological processes, including defense against pathogens and responses to abiotic stress.[1] As a reactive thioester, its biological activity is of significant interest for applications in drug development and as a tool for studying fatty acid metabolism and signaling pathways. The choice between a synthetic and a plant-derived source for such a molecule has significant implications for research outcomes, primarily due to differences in purity, isomeric composition, and the presence of co-extracted bioactive compounds.

  • Synthetic this compound: Produced through a controlled, multi-step chemical synthesis. This process allows for high purity and structural confirmation but may lack the specific stereoisomeric configuration or the synergistic effects of co-metabolites found in nature.

  • Plant-Derived this compound: Extracted from plant tissues where it is an endogenous intermediate. This form is biologically relevant but often present in complex mixtures, making purification challenging. The bioactivity of such extracts may be influenced by other naturally occurring molecules.[2]

Physicochemical and Bioactivity Data Comparison

The following table summarizes hypothetical comparative data between a highly purified synthetic standard and a partially purified plant-derived extract.

ParameterSynthetic this compoundPlant-Derived this compoundMethod
Purity >99%~85% (estimated)HPLC-UV
Identity Confirmation Confirmed (m/z matches theoretical)Confirmed (m/z matches theoretical)LC-MS/MS
Key Impurities Residual solvents, starting materialsOther lipid CoA esters, free fatty acidsGC-MS, LC-MS
Enzyme Inhibition (IC₅₀) 15.2 ± 0.8 µM11.5 ± 1.5 µMIn Vitro Reductase Assay
Gene Expression Fold Change 4.5 ± 0.5 fold6.2 ± 1.1 foldqPCR (JAZ gene)

Interpretation: The hypothetical data suggests that while the synthetic compound is of higher purity, the plant-derived extract exhibits greater potency in both enzymatic and cellular assays. This could be attributed to synergistic interactions with co-extracted compounds in the plant-derived sample.

Signaling Pathway Context

This compound is an intermediate in the jasmonic acid biosynthesis pathway, which is a branch of the broader oxylipin pathway. The diagram below illustrates the conversion of α-linolenic acid into the bioactive signal, Jasmonoyl-isoleucine (JA-Ile), which subsequently triggers downstream gene expression by relieving the repression of JAZ proteins.

Jasmonate_Pathway cluster_plastid Plastid cluster_peroxisome Peroxisome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALA α-Linolenic Acid OPDA OPDA ALA->OPDA LOX, AOS, AOC OPC8 OPC-8:0 CoA OPDA->OPC8 OPR3, Acyl-CoA Synthetase OPC6 OPC-6:0 CoA OPC8->OPC6 β-oxidation OPC4 OPC-4:0 CoA OPC6->OPC4 β-oxidation EnoylOPC4 This compound OPC4->EnoylOPC4 Acyl-CoA Oxidase JA Jasmonic Acid (JA) EnoylOPC4->JA Hydratase, Dehydrogenase JAIle JA-Ile (Bioactive) JA->JAIle JAR1 COI1 SCF-COI1 Complex JAIle->COI1 JAZ JAZ Repressor COI1->JAZ Ubiquitination & Degradation MYC2 MYC2 (TF) JAZ->MYC2 Repression Genes JA-Responsive Genes MYC2->Genes Activation

Caption: The Jasmonate Biosynthesis and Signaling Pathway.

Experimental Protocols

  • Sample Preparation:

    • Synthetic standard: Dissolve 1 mg in 1 mL of methanol (B129727) to create a 1 mg/mL stock solution.

    • Plant-derived extract: Lyophilize the extract and resuspend in methanol to a final concentration of 10 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA).

  • LC-MS/MS Conditions:

    • Utilize the same LC conditions as above.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MS Scan: Full scan from m/z 100 to 1200 to identify the parent ion.

    • MS/MS Fragmentation: Perform fragmentation on the expected parent ion mass to confirm the identity through characteristic daughter ions.

This assay measures the ability of the test compounds to inhibit the activity of trans-2-enoyl-CoA reductase, an enzyme that catalyzes the reduction of the trans-2 double bond.[3]

  • Reaction Mixture: In a 96-well UV-transparent plate, prepare a 200 µL reaction mixture containing:

    • 100 mM potassium phosphate (B84403) buffer (pH 7.4).

    • 150 µM NADPH.

    • 50 µM of a standard trans-2-enoyl-CoA substrate (e.g., crotonyl-CoA).

    • 10 µg of purified recombinant trans-2-enoyl-CoA reductase.

    • Varying concentrations of synthetic or plant-derived this compound (from 0.1 µM to 100 µM).

  • Procedure:

    • Initiate the reaction by adding the enzyme.

    • Monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using a non-linear regression curve fit.

This assay quantifies the induction of a known jasmonate-responsive gene, such as a JASMONATE-ZIM DOMAIN (JAZ) gene, in plant cell culture.

  • Cell Culture and Treatment:

    • Use a well-characterized plant cell suspension culture (e.g., Arabidopsis thaliana or tobacco BY-2).

    • Plate the cells and allow them to equilibrate.

    • Treat the cells with a final concentration of 10 µM of either synthetic or plant-derived this compound. Use a vehicle control (methanol).

    • Incubate for 4 hours.

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and immediately extract total RNA using a commercial kit.

    • Assess RNA quality and quantity using a spectrophotometer.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix with a SYBR Green master mix, cDNA template, and primers specific for a target JAZ gene and a housekeeping gene (e.g., Actin).

    • Run the qPCR on a real-time PCR system.

  • Data Analysis:

    • Calculate the cycle threshold (Ct) values.

    • Determine the relative gene expression fold change using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and relative to the vehicle control.

Workflow for Comparative Analysis

The following diagram outlines the logical workflow for a comprehensive comparison of synthetic and plant-derived compounds.

Workflow start Obtain Samples synthetic Synthetic This compound start->synthetic plant Plant-Derived This compound start->plant analysis Physicochemical Analysis synthetic->analysis plant->analysis hplc Purity (HPLC) analysis->hplc ms Identity (LC-MS/MS) analysis->ms bioassays Bioactivity Assays analysis->bioassays invitro In Vitro Enzyme Assay bioassays->invitro incellulo Cell-Based Gene Expression bioassays->incellulo data Data Analysis & Comparison bioassays->data conclusion Conclusion on Bioactivity data->conclusion

Caption: Experimental workflow for comparing compound bioactivity.

References

Navigating the Labyrinth of Lipidomics: A Comparative Guide to Mass Spectral Library Validation for trans-2-Enoyl-OPC4-CoA Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the intricate world of lipidomics, the accurate identification of lipid species is paramount. This guide provides a comprehensive comparison of mass spectral library validation strategies for the confident identification of trans-2-Enoyl-OPC4-CoA, a key intermediate in fatty acid metabolism. We delve into the nuances of experimental versus in-silico libraries, present detailed analytical protocols, and offer a head-to-head comparison of prominent spectral databases.

The identification of acyl-Coenzyme A (acyl-CoA) derivatives, such as this compound, by mass spectrometry presents a significant challenge due to the vast number of structurally similar species. Mass spectral libraries are indispensable tools for this purpose, yet their reliability hinges on rigorous validation. This guide will explore the current landscape of these libraries and provide the necessary framework for their effective use in identifying this specific acyl-CoA.

The Dichotomy of Discovery: Experimental vs. In-Silico Libraries

The foundation of confident lipid identification lies in the quality of the mass spectral library. Researchers primarily have two types of libraries at their disposal: experimental and in-silico.

Experimental Libraries: These libraries are built from tandem mass spectra (MS/MS) acquired from purified, authentic chemical standards. They represent the "gold standard" for accuracy as they capture the true fragmentation pattern of a molecule under specific experimental conditions. However, the availability of commercial standards for a vast number of lipids, including many acyl-CoAs, is limited. As of October 2020, only 53 experimental acyl-CoA tandem mass spectra were present in the widely used NIST20 and MoNA libraries[1][2].

In-Silico Libraries: To address the scarcity of experimental data, in-silico (computer-generated) libraries have emerged as powerful alternatives.[3][4] These libraries are created by applying established fragmentation rules to large databases of chemical structures.[1][2] While they offer extensive coverage of the lipidome, their accuracy is dependent on the quality of the fragmentation prediction algorithms and requires thorough validation against known standards.

A Comparative Look at Leading Mass Spectral Libraries

Several public and commercial mass spectral libraries are available for lipid analysis. For the identification of acyl-CoAs like this compound, two in-silico libraries, LipidBlast and CoA-Blast , are particularly noteworthy.

FeatureLipidBlastCoA-BlastExperimental Libraries (e.g., NIST, MoNA)
Primary Focus Broad lipid classes (phospholipids, glycerolipids, etc.)Specifically acyl-CoAsDiverse small molecules, limited acyl-CoAs
Number of Entries Over 212,000 MS/MS spectra for 119,200 compounds[3]10,934 accurate mass MS/MS spectra for 1,562 unique species[1][2]Limited number of experimental acyl-CoA spectra
Generation Method In-silico, based on fragmentation rules from reference spectraIn-silico, using MassFrontier software and literature-derived fragmentation rules[1][2]Experimental data from authentic standards
Validation Cross-validation with NIST08 and literature data[3]Validation against a mixture of 14 authentic acyl-CoA standards[5]N/A (represents the ground truth)
Availability Freely availableFreely available on GitHub[1][2]Commercial and public repositories

Key Considerations:

  • LipidBlast offers broad coverage of the lipidome but may have less specialized fragmentation rules for specific acyl-CoA subclasses.[3][4][6]

  • CoA-Blast is highly specialized for acyl-CoAs and includes detailed fragmentation rules for different instrument platforms and collision energies, making it a strong candidate for identifying molecules like this compound.[1][5]

  • The Human Metabolome Database (HMDB) provides predicted LC-MS/MS spectra for this compound at different collision energies, which can serve as a valuable reference in the absence of experimental data.[7]

Experimental Protocol: LC-MS/MS for Acyl-CoA Analysis

The following is a generalized protocol for the analysis of acyl-CoAs, including this compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods for long-chain acyl-CoA analysis.[8][9][10][11][12]

1. Sample Preparation (from tissue)

  • Homogenization: Homogenize 50-100 mg of tissue in a cold solvent mixture, such as 2:1:0.8 (v/v/v) isopropanol:ethyl acetate (B1210297):water.

  • Extraction: Perform a solid-phase extraction (SPE) to isolate and concentrate the acyl-CoAs.

  • Reconstitution: Elute the acyl-CoAs and reconstitute the dried extract in an appropriate solvent, such as 50% acetonitrile.

2. Liquid Chromatography (LC)

  • Column: Utilize a C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate in water, pH 8.5.

    • Mobile Phase B: Acetonitrile.

  • Gradient: Employ a gradient elution to separate the acyl-CoAs based on their hydrophobicity.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Use electrospray ionization (ESI) in positive ion mode.

  • Acquisition Mode: Operate the mass spectrometer in product ion scan mode to generate MS/MS spectra. For targeted analysis, selected reaction monitoring (SRM) can be used.[10]

  • Collision Energy: Apply a range of collision energies (e.g., 20-40 eV) to induce fragmentation.

In-Silico Library Validation Workflow

The validation of an in-silico mass spectral library is a critical step to ensure the accuracy of compound identification. The following workflow outlines the key steps for validating a library for the identification of this compound.

Validation_Workflow In-Silico Mass Spectral Library Validation Workflow cluster_0 Library Preparation cluster_1 Experimental Data Acquisition cluster_2 Validation and Identification A Acquire In-Silico Library (e.g., CoA-Blast) E Compare Experimental Spectrum to In-Silico Library and Predicted Spectrum A->E B Obtain Predicted Spectrum of this compound (e.g., from HMDB) B->E C Analyze Biological Sample (containing potential this compound) using LC-MS/MS D Acquire Experimental MS/MS Spectrum C->D D->E F Assess Match Score (e.g., dot product) E->F G Manual Inspection of Fragment Ions F->G H Confident Identification G->H

Caption: A flowchart illustrating the key steps for validating an in-silico mass spectral library for the identification of this compound.

Characteristic Fragmentation of trans-2-Enoyl-CoAs

The validation of library spectra relies on understanding the characteristic fragmentation patterns of the target molecule class. For acyl-CoAs, including trans-2-enoyl-CoAs, fragmentation in positive ion mode typically occurs at the phosphodiester bonds of the coenzyme A moiety.

Acyl_CoA_Fragmentation Characteristic Fragmentation of Acyl-CoAs AcylCoA [Acyl-CoA + H]+ Fragment1 [Acyl group + H]+ AcylCoA->Fragment1 Cleavage of thioester bond Fragment2 [Adenosine diphosphate]+ AcylCoA->Fragment2 Cleavage of phosphodiester bond Fragment3 [Phosphopantetheine]+ AcylCoA->Fragment3 Cleavage of phosphodiester bond

Caption: A simplified diagram showing the major fragmentation pathways of an acyl-CoA molecule in positive ion mode mass spectrometry.

For trans-2-enoyl-CoAs, specific fragments corresponding to the loss of the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety and the formation of characteristic acylium ions are expected. The presence and relative abundance of these fragments in an experimental spectrum are key indicators for a positive identification when compared against a library spectrum. Research on other trans-2-enoyl-CoA species has identified characteristic fragment ions at m/z 79 (PO3-), 408 (deprotonated 3-phospho-AMP with water loss), and 159 (HO6P2) in negative ion mode.[2]

Conclusion: A Path Forward in Lipidomics

The confident identification of this compound and other acyl-CoAs is achievable through the careful selection and validation of mass spectral libraries. While the scarcity of experimental spectra for many lipid species remains a hurdle, the continued development and refinement of in-silico libraries like CoA-Blast are paving the way for more comprehensive and accurate lipidomics research. By combining robust experimental protocols with a thorough understanding of fragmentation patterns and rigorous library validation, researchers can navigate the complexities of the lipidome and unlock new insights into cellular metabolism and disease.

References

A Kinetic Showdown: Unraveling the Enzymatic Processing of OPC4-CoA and OPC6-CoA in Jasmonic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate pathways of plant signaling and defense, understanding the kinetic nuances of enzyme-substrate interactions is paramount. This guide provides a comparative analysis of the enzymatic processing of two key intermediates in jasmonic acid (JA) biosynthesis: 12-oxo-phytodienoic acid-CoA (OPC4-CoA) and dinor-12-oxo-phytodienoic acid-CoA (OPC6-CoA).

The biosynthesis of the plant hormone jasmonic acid is a crucial component of the plant's defense response and is regulated by a series of enzymatic reactions. Within this pathway, the peroxisomal β-oxidation of 12-oxo-phytodienoic acid (OPDA) and its C16 analog, dinor-OPDA, proceeds through their respective CoA esters. The conversion of these molecules involves a cascade of enzymes, primarily acyl-CoA oxidases (ACX), multifunctional proteins (MFP), and 3-ketoacyl-CoA thiolases (KAT). The efficiency with which these enzymes process their substrates, in this case, OPC4-CoA (derived from dinor-OPDA) and OPC6-CoA (derived from OPDA), dictates the flux through the pathway and ultimately the levels of bioactive jasmonates.

While direct comparative kinetic data for enzymes acting specifically on OPC4-CoA and OPC6-CoA is limited in the current body of scientific literature, we can infer the kinetic landscape by examining the substrate specificity of the key enzymes from the model plant Arabidopsis thaliana with acyl-CoA substrates of similar chain lengths (C12 for OPC4-CoA and C14 for OPC6-CoA).

Quantitative Kinetic Comparison

The following table summarizes the available data on the substrate preferences and activities of the relevant Arabidopsis thaliana enzymes involved in the β-oxidation steps of jasmonic acid biosynthesis. It is important to note that these values are primarily derived from studies using straight-chain acyl-CoAs as proxies for the more complex OPC-CoA esters.

Enzyme ClassEnzyme (Arabidopsis thaliana)Substrate (Proxy)Km (µM)Vmax (nmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Acyl-CoA Oxidase ACX1C14:0-CoA~2.5~150--[1]
C12:0-CoA~5.0~100--[1]
ACX3C12:0-CoA-(Maximal Activity)--
C14:0-CoA-(High Activity)--
Multifunctional Protein MFP2 (L-3-hydroxyacyl-CoA dehydrogenase activity)C12:0-CoA-(Active)--[2]
C18:0-CoA-(Active)--[2]
MFP2 (2-trans enoyl-CoA hydratase activity)C18:0-CoA-(Active)--[2]
Shorter Chains-(Low to No Activity)--[2]
3-Ketoacyl-CoA Thiolase KAT2Broad Range (C4-C20)-(Active)--[3]

Note: A hyphen (-) indicates that specific quantitative data was not available in the cited literature. The data for ACX1 is estimated from graphical representations in the source.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the jasmonic acid biosynthesis pathway and a general workflow for kinetic analysis of the enzymes involved.

Jasmonic_Acid_Biosynthesis cluster_peroxisome Peroxisome OPC8_CoA OPC8-CoA ACX Acyl-CoA Oxidase (ACX) OPC8_CoA->ACX 1st β-oxidation cycle OPC6_CoA OPC6-CoA MFP Multifunctional Protein (MFP) OPC6_CoA->MFP ACX_2 Acyl-CoA Oxidase (ACX) OPC6_CoA->ACX_2 2nd β-oxidation cycle OPC4_CoA OPC4-CoA MFP_2 Multifunctional Protein (MFP) OPC4_CoA->MFP_2 JA_CoA Jasmonoyl-CoA JA Jasmonic Acid JA_CoA->JA Thioesterase ACX->OPC6_CoA KAT 3-Ketoacyl-CoA Thiolase (KAT) MFP->KAT OPC6_CoA_shortened OPC6_CoA_shortened ACX_2->OPC4_CoA KAT_2 3-Ketoacyl-CoA Thiolase (KAT) MFP_2->KAT_2 KAT_2->JA_CoA OPDA 12-Oxo-phytodienoic Acid (OPDA) dinor-OPDA OPDA->OPC8_CoA Activation (OPCL1)

Caption: Jasmonic acid biosynthesis pathway highlighting the β-oxidation steps for OPC-CoA esters.

Experimental_Workflow start Start: Enzyme Kinetic Analysis enzyme_prep Enzyme Preparation (Recombinant Expression & Purification) start->enzyme_prep substrate_prep Substrate Preparation (OPC4-CoA & OPC6-CoA Synthesis/Procurement) start->substrate_prep assay_setup Kinetic Assay Setup (Varying Substrate Concentrations) enzyme_prep->assay_setup substrate_prep->assay_setup data_acq Data Acquisition (Spectrophotometric or Chromatographic Monitoring) assay_setup->data_acq data_analysis Data Analysis (Michaelis-Menten Kinetics, Lineweaver-Burk Plot) data_acq->data_analysis results Determination of Km, Vmax, kcat data_analysis->results

Caption: General workflow for the kinetic comparison of enzymes acting on OPC4-CoA and OPC6-CoA.

Experimental Protocols

The following are generalized protocols for the key experiments required to determine the kinetic parameters of enzymes involved in OPC-CoA metabolism. These should be adapted based on the specific enzyme and available laboratory equipment.

Recombinant Enzyme Expression and Purification

Objective: To obtain a pure and active enzyme for kinetic analysis.

Methodology:

  • Gene Cloning: The coding sequence for the target enzyme (e.g., Arabidopsis thaliana ACX1, MFP2, or KAT2) is cloned into a suitable expression vector, often with an affinity tag (e.g., His-tag, GST-tag) for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli (e.g., BL21(DE3) strain).

  • Protein Expression: The E. coli culture is grown to a suitable optical density, and protein expression is induced (e.g., with IPTG).

  • Cell Lysis: Cells are harvested by centrifugation and lysed using sonication or a French press in a suitable buffer containing protease inhibitors.

  • Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

  • Purification and Dialysis: The column is washed, and the tagged protein is eluted. The purified protein is then dialyzed against a storage buffer to remove the eluting agent and to ensure stability.

  • Purity and Concentration Determination: The purity of the enzyme is assessed by SDS-PAGE, and the concentration is determined using a protein assay (e.g., Bradford or BCA assay).

Acyl-CoA Oxidase (ACX) Activity Assay

Objective: To measure the rate of acyl-CoA oxidation by monitoring the production of hydrogen peroxide.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5), the purified ACX enzyme, and a chromogenic peroxidase substrate (e.g., 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) - ABTS) and horseradish peroxidase.

  • Substrate Addition: The reaction is initiated by adding the acyl-CoA substrate (OPC4-CoA or OPC6-CoA, or their proxies like C12-CoA or C14-CoA) at varying concentrations.

  • Spectrophotometric Monitoring: The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 412 nm for the oxidized ABTS product) over time using a spectrophotometer.

  • Kinetic Parameter Calculation: Initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. These velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.

Multifunctional Protein (MFP) Activity Assay

Objective: To measure the 2-trans-enoyl-CoA hydratase and L-3-hydroxyacyl-CoA dehydrogenase activities of MFP.

Methodology (for L-3-hydroxyacyl-CoA dehydrogenase activity):

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 9.0), NAD⁺, and the purified MFP enzyme.

  • Substrate Addition: The reaction is initiated by adding the 3-hydroxyacyl-CoA substrate (the product of the hydratase reaction) at varying concentrations.

  • Spectrophotometric Monitoring: The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm due to the formation of NADH.

  • Kinetic Parameter Calculation: Kinetic parameters are calculated as described for the ACX assay.

Note: The hydratase activity is often measured in a coupled assay where the product, 3-hydroxyacyl-CoA, is immediately used by the dehydrogenase activity, and the rate of NADH production is monitored.

3-Ketoacyl-CoA Thiolase (KAT) Activity Assay

Objective: To measure the rate of thiolytic cleavage of a 3-ketoacyl-CoA.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate buffer, pH 8.0), Coenzyme A (CoA), and MgCl₂.

  • Enzyme Addition: The purified KAT enzyme is added to the reaction mixture.

  • Substrate Addition: The reaction is initiated by adding the 3-ketoacyl-CoA substrate at varying concentrations.

  • Spectrophotometric Monitoring: The rate of the reaction is monitored by measuring the decrease in absorbance at around 304 nm, which corresponds to the disappearance of the enolate form of the 3-ketoacyl-CoA substrate.

  • Kinetic Parameter Calculation: Kinetic parameters are calculated as described for the ACX assay.

Interpretation and Conclusion

The available data, although not a direct comparison of OPC4-CoA and OPC6-CoA, suggests that the enzymes of the jasmonic acid biosynthesis pathway in Arabidopsis thaliana exhibit distinct substrate preferences based on acyl-chain length. ACX1 shows a preference for longer chains (C14-CoA over C12-CoA), while ACX3 has maximal activity with a C12-CoA substrate. This suggests that the initial oxidation step may be tuned for different precursors of jasmonic acid. The multifunctional protein, MFP2, appears to have a bottleneck in its hydratase activity, which favors long-chain substrates, potentially slowing down the processing of shorter-chain intermediates. In contrast, the 3-ketoacyl-CoA thiolase, KAT2, demonstrates broad substrate specificity, suggesting it is not a rate-limiting step for a wide range of acyl-CoA chain lengths.

For researchers in drug development and crop improvement, these kinetic differences offer potential targets for modulation. Inhibiting or enhancing the activity of specific enzymes could allow for the fine-tuning of the jasmonate response, leading to the development of plants with enhanced defense capabilities or the synthesis of novel bioactive compounds. Further research involving the synthesis of OPC4-CoA and OPC6-CoA and their direct use in kinetic assays is necessary to provide a definitive quantitative comparison and to fully elucidate the regulation of this vital signaling pathway.

References

comparative metabolomics of the jasmonate pathway in different plant species

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the jasmonate (JA) signaling pathway and its metabolic outputs across different plant species. It is intended for researchers, scientists, and drug development professionals interested in understanding the nuances of this critical plant defense and development pathway. We present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of jasmonate metabolomics.

Introduction to the Jasmonate Pathway

Jasmonates are lipid-derived hormones that play a crucial role in regulating plant growth, development, and responses to a wide array of biotic and abiotic stresses.[1][2][3] The core signaling pathway is initiated by the conversion of jasmonic acid to its bioactive form, jasmonoyl-isoleucine (JA-Ile).[4] This active form facilitates the interaction between the F-box protein CORONATINE INSENSITIVE1 (COI1) and the JASMONATE-ZIM DOMAIN (JAZ) repressor proteins.[4] This interaction leads to the ubiquitination and subsequent degradation of JAZ proteins by the 26S proteasome, which in turn releases transcription factors, such as MYC2, to activate the expression of JA-responsive genes.[4]

While the core components of the JA signaling pathway are largely conserved across land plants, there is significant functional divergence in its regulation and metabolic outputs, particularly between monocotyledonous and dicotyledonous plants.[1][2][5] These differences are reflected in the diverse array of secondary metabolites produced in response to JA signaling, which are often species- or lineage-specific.[5]

Comparative Analysis of Jasmonate-Induced Secondary Metabolites

The activation of the jasmonate pathway triggers the biosynthesis of a diverse range of secondary metabolites that contribute to a plant's defense against herbivores and pathogens.[3][5] The specific classes of compounds produced vary significantly between plant species. Below is a comparative summary of major JA-induced secondary metabolites in selected plant species.

Plant Species (Class)Major JA-Induced Secondary Metabolite ClassesSpecific ExamplesPrimary Function
Arabidopsis thaliana (Dicot)Glucosinolates, PhenylpropanoidsIndole glucosinolates, AnthocyaninsAnti-herbivore, Antioxidant
Oryza sativa (Rice) (Monocot)Terpenoid Phytoalexins, PhenolicsMomilactones, SakuranetinAntifungal, Antibacterial
Nicotiana attenuata (Tobacco) (Dicot)Nicotine, Diterpene GlycosidesNicotine, Lyciumoside IVAnti-herbivore, Insecticidal
Zea mays (Maize) (Monocot)Benzoxazinoids, Volatile TerpenoidsDIMBOA, (E)-β-caryophylleneAnti-herbivore, Attractant for natural enemies of herbivores
Solanum lycopersicum (Tomato) (Dicot)Alkaloids, PhenolicsTomatine, RutinAnti-herbivore, Antifungal
Salvia miltiorrhiza (Dicot)Tanshinones, Phenolic acidsTanshinone IIA, Salvianolic acid BMedicinal properties, Antioxidant

Key Differences in the Jasmonate Pathway: Monocots vs. Dicots

While the fundamental COI1-JAZ-MYC2 signaling module is conserved, there are notable differences in the jasmonate pathway between monocots and dicots.[1][2] Understanding these distinctions is crucial for comparative studies.

FeatureDicots (e.g., Arabidopsis thaliana)Monocots (e.g., Oryza sativa)
JAZ Gene Family Typically a smaller family of JAZ genes.Often a larger and more diverse JAZ gene family, suggesting more complex regulation.[6]
MYC2 Regulation MYC2 is a central regulator of most JA responses.While MYC2 is important, other transcription factors play more prominent roles in specific JA responses.[6]
Defense Metabolites Glucosinolates, alkaloids, and certain terpenoids are common.[5]Phytoalexins (e.g., momilactones) and different classes of terpenoids are characteristic.[7]
Developmental Roles Significant role in trichome formation and flower development.Crucial for spikelet development and fertility.[8]
Crosstalk with other Hormones Well-documented antagonistic relationship with salicylic (B10762653) acid (SA).The JA-SA antagonism can be less pronounced or context-dependent.[1]

Experimental Protocols

Extraction of Jasmonates from Plant Tissue

This protocol is adapted from validated methods for the extraction of jasmonates for quantitative analysis by LC-MS/MS.[4][9]

Materials:

  • Fresh plant tissue (20-100 mg)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle or bead mill homogenizer

  • 1.5 mL or 2.0 mL microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Extraction Solvent: 80% Acetonitrile (or 80% Methanol) with 1% Acetic Acid in ultrapure water.[4]

  • Internal Standards (ISTD): Deuterated standards (e.g., ²H₆-JA, ²H₂-JA-Ile) for accurate quantification.[4]

  • Solid-Phase Extraction (SPE) C18 cartridges.[4]

  • SPE Wash Solution: 1% Acetic Acid in ultrapure water.[4]

  • SPE Elution Solution: 80% Acetonitrile with 1% Acetic Acid.[4]

  • Reconstitution Solvent: 1% Acetic Acid in water (or match the initial mobile phase of the LC-MS/MS method).[4]

  • Vacuum manifold for SPE

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Sample Collection and Homogenization:

    • Harvest 20-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.[4]

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill homogenizer.[4]

  • Extraction:

    • Transfer the frozen powder to a pre-chilled microcentrifuge tube.

    • Add 1 mL of ice-cold Extraction Solvent containing the internal standards.[4]

    • Vortex thoroughly and incubate on a shaker or rotator for 30 minutes at 4°C.[4]

    • Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant to a new tube.

  • Solid-Phase Extraction (SPE) Purification:

    • Condition a C18 SPE cartridge by passing 1 mL of 100% Methanol followed by 1 mL of ultrapure water through it.[4]

    • Equilibrate the cartridge by passing 1 mL of SPE Wash Solution (1% Acetic Acid) through it. Do not let the cartridge dry out.[4]

    • Load the supernatant from the extraction step onto the conditioned cartridge.[4]

    • Wash the cartridge with 1 mL of SPE Wash Solution to remove polar impurities.[4]

    • Elute the jasmonates with 1 mL of SPE Elution Solution into a clean collection tube.[4]

  • Sample Concentration and Reconstitution:

    • Evaporate the eluate to dryness using a vacuum concentrator or under a gentle stream of nitrogen gas.[4]

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent.[4]

    • Vortex briefly and centrifuge to pellet any insoluble debris.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Untargeted Metabolomics Analysis by UPLC-MS/MS

This is a general protocol for untargeted metabolomics of plant hormones. Specific parameters may need to be optimized for the instrument and analytes of interest.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap).

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[10]

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 10-15 minutes to elute compounds of varying polarity.[10]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 2 - 10 µL.[10]

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic hormones like jasmonates.[10]

  • Acquisition Mode: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Mass Range: 50 - 1000 m/z.

  • Collision Energy: Ramped or fixed, depending on the acquisition mode.

Visualizing the Jasmonate Pathway and Experimental Workflow

Jasmonate Signaling Pathway

Jasmonate_Signaling_Pathway cluster_synthesis Biosynthesis cluster_signaling Signaling Cascade alpha_linolenic_acid α-Linolenic Acid opda OPDA alpha_linolenic_acid->opda LOX, AOS, AOC ja Jasmonic Acid opda->ja OPR3, β-oxidation ja_ile JA-Ile ja->ja_ile JAR1 coi1 COI1 ja_ile->coi1 jaz JAZ coi1->jaz recruits proteasome 26S Proteasome coi1->proteasome targets for degradation myc2 MYC2 jaz->myc2 represses jaz->proteasome ja_responsive_genes JA-Responsive Genes myc2->ja_responsive_genes activates secondary_metabolites Secondary Metabolites ja_responsive_genes->secondary_metabolites

Caption: The core jasmonate biosynthesis and signaling pathway.

Experimental Workflow for Comparative Metabolomics

Comparative_Metabolomics_Workflow plant_material Plant Material (e.g., Monocot vs. Dicot) treatment Treatment (e.g., MeJA, Wounding) plant_material->treatment sampling Sample Collection (Flash Freeze in N2) treatment->sampling extraction Metabolite Extraction (Liquid-Liquid or SPE) sampling->extraction analysis UPLC-MS/MS Analysis extraction->analysis data_processing Data Processing (Peak Picking, Alignment) analysis->data_processing statistical_analysis Statistical Analysis (PCA, OPLS-DA) data_processing->statistical_analysis metabolite_id Metabolite Identification (MS/MS Libraries, Standards) statistical_analysis->metabolite_id biological_interpretation Biological Interpretation metabolite_id->biological_interpretation

Caption: A typical workflow for comparative metabolomics studies.

References

Safety Operating Guide

Safe Disposal of trans-2-Enoyl-OPC4-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for trans-2-Enoyl-OPC4-CoA is readily available in public databases. The following information is based on the general properties of acyl-CoA esters and standard laboratory chemical waste disposal procedures. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance and comply with all local, state, and federal regulations.

The proper disposal of this compound, a complex biochemical, is critical for maintaining a safe laboratory environment and ensuring environmental protection. As a thioester derivative of coenzyme A, it should be handled as a potentially reactive and biologically active chemical. The primary principle for its disposal is to treat it as hazardous chemical waste, managed through an approved institutional waste program.

Key Chemical Handling and Disposal Principles

This compound belongs to the class of acyl-CoAs, which are thioesters. Thioesters are known to be more reactive than their corresponding oxygen esters, acting as excellent acylating agents in biological and chemical systems[1][2]. Due to the lack of specific toxicological data, this compound should be handled with standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Aqueous solutions of coenzyme A derivatives can be unstable, particularly at a pH above 8.[3] The primary route of degradation for CoA and its esters in solution is often air oxidation.[3] Therefore, waste solutions should be clearly labeled and not mixed with incompatible chemicals.

Quantitative Data for Related Compounds

While specific quantitative data for this compound is unavailable, the table below provides information on the parent molecule, Coenzyme A, to offer some context for handling and storage.

PropertyData for Coenzyme A (General)Source
Appearance Solid (often as a lithium or sodium salt)[3]
pH Stability Unstable in aqueous solutions above pH 8[3]
Storage of Stock Solutions Relatively stable when frozen at pH 2–6[3]
Primary Degradation Pathway Air oxidation to CoA disulfides[3]

Experimental Protocol: General Disposal of Small Quantities of this compound

This protocol outlines a general procedure for the disposal of small, research-quantity amounts of this compound. This procedure must be adapted to your institution's specific guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.

  • Chemical fume hood.

  • Designated hazardous waste container (chemically compatible, leak-proof, with a secure lid).[4][5]

  • Hazardous waste labels (as provided by your institution's EHS).

  • Spill kit for biochemicals.

Procedure:

  • Preparation and PPE:

    • Perform all waste handling procedures within a certified chemical fume hood.

    • Don appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any unused or expired solid this compound in its original container or a new, clearly labeled container. Place this container in a designated solid hazardous waste receptacle.[6]

    • Liquid Waste: If the compound is in solution, do not dispose of it down the drain.[7] Transfer the liquid waste to a designated, leak-proof hazardous waste container suitable for organic or biochemical waste. Ensure the container is chemically compatible; for example, do not store acidic solutions in metal containers.[5]

    • Contaminated Labware: Dispose of any materials heavily contaminated with this compound (e.g., pipette tips, microfuge tubes, gloves) as solid chemical waste.[5] Lightly contaminated items may be handled according to your lab's specific protocols for routine chemical waste.

  • Container Labeling:

    • Label the hazardous waste container clearly and accurately. The label should include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any solvents present.

      • The approximate concentration and quantity of the waste.

      • The date the waste was first added to the container.

      • The name of the principal investigator or lab group.[6][7]

  • Storage and Disposal:

    • Keep the waste container securely closed except when adding waste.[8]

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[7][8]

    • Once the container is full or has been in storage for the maximum allowable time (e.g., 90 days), arrange for pickup by your institution's EHS or licensed hazardous waste disposal service.[5]

  • Spill Decontamination:

    • In case of a small spill, absorb the material with an inert absorbent from your spill kit.

    • Clean the area with a suitable laboratory detergent and water.

    • Collect all cleanup materials in a sealed bag and dispose of them as hazardous solid waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe handling and disposal of a research chemical like this compound.

G cluster_prep Preparation & Assessment cluster_waste Waste Handling & Segregation cluster_disposal Final Disposal start Start: Need to dispose of This compound check_sds Check for specific SDS start->check_sds assess_hazard SDS not found. Assess hazards based on chemical class (Acyl-CoA Thioester). check_sds->assess_hazard Not Found don_ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazard->don_ppe waste_type Determine Waste Form don_ppe->waste_type solid_waste Solid Waste: Collect in labeled container. waste_type->solid_waste Solid liquid_waste Liquid Waste: Transfer to compatible waste bottle. waste_type->liquid_waste Liquid contaminated_items Contaminated Sharps/Labware: Dispose of as solid chemical waste. waste_type->contaminated_items Contaminated Items label_container Label Waste Container (Full Chemical Name, Date, PI) solid_waste->label_container liquid_waste->label_container contaminated_items->label_container store_saa Store in designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Waste properly disposed contact_ehs->end

Caption: Workflow for the safe disposal of research chemicals.

References

Personal protective equipment for handling trans-2-Enoyl-OPC4-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for trans-2-Enoyl-OPC4-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound, a key intermediate in various metabolic processes. Adherence to these guidelines is essential to ensure laboratory safety and maintain experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

Given the nature of similar compounds, it is prudent to handle this compound with a degree of caution. Although not definitively classified, related compounds can be harmful if swallowed and may cause eye irritation. Therefore, the following minimum PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety Glasses or GogglesMust be worn at all times to protect against splashes.
Hand Protection Nitrile GlovesProvides a suitable barrier against chemical exposure.
Body Protection Laboratory CoatTo protect skin and personal clothing from contamination.
Safe Handling and Storage

Proper handling and storage are critical to maintain the stability of this compound and prevent accidental exposure.

AspectGuideline
Ventilation Handle in a well-ventilated area or under a chemical fume hood.
Storage Store at -20°C or below in a tightly sealed container to prevent degradation.
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Spill and Disposal Procedures

In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental contamination and ensure safety.

ProcedureAction
Spill Cleanup Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Waste Disposal Dispose of waste in accordance with local, state, and federal regulations for chemical waste. Do not pour down the drain.

Experimental Protocol: Safe Handling of this compound

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

1. Preparation: 1.1. Don all required Personal Protective Equipment (PPE) as listed in the table above. 1.2. Prepare the work area in a chemical fume hood. 1.3. Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

2. Reconstitution and Aliquoting: 2.1. Reconstitute the lyophilized powder in a suitable buffer to the desired stock concentration. 2.2. Gently vortex or pipette to ensure the compound is fully dissolved. 2.3. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

3. Use in Experiments: 3.1. When adding to an experimental reaction, ensure the transfer is performed carefully to avoid splashes or aerosols. 3.2. Keep all tubes and containers clearly labeled.

4. Post-Experiment: 4.1. Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate cleaning agent. 4.2. Dispose of all contaminated consumables (e.g., pipette tips, tubes) in the designated chemical waste container.

Workflow for Handling this compound

The following diagram illustrates the logical flow of operations for handling this compound, from receipt of the compound to its final disposal.

cluster_receiving Receiving & Storage cluster_preparation Experiment Preparation cluster_handling Handling & Use cluster_disposal Cleanup & Disposal receive Receive Compound store Store at ≤ -20°C receive->store ppe Don PPE store->ppe prepare_area Prepare Work Area (Fume Hood) ppe->prepare_area equilibrate Equilibrate to Room Temp prepare_area->equilibrate reconstitute Reconstitute & Aliquot equilibrate->reconstitute use Use in Experiment reconstitute->use decontaminate Decontaminate Surfaces use->decontaminate dispose Dispose of Waste decontaminate->dispose

References

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